molecular formula C32H43N5O9 B1193214 N-Fmoc-N'-(azido-PEG4)-L-Lysine

N-Fmoc-N'-(azido-PEG4)-L-Lysine

Cat. No.: B1193214
M. Wt: 641.7 g/mol
InChI Key: JYTFGMAXFXMYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a crosslinker containing one Fmoc protected amine, an azide group, and a lysine. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

Molecular Formula

C32H43N5O9

Molecular Weight

641.7 g/mol

IUPAC Name

6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)

InChI Key

JYTFGMAXFXMYNK-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Fmoc-N'-(azido-PEG4)-L-Lysine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-ε-(azido-PEG4)-L-Lysine is a bifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a fluorenylmethoxycarbonyl (Fmoc) protected alpha-amino group, an azide-functionalized polyethylene (B3416737) glycol (PEG) chain, and a lysine (B10760008) core, provides a versatile platform for the synthesis of complex biomolecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS), "click" chemistry, and the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a white to off-white solid with good solubility in common organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[1] The presence of the PEG4 spacer enhances its hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Chemical Structure

The molecule consists of an L-lysine amino acid backbone. The α-amino group is protected by a base-labile Fmoc group, making it suitable for standard Fmoc-based solid-phase peptide synthesis. The ε-amino group is modified with a tetraethylene glycol (PEG4) linker terminating in an azide (B81097) (-N3) group. This azide moiety is the key functional group for "click" chemistry reactions.

Physicochemical Data
PropertyValueReference
Molecular Formula C32H43N5O9[1]
Molecular Weight 641.7 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[3]
Solubility DMSO, DMF, DCM[1]
Storage -20°C[1]

Synthesis and Characterization

Representative Synthesis Protocol

This protocol is based on the synthesis of Fmoc-ε-azido-L-lysine and would be adapted by starting with a commercially available azido-PEG4-amine.

Step 1: Protection of the ε-amino group of L-lysine with an azido-PEG4 moiety.

  • Dissolve L-lysine hydrochloride in a suitable buffer solution (e.g., sodium bicarbonate).

  • Add a solution of an activated azido-PEG4 derivative (e.g., azido-PEG4-NHS ester) in an organic solvent (e.g., dioxane).

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution and extract the product with an organic solvent.

  • Purify the resulting N-ε-(azido-PEG4)-L-Lysine by chromatography.

Step 2: Fmoc protection of the α-amino group.

  • Dissolve the N-ε-(azido-PEG4)-L-Lysine in a 10% sodium carbonate solution.

  • Cool the solution in an ice bath and add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis MethodExpected Result
¹H NMR Peaks corresponding to the Fmoc, PEG, and lysine protons, consistent with the expected structure.
Mass Spectrometry (MS) A molecular ion peak consistent with the calculated molecular weight (641.7 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).

Experimental Protocols and Applications

The bifunctional nature of this compound makes it a versatile reagent in several key areas of bioconjugation and drug development.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected α-amino group allows for the incorporation of the azido-PEGylated lysine into a growing peptide chain using standard Fmoc-based SPPS protocols.

Protocol for Incorporation into a Peptide Chain:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) and perform the initial amino acid couplings to build the desired peptide sequence.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the terminal Fmoc group, exposing a free amine.

  • Amino Acid Coupling:

    • Activate this compound (typically 3-5 equivalents) with a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps to extend the peptide chain as needed.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal azide group of the incorporated lysine derivative serves as a handle for conjugation to molecules containing a terminal alkyne via the highly efficient and specific CuAAC reaction.

General Protocol for CuAAC:

  • Reactant Preparation:

    • Dissolve the azide-containing peptide or molecule in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

    • Dissolve the alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or another biomolecule) in a compatible solvent.

  • Catalyst Preparation:

    • Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO₄).

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous media.

  • Reaction Execution:

    • To the azide-containing molecule solution, add the alkyne-functionalized molecule.

    • Add the copper(II) sulfate and THPTA solutions.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualization of Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple First Fmoc-AA-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple this compound wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Next Fmoc-AA-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 cleavage Cleavage from Resin (e.g., 95% TFA) wash3->cleavage Repeat cycles as needed purification HPLC Purification cleavage->purification deprotezione2 deprotezione2 deprotezione2->coupling2

Caption: Workflow for incorporating this compound into a peptide via SPPS.

PROTAC Synthesis via Click Chemistry

PROTAC_Synthesis cluster_reactants Reactants reactant1 Azide-PEG-Linker-E3 Ligase Ligand reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (CuSO4, NaAsc, THPTA) reactant1->reaction reactant2 Alkyne-functionalized Target Protein Ligand reactant2->reaction product PROTAC Molecule reaction->product purification Purification (HPLC) product->purification analysis Characterization (LC-MS, NMR) purification->analysis

Caption: Synthesis of a PROTAC molecule using a click chemistry approach.

Antibody-Drug Conjugate (ADC) Formation

ADC_Formation antibody Antibody with Alkyne Handle click Click Chemistry (CuAAC or SPAAC) antibody->click linker_drug Azide-PEG-Linker-Drug (using this compound as a precursor) linker_drug->click adc Antibody-Drug Conjugate (ADC) click->adc purification Purification adc->purification

Caption: General workflow for the formation of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for seamless integration into solid-phase peptide synthesis, followed by highly specific and efficient bioconjugation via click chemistry. The inclusion of a PEG spacer can confer beneficial physicochemical properties to the final conjugate. As the demand for precisely engineered biomolecules such as ADCs and PROTACs continues to grow, the utility of well-designed linkers like this compound will undoubtedly expand, enabling the development of next-generation therapeutics.

References

An In-depth Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of N-Fmoc-N'-(azido-PEG4)-L-Lysine, a versatile heterobifunctional linker. It is designed to be a valuable resource for professionals in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a derivative of the amino acid L-lysine, specifically engineered with two key functional groups for orthogonal chemical modifications. The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The ε-amino group is modified with a tetraethylene glycol (PEG4) linker terminating in an azide (B81097) (N3) group, which is amenable to "click chemistry" reactions.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C32H43N5O9[3]
Molecular Weight 641.7 g/mol [3]
Purity Typically ≥95% to 98%[2][3]
Solubility Soluble in DMSO, DCM, and DMF[2]
Storage Condition -20°C[2]
Appearance White to off-white solid

Key Applications and Experimental Protocols

This compound is a valuable reagent in several advanced biochemical and pharmaceutical applications. Its bifunctional nature allows for the stepwise or modular construction of complex biomolecules.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected α-amine allows for the incorporation of this functionalized lysine (B10760008) residue at any desired position within a peptide sequence using standard Fmoc-based SPPS protocols.[4] This introduces a latent azide handle into the peptide for subsequent modifications.

This protocol outlines the manual steps for incorporating this compound into a peptide chain on a solid support.

  • Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.[5]

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[6]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and isopropanol (B130326) (IPA) (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) and IPA (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, IPA) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF, IPA) Coupling->Washing2 NextCycle Next Amino Acid Cycle or Final Cleavage Washing2->NextCycle NextCycle->Deprotection Continue Synthesis

Click Chemistry: Bioconjugation

The terminal azide group on the lysine side chain enables covalent modification of the peptide through "click" chemistry.[7] This bioorthogonal reaction is highly efficient and specific, allowing for the attachment of various molecules such as fluorescent dyes, imaging agents, or other biomolecules.[8]

CuAAC is a robust and widely used click reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[9]

  • Peptide Preparation: The azide-containing peptide, synthesized as described above, is cleaved from the resin, purified by HPLC, and lyophilized.

  • Reaction Setup:

    • Dissolve the azido-peptide and the alkyne-containing molecule (1.2-1.5 equivalents) in a suitable solvent system, such as a mixture of water and t-butanol or DMF.

    • Prepare a fresh solution of a copper(I) source. This can be generated in situ by mixing a copper(II) sulfate (B86663) (CuSO4) solution with a reducing agent like sodium ascorbate.[9][10] A copper-stabilizing ligand such as TBTA can be added to improve reaction efficiency and prevent copper-mediated side reactions.[10]

  • Reaction:

    • Add the copper(I) solution to the peptide/alkyne mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-conjugated peptide by preparative HPLC to remove excess reagents and the copper catalyst.

SPAAC is a copper-free click reaction that is ideal for biological applications where copper toxicity is a concern.[11] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[12]

  • Peptide and Reagent Preparation:

    • Dissolve the purified azido-peptide in an aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-functionalized reagent in a compatible organic solvent like DMSO to prepare a stock solution.[1]

  • Reaction:

    • Add the DBCO-reagent stock solution to the peptide solution. A 2-4 fold molar excess of the DBCO reagent is typically used.[1] The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the integrity of the peptide.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[1]

  • Purification: The conjugated peptide can be purified by size-exclusion chromatography, dialysis, or HPLC to remove the excess DBCO reagent.[1]

Click_Chemistry_Pathways cluster_0 Copper(I)-Catalyzed (CuAAC) cluster_1 Strain-Promoted (SPAAC) AzidoPeptide1 Azido-Peptide CuAAC_Reaction CuSO4 / NaAscorbate (Copper(I) Catalyst) AzidoPeptide1->CuAAC_Reaction Alkyne Alkyne-Molecule Alkyne->CuAAC_Reaction Triazole1 1,4-Triazole Conjugate CuAAC_Reaction->Triazole1 AzidoPeptide2 Azido-Peptide SPAAC_Reaction Copper-Free (Spontaneous) AzidoPeptide2->SPAAC_Reaction DBCO DBCO-Molecule DBCO->SPAAC_Reaction Triazole2 Triazole Conjugate SPAAC_Reaction->Triazole2

PROTAC Synthesis

This compound is an excellent linker for the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13] The synthesis typically involves a modular approach where the linker connects a ligand for the protein of interest (POI) and a ligand for an E3 ligase.[2]

This workflow describes a strategy where the azido-PEG-lysine linker is first incorporated into a peptide-based POI ligand, followed by conjugation to an E3 ligase ligand.

  • Synthesis of POI Ligand-Linker:

    • Synthesize the peptide-based POI ligand on a solid support using Fmoc-SPPS.

    • Incorporate this compound at a suitable position within the peptide sequence.

    • Cleave the azido-functionalized POI ligand from the resin and purify it.

  • Synthesis of Alkyne-Modified E3 Ligase Ligand:

    • Synthesize or procure the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL).

    • Chemically modify the E3 ligase ligand to introduce a terminal alkyne group for subsequent click chemistry.

  • PROTAC Assembly via Click Chemistry:

    • Conjugate the azido-functionalized POI ligand with the alkyne-modified E3 ligase ligand using either CuAAC or SPAAC, as described in the protocols above.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high purity for biological assays.

PROTAC_Synthesis_Workflow cluster_POI Protein of Interest (POI) Ligand Arm cluster_E3 E3 Ligase Ligand Arm SPPS 1. Fmoc-SPPS of POI Ligand IncorporateLinker 2. Incorporate This compound SPPS->IncorporateLinker CleavePurifyPOI 3. Cleave and Purify IncorporateLinker->CleavePurifyPOI AzidoPOILigand Azido-Functionalized POI Ligand CleavePurifyPOI->AzidoPOILigand ClickReaction 4. Click Chemistry (CuAAC or SPAAC) AzidoPOILigand->ClickReaction SynthesizeE3 1. Synthesize E3 Ligase Ligand ModifyE3 2. Introduce Alkyne Group SynthesizeE3->ModifyE3 AlkyneE3Ligand Alkyne-Functionalized E3 Ligase Ligand ModifyE3->AlkyneE3Ligand AlkyneE3Ligand->ClickReaction Purification 5. Final Purification (HPLC) ClickReaction->Purification FinalPROTAC Final PROTAC Molecule Purification->FinalPROTAC

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual-functionality enable the precise construction of complex, functionalized peptides and bioconjugates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this reagent in cutting-edge research and development, particularly in the rapidly advancing field of targeted protein degradation.

References

The Pivotal Role of the Azide Group in N-Fmoc-N'-(azido-PEG4)-L-Lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a versatile bifunctional molecule that has become an invaluable tool in modern chemical biology, peptide synthesis, and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amine, a lysine (B10760008) core, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, enables a wide range of applications. This technical guide delves into the core functionalities of this reagent, with a particular focus on the pivotal role of the azide group. We will explore its applications in bioconjugation through "click chemistry," its utility in solid-phase peptide synthesis (SPPS), and its emerging significance in the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Functionalities of this compound

The power of this compound lies in its modular design, where each component serves a distinct and crucial purpose:

  • Fmoc Group: The Fmoc protecting group on the α-amine of the lysine residue is fundamental for its use in solid-phase peptide synthesis (SPPS).[1][2] This base-labile protecting group allows for the stepwise and controlled elongation of peptide chains on a solid support.[1][2]

  • L-Lysine Core: The lysine amino acid provides the foundational scaffold for the molecule, offering a chiral center and a side chain for further functionalization.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the solubility of the molecule in aqueous and organic solvents, a critical feature for both peptide synthesis and bioconjugation reactions.[3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the terminal azide group with its reaction partners.

  • Azide Group (N₃): The terminal azide group is the key functional moiety for a variety of bioorthogonal reactions.[1][2] It is a small, stable, and non-native functional group in biological systems, making it an ideal chemical handle for specific and efficient covalent modifications.[1][2]

The Azide Group: A Gateway to Bioorthogonal Chemistry

The azide group is central to the utility of this compound, primarily through its participation in "click chemistry" reactions. Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents. The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction.[4][5] It proceeds rapidly under mild conditions, including in aqueous environments, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.[4]

CuAAC_Reaction Azide R1-N₃ (Azide) Catalyst Cu(I) Catalyst Azide->Catalyst + Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Catalyst Triazole R1-Triazole-R2 (1,4-disubstituted) Catalyst->Triazole Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[4][5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a metal catalyst.[4]

SPAAC_Reaction Azide R1-N₃ (Azide) Triazole R1-Triazole-R2 (Cycloadduct) Azide->Triazole + Cyclooctyne R2-Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Data Presentation

The following tables summarize quantitative data related to the efficiency of reactions involving azide-functionalized amino acids. While specific data for this compound is not always available in the literature, the data presented for analogous compounds provide a strong indication of its expected performance.

Reaction TypeReactantsCatalyst/ConditionsYield (%)Reference
CuAAC Azide-labeled peptide + Alkyne-derivatized moleculeCuSO₄, Sodium Ascorbate (B8700270), DMF>95%[6]
SPAAC Azido-peptide + DBCO-alkynePBS buffer, 37°CHigh[7]
SPPS Coupling Fmoc-Lys(N₃)-OH + Resin-bound peptideHBTU, DIPEA, DMF>90%[8]
SPPS Coupling Fmoc-azido-amino acid + Resin-bound peptideHATU, DIPEA, DMF80-91% (crude purity)[7]
ParameterValueConditionsReference
SPAAC Second-Order Rate Constant 0.34 M⁻¹s⁻¹Azido-amino acid with DBCO in HBS buffer (pH 7.4), 25°C[7]
SPAAC Second-Order Rate Constant 0.28 M⁻¹s⁻¹Azido-amino acid with BCN in HBS buffer (pH 7.4), 25°C[7]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating the azide-functionalized amino acid into a peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU or HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple this compound (HBTU/HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for subsequent amino acids Wash2->Elongate Elongate->Deprotect Yes Cleave Cleave from Resin (TFA cocktail) Elongate->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify End Azide-functionalized Peptide Purify->End

Protocol 2: Bioconjugation of an Azide-Modified Peptide to an Alkyne-Functionalized Molecule via CuAAC

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for improved biocompatibility)

  • Solvent: Phosphate-buffered saline (PBS) or a mixture of water and a co-solvent (e.g., DMSO, t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized peptide in PBS to a final concentration of 1-10 mM.

    • Dissolve the alkyne-functionalized molecule in DMSO or another suitable solvent to a final concentration of 10-100 mM.

    • Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a solution of CuSO₄ in water (e.g., 50 mM).

    • If using, prepare a solution of THPTA in water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-functionalized molecule (typically with a slight excess of the alkyne).

    • If using THPTA, add it to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials and catalyst.

Bioconjugation_Workflow Start Start Prepare Prepare Stock Solutions (Peptide-N₃, Alkyne-Molecule, Catalyst) Start->Prepare Mix Mix Reactants (Peptide-N₃ + Alkyne-Molecule) Prepare->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO₄ + Sodium Ascorbate) Mix->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify Bioconjugate (e.g., RP-HPLC) Incubate->Purify End Final Bioconjugate Purify->End

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][][10][11][12][13][14][15] this compound serves as a valuable building block for the synthesis of the linker component of PROTACs.[1][2][4] The azide group allows for the efficient connection of one of the PROTAC's ligands (either the E3 ligase binder or the target protein binder) via click chemistry.

PROTAC_Synthesis_Workflow Start Start Synth_Ligand1 Synthesize/Obtain E3 Ligase Ligand with Alkyne Start->Synth_Ligand1 Synth_Ligand2 Synthesize/Obtain Target Protein Ligand Start->Synth_Ligand2 Click_Reaction Click Chemistry (CuAAC or SPAAC) to connect the two ligands Synth_Ligand1->Click_Reaction Incorporate_Azide Incorporate this compound into a linker attached to Target Ligand Synth_Ligand2->Incorporate_Azide Incorporate_Azide->Click_Reaction Purify Purify PROTAC Molecule Click_Reaction->Purify End Final PROTAC Purify->End

Signaling Pathways and Site-Specific Protein Modification

The ability to introduce an azide group at a specific site within a protein or peptide opens up numerous possibilities for studying and manipulating cellular signaling pathways. For instance, a protein involved in a phosphorylation cascade can be modified with an azide-containing amino acid. This allows for the attachment of various probes, such as fluorescent dyes to track its localization, or affinity tags to identify its binding partners, providing valuable insights into the signaling process.

Signaling_Pathway_Modification Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase1 Kinase A (Active) Receptor->Kinase1 ProteinX_inactive Protein X (Inactive) Kinase1->ProteinX_inactive Phosphorylation ProteinX_active Protein X-P (Active) (Modified with Azide) ProteinX_inactive->ProteinX_active Downstream_Effector Downstream Effector ProteinX_active->Downstream_Effector Labeled_Protein Labeled Protein X-P ProteinX_active->Labeled_Protein + Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Probe Alkyne-Probe (e.g., Fluorophore) Probe->Labeled_Protein

Conclusion

The azide group in this compound is a powerful and versatile chemical handle that enables a wide array of applications in modern life sciences research. Its bioorthogonality and efficient reactivity in click chemistry reactions make it an indispensable tool for the synthesis of modified peptides, the creation of complex bioconjugates, and the development of innovative therapeutics like PROTACs. The methodologies and data presented in this guide underscore the central role of this functional group and provide a framework for its effective utilization in the laboratory. As the fields of chemical biology and drug discovery continue to evolve, the importance and application of azide-functionalized building blocks like this compound are set to expand even further.

References

The Strategic Role of the PEG4 Linker in N-Fmoc-N'-(azido-PEG4)-L-Lysine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a cornerstone bifunctional molecule in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its utility is derived from its three key components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), the azide (B81097) group for bioorthogonal "click" chemistry, and a tetraethylene glycol (PEG4) linker. This technical guide delves into the critical functions of the PEG4 linker, elucidating its impact on the physicochemical properties and biological performance of the parent molecule and its conjugates. Through a comprehensive review of its properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as an essential resource for researchers leveraging this versatile chemical tool.

Introduction: A Multifunctional Tool for Bioconjugation

The modular design of this compound allows for its seamless integration into complex biomolecular architectures. The Fmoc-protected α-amine facilitates its incorporation into peptide chains using standard SPPS methodologies.[1] The azide moiety on the ε-amine, via the PEG4 linker, provides a chemical handle for highly specific and efficient covalent modification through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][] This guide focuses on the often-underestimated yet pivotal role of the intervening PEG4 linker.

Core Functions of the PEG4 Linker

The PEG4 linker, a short, monodisperse chain of four ethylene (B1197577) glycol units, is not merely a spacer. It imparts several crucial properties to the molecule and its subsequent conjugates, which are detailed below.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG4 linker is the enhancement of hydrophilicity.[4][5] Many biomolecules, particularly peptides with hydrophobic residues or complex small molecule drugs, suffer from poor solubility in aqueous buffers, which complicates their handling, purification, and therapeutic delivery.[6] The ethylene glycol units of the PEG chain are highly hydrophilic and can hydrogen bond with water molecules, thereby increasing the overall water solubility of the conjugate.[7] This property is critical for improving formulation stability and bioavailability.[8]

Table 1: Representative Aqueous Solubility of Peptides with Hydrophobic vs. Hydrophilic Azido-Amino Acids

Peptide CompositionAmino Acid Side ChainMaximum Aqueous Solubility
Amphiphilic Peptide with Azido-Lysine AnalogHydrophobic< 1 mg/mL[9][10]
Amphiphilic Peptide with Hydrophilic Azido-Lysine AnalogHydrophilic (charged)> 20 mg/mL[9][10]
Flexible Spacer and Steric Hindrance Reduction

The PEG4 linker acts as a flexible spacer, physically separating the conjugated cargo from the parent molecule (e.g., a peptide or a protein). This separation is crucial for several reasons:

  • Maintaining Biological Activity: By distancing a conjugated molecule (like a dye or a drug) from a biologically active domain, the linker minimizes steric hindrance that could otherwise interfere with the parent molecule's native conformation and function.

  • Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and degradation.[11][12] The PEG4 linker provides a balance of length and flexibility to facilitate this interaction.

Improved Pharmacokinetics and Reduced Immunogenicity

For therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs.[13][14] The hydrophilic PEG chain creates a hydration shell around the molecule, which can:

  • Increase Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the bloodstream.[13][14]

  • Reduce Immunogenicity: The hydration shell can mask the conjugated molecule from the immune system, reducing the likelihood of an immunogenic response.[10]

A comparative in vivo study on PEGylated versus non-PEGylated nanoparticles provides compelling evidence for the pharmacokinetic benefits of PEGylation.

Table 2: In Vivo Blood Concentration of PEGylated vs. Non-PEGylated Nanoparticles

Time Post-InjectionNon-PEGylated Nanoparticles (% Injected Dose/gram)PEGylated Nanoparticles (% Injected Dose/gram)
1 hour0.06 ± 0.01[13][14]0.23 ± 0.01[13][14]

These data clearly indicate that the PEGylated nanoparticles exhibit significantly higher blood concentrations, demonstrating their enhanced stability and prolonged circulation in vivo.[13][14]

Experimental Protocols

The following are representative protocols for the key applications of this compound.

Incorporation into Peptides via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide chain on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing peptide (synthesized as described above) to an alkyne-functionalized molecule (e.g., a fluorescent dye or a small molecule).

Materials:

  • Azido-PEGylated peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Solvent: e.g., a mixture of water and DMSO or t-butanol

Procedure:

  • Dissolve Reactants: Dissolve the azido-PEGylated peptide and the alkyne-functionalized molecule in the chosen solvent system.

  • Prepare Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate.

  • Initiate Reaction:

    • Add CuSO₄ and the TBTA ligand to the reaction mixture containing the peptide and alkyne.

    • Add the sodium ascorbate solution to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove the catalyst and unreacted starting materials.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of the synthesis and conjugation processes.

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection after last amino acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

cuaac_workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Peptide Azido-PEGylated Peptide Reaction_Mix Reaction Mixture (Water/DMSO) Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix NaAscorbate Sodium Ascorbate NaAscorbate->Reaction_Mix Ligand TBTA Ligand Ligand->Reaction_Mix Purification Purification (HPLC or SEC) Reaction_Mix->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The PEG4 linker in this compound is a critical design element that extends far beyond simple conjugation. Its inherent hydrophilicity, flexibility, and biocompatibility significantly enhance the utility of the resulting peptides and bioconjugates. By improving solubility, optimizing spatial orientation for biological interactions, and favorably modulating pharmacokinetic properties, the PEG4 linker empowers researchers to develop more effective and translatable chemical biology tools and therapeutic agents. A thorough understanding of its multifaceted role is essential for the rational design and successful application of molecules built upon this versatile scaffold.

References

An In-depth Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a bifunctional amino acid derivative that has emerged as a critical tool in modern chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected α-amine for solid-phase peptide synthesis (SPPS) and an azide-functionalized polyethylene (B3416737) glycol (PEG) chain on the ε-amine, enables the precise incorporation of a bioorthogonal handle into peptides and other biomolecules.[1] This technical guide provides a comprehensive overview of the molecule's properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C₃₂H₄₃N₅O₉[2]
Molecular Weight 641.72 g/mol [1]
Purity ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Condition -20°C[2]

Key Applications in Research and Development

The dual functionality of this compound makes it a versatile reagent for a range of applications:

  • Peptide Synthesis: It can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis, allowing for the site-specific introduction of an azide (B81097) group.[1]

  • Click Chemistry: The terminal azide group serves as a handle for highly efficient and specific bioconjugation reactions with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

  • PROTAC Development: This molecule is frequently employed as a flexible and hydrophilic linker in the synthesis of PROTACs, which are chimeric molecules designed to induce the degradation of specific target proteins.[4][5]

  • Bioconjugation: It facilitates the attachment of various moieties, such as fluorescent probes, affinity tags, or drug molecules, to peptides and proteins for research and diagnostic purposes.[1]

Experimental Workflows and Protocols

The utility of this compound is best illustrated through its application in a multi-step synthesis, such as the construction of a peptide-based PROTAC. The overall workflow involves the synthesis of an azide-containing peptide, followed by its conjugation to a ligand for an E3 ubiquitin ligase.

Workflow for Peptide Synthesis and Conjugation

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Bioconjugation (Click Chemistry) Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Couple Second Amino Acid Deprotection1->AA2 Deprotection2 Fmoc Deprotection AA2->Deprotection2 AzidoLys Couple this compound Deprotection2->AzidoLys Deprotection3 Fmoc Deprotection AzidoLys->Deprotection3 AAn Couple Subsequent Amino Acids Deprotection3->AAn Cleavage Cleavage from Resin AAn->Cleavage AzidePeptide Azide-Functionalized Peptide Cleavage->AzidePeptide CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidePeptide->CuAAC AlkyneLigand Alkyne-Modified E3 Ligase Ligand AlkyneLigand->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: Workflow for synthesizing a PROTAC using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis

This protocol describes the manual incorporation of the azide-functionalized lysine (B10760008) into a growing peptide chain on a resin support.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (as in step 2).

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude azide-functionalized peptide.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized peptide to an alkyne-modified molecule (e.g., an E3 ligase ligand for PROTAC synthesis).

  • Preparation of Stock Solutions:

    • Dissolve the azide-functionalized peptide and the alkyne-containing molecule in a suitable solvent (e.g., DMSO or a buffer solution).

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate) in water or an appropriate buffer.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized peptide and a slight molar excess (e.g., 1.2 equivalents) of the alkyne-containing molecule.

    • Add the copper(I)-stabilizing ligand to the mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate (e.g., PROTAC) using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Logical Relationship of Functional Groups

The strategic placement of the Fmoc and azide groups allows for a sequential and orthogonal chemical strategy, which is fundamental to its utility.

G cluster_0 Functional Groups cluster_1 Chemical Reactivity cluster_2 Application Molecule This compound Fmoc Fmoc Group (α-amine) Molecule->Fmoc Azide Azide Group (ε-amine) Molecule->Azide SPPS Base-Labile (Piperidine) Fmoc->SPPS Enables Click Bioorthogonal (CuAAC) Azide->Click Enables PeptideElongation Peptide Chain Elongation SPPS->PeptideElongation Bioconjugation Bioconjugation Click->Bioconjugation

Caption: Orthogonal chemistry of this compound's functional groups.

Conclusion

This compound is a powerful and versatile chemical tool that bridges the fields of peptide chemistry and bioconjugation. Its well-defined structure and predictable reactivity make it an invaluable asset for the synthesis of complex biomolecules and novel therapeutics like PROTACs. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this linker in their drug discovery and development endeavors.

References

Solubility Profile of N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-N'-(azido-PEG4)-L-Lysine, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in complex synthetic workflows.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug discovery and development, solubility is a pivotal physicochemical property that influences a compound's formulation, delivery, and bioavailability. For a molecule like this compound, which incorporates both hydrophobic (Fmoc group) and hydrophilic (PEG chain) moieties, its solubility can vary significantly across different solvents.

The presence of the polyethylene (B3416737) glycol (PEG) spacer in this compound is intended to enhance its solubility, particularly in aqueous media, a common characteristic of PEGylated molecules.[1][2][]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information from suppliers provides a foundational understanding of its solubility profile. The following table summarizes the available qualitative data for the target compound and quantitative data for a structurally related compound, N-Fmoc-N'-azido-L-lysine (Fmoc-Lys(N3)-OH), to serve as a useful reference point.

SolventThis compound SolubilityN-Fmoc-N'-azido-L-lysine (Fmoc-Lys(N3)-OH) Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]No data available
Dichloromethane (DCM)Soluble[1][2]No data available
N,N-Dimethylformamide (DMF)Soluble[1][2]200 mg/mL[4]

Note: The solubility of this compound in the listed solvents is expected to be comparable to or greater than that of Fmoc-Lys(N3)-OH due to the presence of the hydrophilic PEG4 chain. However, empirical determination is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is necessary. The following outlines a general procedure for determining the thermodynamic solubility using the shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Water, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the filtered supernatant (saturated solution) and the prepared standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples (Excess Solute in Solvent) agitate Agitate at Constant Temperature (24-48 hours) prep_samples->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant hplc HPLC Analysis filter_supernatant->hplc quantify Quantify Concentration hplc->quantify calibration->quantify

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of a complex molecule like this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: A diagram illustrating the interplay of factors that determine the solubility of this compound.

References

Navigating the Stability of N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug development and proteomics, the stability and proper handling of critical reagents are paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-N'-(azido-PEG4)-L-Lysine, a key bifunctional linker used in bioconjugation and the synthesis of complex biomolecules. This document is intended for researchers, scientists, and professionals in the drug development field to ensure the integrity and efficacy of this vital compound in their experimental workflows.

Core Compound Profile

This compound is a versatile chemical tool featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine, a terminal azide (B81097) group, and a polyethylene (B3416737) glycol (PEG) spacer attached to an L-Lysine core. The Fmoc group is instrumental in solid-phase peptide synthesis, while the azide moiety allows for bioorthogonal "click chemistry" reactions. The hydrophilic PEG4 linker enhances solubility and reduces aggregation. Given its multi-functional nature, understanding its stability is crucial for its successful application.

Recommended Storage and Handling

Based on information from multiple suppliers, a consistent recommendation for the long-term storage of this compound is essential to maintain its chemical integrity.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3]
Shipping Temperature Ambient Temperature[1][2][3]
Solubility Soluble in DMSO, DCM, DMF[1][2]
General Handling Store in a dry place. Keep away from food, drink, and animal feedingstuffs.[4]

While suppliers ship the compound at ambient temperature, indicating short-term stability, long-term storage at -20°C is universally recommended to prevent degradation. The compound should be stored in a dry environment as moisture can facilitate hydrolysis.

Inferred Stability and Potential Degradation Pathways

Detailed quantitative stability data for this compound is not extensively available in public literature. However, an understanding of its degradation pathways can be inferred from the chemical properties of its constituent functional groups: the Fmoc group, the azide group, and the PEG linker.

The following diagram illustrates the key functional components of the molecule and highlights potential areas of chemical instability.

Potential Degradation Sites of this compound cluster_Fmoc Fmoc Group cluster_Lysine L-Lysine Core cluster_PEG PEG4 Linker cluster_Azide Azide Group Fmoc Fmoc protecting group Fmoc_cleavage Base-catalyzed cleavage (e.g., piperidine) Fmoc->Fmoc_cleavage Vulnerable to Lysine L-Lysine Fmoc->Lysine Attached to α-amine PEG PEG4 Spacer Lysine->PEG Attached via ε-amine PEG_oxidation Oxidation PEG->PEG_oxidation Susceptible to Azide Azide (N3) PEG->Azide Terminates in Azide_reduction Reduction (e.g., thiols, phosphines) Azide->Azide_reduction Sensitive to General Workflow for Stability Assessment cluster_analytical Analytical Methods A 1. Sample Preparation Dissolve compound in relevant solvents (e.g., DMSO, aqueous buffers at various pH). B 2. Stress Conditions Incubate samples under various conditions: - Temperature (e.g., -20°C, 4°C, RT, 40°C) - Light (photostability chamber vs. dark) - pH (e.g., acidic, neutral, basic buffers) A->B C 3. Time-Point Sampling Collect aliquots at defined intervals (e.g., T=0, 24h, 48h, 1 week, 1 month). B->C D 4. Analytical Testing Analyze samples to assess purity and degradation. C->D HPLC RP-HPLC-UV (Purity assessment) D->HPLC Primary analysis LCMS LC-MS (Degradant identification) D->LCMS Structural elucidation E 5. Data Analysis Quantify the remaining parent compound and identify major degradation products. HPLC->E LCMS->E

References

Navigating the Safety Profile of N-Fmoc-N'-(azido-PEG4)-L-Lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Handling Information

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a complex molecule requiring careful handling due to the presence of an azide (B81097) group, which in some organic contexts can be energetic. However, the available data on a closely related analog suggests a low hazard profile under standard laboratory conditions.

A Safety Data Sheet for the similar compound this compound-PFP ester classifies it as not a hazardous substance or mixture.[1] This suggests that the parent compound, this compound, is also likely to have a low order of acute toxicity. The Fmoc protecting group and the lysine (B10760008) core are standard in peptide chemistry and are not associated with significant hazards.[2] The PEG linker is known for its low toxicity and is widely used in pharmaceutical applications to enhance the solubility and biocompatibility of molecules.[3][4]

The primary consideration for safety revolves around the azide functional group. Organic azides can be potentially explosive, particularly those with a low carbon-to-nitrogen ratio.[5][6][7] However, the high carbon and oxygen content relative to nitrogen in this compound significantly mitigates this risk. It is crucial to avoid heating the compound excessively or exposing it to shock, friction, or strong acids, which could liberate the potentially toxic and explosive hydrazoic acid.[7][8]

Quantitative Data Summary

For clarity and comparative ease, the following tables summarize the key safety-related quantitative data, extrapolated from the analysis of its components and the PFP ester analog.

Table 1: GHS Classification (Anticipated)

Hazard ClassCategoryRationale
Acute Toxicity (Oral, Dermal, Inhalation)Not ClassifiedBased on data for the PFP-ester analog and general safety of components.
Skin Corrosion/IrritationNot ClassifiedBased on data for the PFP-ester analog.
Serious Eye Damage/Eye IrritationNot ClassifiedBased on data for the PFP-ester analog.
ExplosivesNot ClassifiedThe high C/N ratio suggests low explosive potential under normal conditions.

Table 2: Physical and Chemical Properties

PropertyValueSource/Rationale
Molecular FormulaC₃₂H₄₃N₅O₉BroadPharm[9]
Molecular Weight641.7 g/mol BroadPharm[9]
AppearanceWhite to off-white solid (presumed)General appearance of similar compounds.
SolubilitySoluble in DMSO, DCM, DMFBroadPharm[9]
Storage Temperature-20°CBroadPharm[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols are essential for ensuring laboratory safety. The following are recommended procedures for handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

Handling Procedures:

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area or a chemical fume hood. Use plastic or non-sparking spatulas to avoid any potential for friction or static discharge.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly. The compound is soluble in organic solvents such as DMSO, DCM, and DMF.[9]

  • Reaction Conditions: Avoid heating reactions containing this compound to high temperatures unless a thorough risk assessment has been conducted. Do not use strong acids in the presence of the azide group.[7][8]

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not mix with acidic waste streams.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Visualizing Safety Workflows and Hazard Communication

To further clarify the safety protocols and the logic behind hazard assessment, the following diagrams are provided in the DOT language for Graphviz.

GHS_Hazard_Communication cluster_0 Hazard Identification cluster_1 Hazard Evaluation cluster_2 Hazard Communication Chemical Identity This compound Functional Groups Fmoc PEG4 Azide Chemical Identity->Functional Groups Group Hazard Analysis Organic Azide: Potential for explosion PEG/Fmoc-AA: Low toxicity Functional Groups->Group Hazard Analysis Analog Data SDS of PFP-ester: Not Hazardous Risk Assessment Overall Risk: Low under standard conditions Analog Data->Risk Assessment Group Hazard Analysis->Risk Assessment GHS Pictograms No Pictogram Required (anticipated) Risk Assessment->GHS Pictograms Hazard Statements No Hazard Statements (anticipated) Risk Assessment->Hazard Statements Precautionary Statements P261, P280, P302+P352, P305+P351+P338 Risk Assessment->Precautionary Statements

GHS Hazard Identification and Communication Process.

Spill_Response_Workflow start Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires specialized response) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe report Report Incident large_spill->report contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Residue contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate decontaminate->report

General Laboratory Spill Response Workflow.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) Compound Handling This compound EyeProtection Safety Goggles Compound->EyeProtection Mandatory HandProtection Nitrile Gloves Compound->HandProtection Mandatory BodyProtection Lab Coat Compound->BodyProtection Mandatory RespiratoryProtection Fume Hood (for dust/aerosols) Compound->RespiratoryProtection Recommended

Required Personal Protective Equipment.

References

A Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Linker for Bioconjugation, Peptide Synthesis, and Proteolysis-Targeting Chimeras (PROTACs)

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a valuable heterobifunctional linker widely utilized in chemical biology, drug discovery, and proteomics. This derivative of the amino acid L-lysine is strategically modified with two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and an azide-terminated polyethylene (B3416737) glycol (PEG) chain on the ε-amine. This unique architecture allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal conjugation via "click chemistry."

The Fmoc group provides a base-labile protecting group essential for the stepwise assembly of amino acids into peptides on a solid support. The azide (B81097) functionality, in turn, serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly efficient and specific "click" reactions enable the covalent attachment of various molecules, including fluorescent dyes, imaging agents, and ligands for targeted protein degradation, to the modified peptide or protein. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for biological applications.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and its derivatives. The following tables summarize the key quantitative data for these products, facilitating a comparative analysis for procurement and experimental design.

Table 1: this compound

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage ConditionsSolubility
AxisPharmAP11579C₃₂H₄₃N₅O₉641.72≥95%-20°CNot specified
BroadPharmBP-21558C₃₂H₄₃N₅O₉641.7≥98%-20°CDMSO, DCM, DMF
MedChemExpressHY-140846C₃₂H₄₃N₅O₉641.71>98%Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)Not specified

Table 2: this compound-PFP ester

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage ConditionsSolubility
BroadPharmBP-21559C₃₈H₄₂F₅N₅O₉807.8≥98%-20°CDMSO, DCM, DMF
MedChemExpressHY-140847C₃₈H₄₂F₅N₅O₉807.76>98%Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)Not specified

Experimental Protocols

The versatility of this compound stems from its applicability in two major experimental workflows: Solid-Phase Peptide Synthesis (SPPS) and subsequent Azide-Alkyne Click Chemistry.

I. Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (or this compound) (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU or HATU, equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized as above) to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water, PBS, or an organic solvent like DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule in the desired molar ratio (typically a slight excess of the alkyne-molecule is used).

    • Add the THPTA solution to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS or HPLC.

    • Once the reaction is complete, purify the resulting conjugate using RP-HPLC or size-exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological context in which this compound is utilized.

G General Experimental Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry (CuAAC) Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Repeat for each AA Lysine_Coupling This compound Coupling Wash2 Wash Lysine_Coupling->Wash2 Deprotection2->Lysine_Coupling Coupling2 Further Amino Acid Coupling Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Wash2->Coupling2 Azide_Peptide Azide-Functionalized Peptide Cleavage->Azide_Peptide CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide_Peptide->CuAAC Alkyne Alkyne-Functionalized Molecule Alkyne->CuAAC Conjugate Peptide Conjugate CuAAC->Conjugate

Caption: General workflow for synthesizing a peptide conjugate.

G PROTAC-Mediated Protein Degradation cluster_PROTAC PROTAC Action PROTAC PROTAC (synthesized with This compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Safety Information

The Safety Data Sheet (SDS) for this compound from AxisPharm indicates that the product is not classified as a hazard.[1] However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, and eye protection.[1] In case of skin or eye contact, flush with copious amounts of water.[1] If inhaled, move to fresh air.[1] In case of ingestion, seek medical attention.[1] For firefighting, use dry powder or carbon dioxide extinguishers.[1] Accidental spills should be mixed with an inert absorbent material and disposed of in a sealed container.[1] The compound should be handled and stored in a well-ventilated area.[1]

This technical guide provides a comprehensive overview of this compound, a key enabling reagent for advanced applications in peptide chemistry and drug discovery. The provided data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of innovative experiments.

References

spectroscopic data for N-Fmoc-N'-(azido-PEG4)-L-Lysine (NMR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Fmoc-N'-(azido-PEG4)-L-Lysine, a versatile bifunctional molecule widely used in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and a workflow for its application.

Physicochemical Properties

This compound is characterized by an Fmoc-protected α-amine, a carboxylic acid, and an azide-functionalized PEG4 chain attached to the ε-amine of the L-lysine side chain. These features allow for its use in solid-phase peptide synthesis and subsequent "click" chemistry reactions.[1][2]

PropertyValueReference
Chemical Formula C₃₂H₄₃N₅O₉[2]
Molecular Weight 641.7 g/mol [2]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage -20°C[3]

Spectroscopic Data

While raw spectral data for this specific compound is not publicly available, this section details the expected spectroscopic characteristics based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for the Fmoc protecting group, the lysine (B10760008) backbone, and the azido-PEG linker.

Table 2.1: Expected ¹H NMR Chemical Shifts

AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Fmoc-H (aromatic)7.80 - 7.30m
Fmoc-CH, CH₂4.40 - 4.20m
Lysine α-CH4.20 - 3.90m
PEG-CH₂3.70 - 3.50m
Azido-CH₂~3.40t
Lysine ε-CH₂3.20 - 3.00m
Lysine β, γ, δ-CH₂1.90 - 1.30m

Table 2.2: Expected ¹³C NMR Chemical Shifts

AssignmentExpected Chemical Shift (δ, ppm)
Carboxyl C=O~174
Fmoc C=O~156
Fmoc aromatic C144 - 120
PEG-CH₂~70
Fmoc-CH, CH₂67, 47
Lysine α-CH~54
Azido-CH₂~51
Lysine ε-CH₂~40
Lysine β, γ, δ-CH₂32 - 23
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard method for determining the molecular weight of this compound. The expected mass-to-charge ratios for the protonated molecule are presented below.

Table 2.3: Expected ESI-MS Data

IonExpected m/z
[M+H]⁺642.7
[M+Na]⁺664.7

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the fragmentation of this compound is expected to occur at several key positions. Common fragmentation pathways for Fmoc-protected amino acids involve the loss of the fluorenylmethoxycarbonyl group. For PEGylated compounds, fragmentation along the polyethylene (B3416737) glycol chain is also anticipated.

Experimental Protocols

The following are standard protocols for the acquisition of NMR and Mass Spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing 0.1% formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ions (e.g., m/z 100-1000).

  • MS/MS Acquisition (for fragmentation analysis):

    • Select the precursor ion of interest (e.g., [M+H]⁺) for fragmentation.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and identify characteristic fragment ions.

Application Workflow

This compound is a key building block in the synthesis of modified peptides and bioconjugates. The following diagram illustrates a typical experimental workflow.

experimental_workflow Workflow for Peptide Synthesis and Bioconjugation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_click_chem Click Chemistry Bioconjugation resin 1. Resin Swelling fmoc_deprotection 2. Fmoc Deprotection resin->fmoc_deprotection coupling 3. Coupling of this compound fmoc_deprotection->coupling capping 4. Capping (Optional) coupling->capping chain_elongation 5. Repeat Steps 2-4 for Peptide Elongation capping->chain_elongation final_deprotection 6. Final Fmoc Deprotection chain_elongation->final_deprotection cleavage 7. Cleavage from Resin final_deprotection->cleavage purification 8. HPLC Purification cleavage->purification click_reaction 9. CuAAC or SPAAC Reaction purification->click_reaction alkyne_molecule Alkyne-modified Molecule alkyne_molecule->click_reaction final_product Bioconjugated Peptide click_reaction->final_product

Caption: Peptide Synthesis and Bioconjugation Workflow.

This workflow demonstrates the incorporation of this compound into a peptide via solid-phase peptide synthesis, followed by purification and subsequent bioconjugation to an alkyne-containing molecule through a click chemistry reaction.

References

Methodological & Application

Application Notes and Protocols for N-Fmoc-N'-(azido-PEG4)-L-Lysine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a bifunctional amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a versatile chemical handle.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS workflows.[2] The key feature of this reagent is the azido-polyethylene glycol (PEG) chain attached to the ε-amine of the lysine (B10760008) side chain. This azido (B1232118) group is stable throughout the cycles of SPPS, including Fmoc deprotection and coupling steps.[3][4]

The terminal azide (B81097) provides a bioorthogonal reactive site for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These highly efficient and specific reactions enable the covalent attachment of a wide array of molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or other peptides and proteins, either while the peptide is still on the solid support or after cleavage.[6][7] The PEG4 linker enhances the water solubility of the resulting peptide conjugate and provides spatial separation between the peptide and the conjugated molecule.

These application notes provide detailed protocols for the incorporation of this compound into peptides via SPPS, on-resin modification using CuAAC, and final cleavage and deprotection.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

While specific quantitative data for the coupling efficiency of this compound is not extensively published in a comparative format, the following table summarizes the general performance of commonly used coupling reagents in SPPS. HATU is often recommended for sterically hindered or unusual amino acids to ensure high coupling efficiency.

Coupling ReagentRelative Coupling EfficiencyKey AdvantagesPotential Considerations
HATU Very HighFast reaction times, high efficiency for hindered couplings, lower risk of epimerization.Higher cost, based on potentially explosive HOAt.
HBTU HighGood efficiency for standard couplings, widely used.Slower than HATU, higher risk of epimerization compared to HATU.
DIC/HOBt GoodCost-effective, generates a soluble urea (B33335) byproduct.Slower activation, potential for side reactions if not optimized.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (2 x 1 min), and then DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azido-functionalized peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the azido-PEG4-lysine moiety

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin-alkyne)

  • Copper(I) source (e.g., Copper(I) iodide - CuI, or Copper(II) sulfate (B86663) - CuSO₄ with a reducing agent)

  • Reducing agent (e.g., Sodium ascorbate)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or a mixture of DMF/water)

Procedure:

  • Resin Preparation: Swell the azido-functionalized peptide-resin in DMF.

  • Click Reaction Mixture Preparation:

    • In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.

    • In another vial, prepare a fresh solution of sodium ascorbate (B8700270) (10-20 equivalents) in water.

    • In a third vial, prepare a solution of CuSO₄ (5-10 equivalents) in water.

  • On-Resin Click Reaction:

    • Add the solution of the alkyne-functionalized molecule to the swollen resin.

    • Add the CuSO₄ solution to the resin, followed by the sodium ascorbate solution.

    • Add DIPEA (5-10 equivalents) to the reaction mixture.

    • Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF, water, a dilute solution of EDTA to chelate and remove copper, followed by DMF and DCM.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups. The azide group is stable to standard TFA cleavage conditions.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT) or a simpler cocktail of 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for peptides without sensitive residues like Cys, Met, or Trp).

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Slowly add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-Lys(azido-PEG4)-OH (HATU, DIPEA, DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive next_aa Couple Next Amino Acid kaiser_test->next_aa Negative On_Resin_Click_Chemistry cluster_click On-Resin Click Chemistry (CuAAC) start_peptide Resin-Bound Peptide with Azido-PEG4-Lysine add_reagents Add Alkyne-Molecule, CuSO4, NaAsc, DIPEA start_peptide->add_reagents reaction Agitate at RT (2-12 hours) add_reagents->reaction wash_click Wash (DMF, H2O, EDTA) reaction->wash_click modified_peptide Resin-Bound Peptide with Triazole Linkage wash_click->modified_peptide Cleavage_and_Purification cluster_cleavage Peptide Cleavage, Deprotection, and Purification start_cleavage Dry Resin-Bound Peptide add_cocktail Add Cleavage Cocktail (e.g., 95% TFA/TIS/H2O) start_cleavage->add_cocktail cleavage_reaction Agitate at RT (2-4 hours) add_cocktail->cleavage_reaction precipitation Precipitate in Cold Ether cleavage_reaction->precipitation isolation Centrifuge and Wash precipitation->isolation purification Purify by RP-HPLC isolation->purification characterization Characterize by MS and HPLC purification->characterization

References

Application Notes and Protocols for N-Fmoc-N'-(azido-PEG4)-L-Lysine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component of a PROTAC's design, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a versatile, bifunctional linker building block ideal for PROTAC synthesis.[3] It features an Fmoc-protected α-amine for standard peptide coupling and an azide-functionalized PEG4 chain on the ε-amino group for "click chemistry" reactions.[3] This allows for a modular and efficient approach to PROTAC assembly. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and cell permeability of the final PROTAC molecule.[2][4]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₂H₄₃N₅O₉
Molecular Weight 641.7 g/mol
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, and DMF[5]
Storage Store at -20°C[5]

Note: Data is compiled from various commercial suppliers and may vary slightly.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a convergent synthetic strategy. This involves the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation using the bifunctional linker. The azide (B81097) group on the linker allows for coupling with an alkyne-functionalized binding partner via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

A generalized workflow for PROTAC synthesis is depicted in the diagram below.

PROTAC_Synthesis_Workflow cluster_0 Module 1: Ligand Functionalization cluster_1 Module 2: Linker Conjugation cluster_2 Module 3: Purification & Analysis POI_Ligand POI Ligand Alkyne_POI Alkyne-functionalized POI Ligand POI_Ligand->Alkyne_POI Introduce Alkyne Handle E3_Ligand E3 Ligase Ligand Amine_E3 Amine-functionalized E3 Ligase Ligand E3_Ligand->Amine_E3 Introduce Amine Handle Click_Chemistry Click Chemistry (CuAAC or SPAAC) Alkyne_POI->Click_Chemistry Amide_Coupling Amide Bond Formation Amine_E3->Amide_Coupling Fmoc_Azido_Lys This compound Fmoc_Azido_Lys->Amide_Coupling Azido_Linker_E3 Azido-Linker-E3 Ligand Intermediate Amide_Coupling->Azido_Linker_E3 Fmoc_Deprotection Fmoc Deprotection Azido_Linker_E3->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

The following section provides detailed protocols for the key steps in the synthesis of a PROTAC using this compound.

Protocol 1: Amide Bond Formation between E3 Ligase Ligand and Linker

This protocol describes the coupling of an amine-functionalized E3 ligase ligand to the carboxylic acid of this compound.

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by preparatory HPLC.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to liberate the terminal amine.

Materials:

  • Fmoc-protected intermediate from Protocol 1

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DMF (Dimethylformamide)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the crude or purified Fmoc-protected intermediate in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 20-30 minutes.

  • Monitor the deprotection by HPLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Dry the product under vacuum.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate and an alkyne-functionalized POI ligand.

Materials:

  • Azide-functionalized intermediate from Protocol 2

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., THF/t-Butanol/H₂O)

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparatory HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC and is performed under copper-free conditions, which can be advantageous when working with sensitive biomolecules.

Materials:

  • Azide-functionalized intermediate from Protocol 2

  • Strained alkyne (e.g., DBCO or BCN)-functionalized POI ligand

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the strained alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the reaction solvent.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparatory HPLC.

Purification and Characterization

The purification of PEGylated PROTACs can be challenging due to their large molecular weight and the potential for a heterogeneous mixture of products.[1] A multi-step purification strategy is often employed.

Purification Techniques:

  • Size Exclusion Chromatography (SEC): Useful for removing smaller impurities such as unreacted linkers and byproducts.[1][]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for achieving high purity by separating the target PROTAC from closely related impurities.[1][]

Characterization Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final PROTAC.

The following diagram illustrates a typical purification and analysis workflow.

Purification_Analysis_Workflow Crude_PROTAC Crude PROTAC Mixture SEC Size Exclusion Chromatography (SEC) Crude_PROTAC->SEC Initial Cleanup RP_HPLC Reverse Phase HPLC (RP-HPLC) SEC->RP_HPLC High-Resolution Separation Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC Collect Fractions LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Spectroscopy Pure_PROTAC->NMR Final_Data Final Characterization Data LCMS->Final_Data NMR->Final_Data

Caption: Purification and analysis workflow for PROTACs.

Conclusion

This compound is a valuable and versatile building block for the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent and efficient synthetic strategy, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a bifunctional amino acid derivative designed for advanced applications in peptide synthesis, bioconjugation, and drug development.[1] It incorporates three key chemical features:

  • Fmoc-protected α-amine: Allows for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • Azide-functionalized PEG4 side chain: Provides a bioorthogonal handle for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[2][3]

  • Hydrophilic PEG4 spacer: The tetraethylene glycol linker enhances the solubility of the resulting conjugates in aqueous media, which is beneficial for biological applications.[3][4]

This reagent is a powerful tool for the site-specific modification of peptides and proteins, enabling the attachment of various molecules such as fluorescent dyes, imaging agents, cytotoxic drugs, or other biomolecules.[1]

Key Applications
  • Peptide Synthesis and Modification: The reagent can be incorporated at any specific site within a peptide sequence during SPPS. The exposed azide (B81097) group can then be used to conjugate a desired alkyne-containing molecule either on-resin or in solution.[1]

  • PROTAC Development: It serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] This reagent can be used to connect the target-binding ligand to the E3 ligase-binding ligand.

  • Bioconjugation: Enables the stable and specific attachment of probes or tags to biomolecules for research and diagnostic purposes.[1] The CuAAC reaction is highly selective and can be performed in the presence of other functional groups, making it ideal for complex biological molecules.[6][7]

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[8]

Chemical and Physical Data

The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Formula C₃₂H₄₃N₅O₉[1][3]
Molecular Weight 641.7 g/mol [1][3]
Purity ≥95% - 98%[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Store at -20°C[3]

Experimental Protocols and Methodologies

Protocol 1: On-Resin Peptide Modification via CuAAC

This protocol describes the incorporation of this compound into a peptide sequence during SPPS, followed by an on-resin CuAAC reaction with an alkyne-containing molecule.

Step 1: Fmoc-Deprotection of Resin-Bound Peptide

  • Swell the peptide-resin in Dimethylformamide (DMF) for 1 hour.

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.[9][10]

  • Agitate the mixture for 5-10 minutes at room temperature.[11]

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

Step 2: Coupling of this compound

  • Prepare the coupling solution by dissolving this compound (3 eq.), a coupling agent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Add the coupling solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Step 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Swell the azide-functionalized peptide-resin in a suitable solvent system (e.g., DMF/H₂O or DMSO/H₂O).

  • In a separate vial, prepare the catalyst premix by combining the copper source and the stabilizing ligand.

  • Add the alkyne-containing molecule of interest to the resin, followed by the catalyst premix.

  • Initiate the reaction by adding the reducing agent.[12]

  • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by LC-MS analysis of a small cleaved sample.

  • After the reaction is complete, wash the resin extensively with DMF, H₂O, and DCM.

  • Dry the resin under vacuum. The modified peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Reagents for On-Resin CuAAC (Step 3)

ReagentMolar Eq. (to azide)Stock SolutionFinal ConcentrationPurpose
Alkyne-Molecule5 - 10 eq.100 mM in DMSO5 - 10 mMReaction partner
Copper(II) Sulfate (CuSO₄)0.5 - 1 eq.100 mM in H₂O0.5 - 1 mMCopper(I) precursor
THPTA Ligand2.5 - 5 eq.200 mM in H₂O2.5 - 5 mMStabilizes Cu(I) & prevents oxidation
Sodium Ascorbate10 - 20 eq.1 M in H₂O (freshly prepared)10 - 20 mMReduces Cu(II) to catalytic Cu(I)
Protocol 2: Solution-Phase Bioconjugation via CuAAC

This protocol is for conjugating a purified azide-containing peptide (synthesized with this compound and subsequently cleaved and purified) to an alkyne-modified molecule in solution.

Procedure:

  • Dissolve the purified azide-containing peptide and the alkyne-containing molecule in a reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5).[12] A co-solvent like DMSO may be used if solubility is an issue.

  • Prepare a fresh premix of CuSO₄ and a stabilizing ligand (e.g., THPTA or TBTA) in a 1:5 molar ratio.[13] Let it stand for 2-3 minutes.

  • Add the CuSO₄/ligand premix to the reaction mixture containing the azide and alkyne.

  • Initiate the cycloaddition by adding a freshly prepared solution of sodium ascorbate.[12]

  • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitor the reaction progress using techniques like HPLC or LC-MS.

  • Once complete, the resulting triazole-linked conjugate can be purified using standard methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Reagents for Solution-Phase CuAAC

ReagentStock SolutionFinal ConcentrationPurpose
Azide-Peptide10 mM in Buffer/DMSO100 µM - 1 mMSubstrate 1
Alkyne-Molecule100 mM in Buffer/DMSO1 - 5 mMSubstrate 2
CuSO₄50 mM in H₂O50 µM - 500 µMCopper(I) precursor
THPTA Ligand250 mM in H₂O250 µM - 2.5 mMStabilizes Cu(I)
Sodium Ascorbate1 M in H₂O (freshly prepared)5 - 10 mMReducing Agent

Visualizations

SPPS_and_On_Resin_CuAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin Click Reaction (CuAAC) cluster_Final Final Steps Resin 1. Start with Resin-Bound Peptide Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 3. Couple This compound Deprotect->Couple AzideResin 4. Azide-Functionalized Peptide on Resin Couple->AzideResin Click 5. Add Alkyne, Cu(I)/Ligand, and Sodium Ascorbate AzideResin->Click ClickedResin 6. Triazole-Linked Conjugate on Resin Cleave 7. Cleavage & Side-Chain Deprotection (TFA) ClickedResin->Cleave FinalProduct 8. Purified Peptide Conjugate Cleave->FinalProduct

Caption: Workflow for SPPS incorporation and subsequent on-resin CuAAC.

CuAAC_Catalytic_Cycle CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Species (Stabilized by Ligand) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction Complex1 Cu(I)-Alkyne π-Complex CuI->Complex1 Alkyne Terminal Alkyne Alkyne->Complex1 Azide Azide Complex3 Six-Membered Cu(III) Metallacycle Azide->Complex3 Complex2 Copper Acetylide Complex1->Complex2 Deprotonation Complex2->Complex3 Product 1,4-Disubstituted 1,2,3-Triazole Complex3->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

PROTAC_Synthesis_Application cluster_linker TargetLigand Warhead Ligand (binds target protein) + Terminal Alkyne CuAAC CuAAC 'Click' Reaction TargetLigand->CuAAC E3Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) PROTAC Final PROTAC Molecule E3Ligand->PROTAC Attached via other end of linker Linker This compound (cleaved from resin or used in solution) Linker->CuAAC Azide Source CuAAC->PROTAC Forms Triazole Linkage

Caption: Logical relationship in PROTAC synthesis using the azide linker.

References

Application Notes and Protocols for Protein Bioconjugation using N-Fmoc-N'-(azido-PEG4)-L-Lysine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of proteins utilizing a two-step strategy involving an azide-functionalized PEGylated lysine (B10760008) derivative. This method allows for the introduction of an azide (B81097) handle onto a protein of interest, which can then be used for subsequent conjugation to a molecule of interest via "click chemistry." This powerful and versatile approach is widely used in drug development, proteomics, and various research applications for creating well-defined protein conjugates.

The overall strategy involves two key stages:

  • Protein Modification with an Azide Linker: Introduction of an azide group onto the protein surface. While the user specified N-Fmoc-N'-(azido-PEG4)-L-Lysine, for direct conjugation to a protein's lysine residues, an activated form of this reagent is necessary. A common and effective approach is to use an N-hydroxysuccinimide (NHS) ester derivative, such as Azido-PEG4-NHS Ester . This reagent reacts with primary amines (the ε-amine of lysine residues and the N-terminus) on the protein to form stable amide bonds.

  • Bioorthogonal "Click" Chemistry Ligation: The azide-modified protein is then reacted with a molecule of interest that has been functionalized with an alkyne group. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions. Two main types of "click" chemistry are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction catalyzed by copper(I) ions.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) for spontaneous reaction with the azide.

This document will provide detailed protocols for both the protein modification and the subsequent click chemistry reactions, along with data presentation tables and workflow diagrams.

Data Presentation

The efficiency of protein bioconjugation can be assessed at each stage. The following tables summarize key quantitative data that should be determined experimentally.

Table 1: Quantitative Analysis of Protein Modification with Azido-PEG4-NHS Ester

ParameterMethod of AnalysisTypical ResultFactors Influencing Outcome
Degree of Labeling (DoL) MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy (for dye-labeled alkynes)2 - 8 azides per antibodyMolar excess of Azido-PEG4-NHS Ester, protein concentration, reaction pH, and time.
Protein Recovery BCA or Bradford Protein Assay> 85%Purification method (e.g., desalting column, dialysis).
Purity of Azide-Modified Protein SDS-PAGE, Size Exclusion Chromatography (SEC)> 95%Efficiency of purification to remove excess reagent.

Table 2: Quantitative Analysis of Click Chemistry Ligation

ParameterMethod of AnalysisTypical ResultFactors Influencing Outcome
Conjugation Efficiency SDS-PAGE, SEC-HPLC, Mass Spectrometry> 90%Molar excess of alkyne-molecule, reaction time, catalyst/ligand concentration (for CuAAC).
Final Conjugate Purity SEC-HPLC, SDS-PAGE> 95%Efficiency of purification to remove unreacted components.
Yield of Final Conjugate UV-Vis Spectroscopy, Protein AssayDependent on efficiencies of both stepsOverall efficiency of the two-step process and purification losses.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the chemical principles involved in the bioconjugation process.

G cluster_0 Step 1: Protein Azide Functionalization cluster_1 Step 2: Click Chemistry Ligation Protein Protein with Surface Lysines Reaction1 Amine-Reactive Crosslinking (PBS, pH 7.2-8.5, RT, 1-2h) Protein->Reaction1 Azido_NHS Azido-PEG4-NHS Ester (in DMSO) Azido_NHS->Reaction1 Purification1 Purification (Desalting Column / Dialysis) Reaction1->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Reaction2 Click Reaction (CuAAC or SPAAC) Azide_Protein->Reaction2 Input for Step 2 Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Drug, Dye) Alkyne_Molecule->Reaction2 Purification2 Purification (SEC / Affinity Chromatography) Reaction2->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Overall workflow for two-step protein bioconjugation.

G cluster_0 Amine-Reactive Labeling cluster_1 Click Chemistry Protein_Lys Protein-Lysine(-NH2) Azide_Protein Protein-Lysine(-NH-CO-PEG4-N3) Protein_Lys->Azide_Protein + Azido_NHS Azido-PEG4-NHS Ester Azido_NHS->Azide_Protein NHS NHS (byproduct) Azide_Protein->NHS + Azide_Protein2 Protein-...-N3 Triazole_Linkage Protein-...-Triazole-Molecule Azide_Protein2->Triazole_Linkage + Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Linkage

Caption: Chemical principle of the two-step bioconjugation.

Experimental Protocols

Part 1: Azide-Modification of Proteins using Azido-PEG4-NHS Ester

This protocol describes the modification of primary amines (lysine residues) on a protein with an azide group.

Materials:

  • Protein of interest

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Protocol:

  • Protein Preparation:

    • Dissolve the protein in amine-free PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL.[1]

    • Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[1]

  • Azido-PEG4-NHS Ester Stock Solution Preparation:

    • Equilibrate the vial of Azido-PEG4-NHS Ester to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of Azido-PEG4-NHS Ester in anhydrous DMSO.[1][2] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh and do not store for later use.[1]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM Azido-PEG4-NHS Ester stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point for achieving a degree of labeling of 4-6 azides per antibody.[1] The optimal ratio should be determined empirically for each protein.

    • Add the calculated volume of the Azido-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to minimize protein denaturation.[1]

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Purification of Azide-Modified Protein:

    • Remove the unreacted Azido-PEG4-NHS Ester and byproducts using a desalting column or dialysis.[1][2][3]

    • For desalting columns, follow the manufacturer's protocol.

    • For dialysis, perform against PBS (pH 7.4) at 4°C with at least two buffer changes.[3]

  • Characterization and Storage:

    • Determine the concentration of the purified azide-modified protein using a standard protein assay.[2]

    • Assess the degree of labeling using MALDI-TOF mass spectrometry by comparing the mass of the modified protein to the unmodified protein.

    • Store the azide-modified protein under conditions optimal for the unmodified protein, typically at -20°C or -80°C.

Part 2: Click Chemistry Ligation of Azide-Modified Protein

This protocol is for conjugating the azide-modified protein with an alkyne-functionalized molecule using a copper(I) catalyst.

Materials:

  • Azide-modified protein

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Reducing agent, e.g., Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[4]

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC-HPLC)

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.[5]

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule. A 3- to 10-fold molar excess of the alkyne-molecule over the azide groups on the protein is recommended as a starting point.[5]

    • Add the THPTA ligand solution. A final concentration of 1-5 mM is typical.

    • Add the CuSO4 solution. A final concentration of 0.25-1 mM is common.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[4]

    • Gently mix the components and incubate at room temperature for 1-4 hours, protected from light. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Purification of the Final Conjugate:

    • Purify the protein conjugate from excess reagents and byproducts using size exclusion chromatography (SEC) or another suitable chromatography method.[6]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Use SEC-HPLC to assess purity.

    • Confirm the final conjugate mass by mass spectrometry.

This protocol is for the copper-free conjugation of the azide-modified protein with a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-modified protein

  • Strained alkyne-functionalized molecule (e.g., DBCO-X or BCN-X)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC-HPLC)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne-functionalized molecule. A 2- to 4-fold molar excess of the strained alkyne over the azide groups on the protein is a good starting point.[7]

    • The reaction proceeds efficiently in an amine-free buffer like PBS at physiological pH.

    • Gently mix the components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] Reaction times may be shorter depending on the specific strained alkyne used.

  • Purification of the Final Conjugate:

    • Purify the protein conjugate from excess reagents using size exclusion chromatography (SEC) or another suitable method.[7]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry as described for the CuAAC protocol.[7]

Conclusion

The use of azide-functionalized PEG linkers in combination with click chemistry provides a robust and versatile platform for the creation of well-defined protein bioconjugates. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement this powerful technology. It is important to note that reaction conditions may require optimization for specific proteins and conjugation partners to achieve the desired degree of labeling and yield.

References

Application Notes and Protocols for Labeling Antibodies with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of antibodies with the bifunctional linker, N-Fmoc-N'-(azido-PEG4)-L-Lysine. This linker enables the introduction of an azide (B81097) moiety onto the antibody surface through amide bond formation with lysine (B10760008) residues. The terminal azide group can then be utilized for subsequent conjugation to a molecule of interest (e.g., a drug, a fluorescent probe, or a nanoparticle) via "click chemistry." The presence of the N-terminal Fmoc protecting group allows for a modular approach, where the azide-linker is first introduced, and the α-amine is deprotected at a later stage if further modification is desired. The PEG4 spacer enhances the solubility and reduces aggregation of the resulting antibody conjugate.

These protocols are intended to provide a comprehensive guide for researchers, from the initial antibody preparation to the final characterization of the labeled antibody.

Data Presentation

Table 1: Reagent Specifications
ReagentMolecular Weight ( g/mol )Key Functional GroupsSolubilityStorage
This compound641.7Fmoc-protected amine, Azide, Carboxylic acidDMSO, DMF, DCM-20°C, desiccated
This compound-PFP ester807.8Fmoc-protected amine, Azide, PFP esterDMSO, DMF, DCM-20°C, desiccated
Table 2: Typical Reaction Parameters and Expected Outcomes for Antibody Labeling
ParameterRecommended Range/ValueExpected Outcome
Molar Excess of Linker:Antibody10 to 50-foldA 20-fold molar excess of an NHS-PEG linker typically results in 4-6 linkers per antibody molecule.[1]
Antibody Concentration1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Reaction BufferPhosphate-buffered saline (PBS), pH 7.2-8.0Amine-free buffers are crucial to prevent reaction with the NHS/PFP ester.
Reaction Time30 - 60 minutes at Room Temperature or 2 hours on iceLonger incubation times can be explored, but may increase the risk of antibody degradation.
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMF (standard) or milder alternatives (see protocol)Complete removal of the Fmoc group to expose the primary amine.
Purification MethodSize Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns), DialysisRemoval of excess, unreacted linker and deprotection reagents. Antibody recovery is typically >85%.
Drug-to-Antibody Ratio (DAR)Variable, typically 2-8The final DAR is dependent on the molar excess of the linker and the number of accessible lysine residues.

Experimental Protocols

Protocol 1: Activation of this compound (if starting with the carboxylic acid form)

This step is necessary if you are not using a pre-activated ester like the PFP ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Pentafluorophenol (PFP)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (Argon or Nitrogen).

  • Add 1.1 equivalents of NHS or PFP to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the activated ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Protocol 2: Labeling of Antibody with Activated this compound Ester

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-PFP ester or NHS ester (from Protocol 1 or commercially sourced)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Reaction buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris or glycine, perform a buffer exchange into PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Shortly before use, prepare a 10 mM stock solution of the activated linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Slowly add the calculated volume of the linker solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and other small molecules by size exclusion chromatography using an appropriate desalting column or by dialysis against PBS.

    • Determine the concentration and labeling efficiency of the purified Fmoc-protected, azide-labeled antibody.

Protocol 3: Fmoc Deprotection of the Labeled Antibody

Caution: Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are often too harsh for antibodies and can lead to denaturation and aggregation. Milder, antibody-compatible methods are recommended.

Option A: Mild Base Deprotection (Recommended)

Materials:

  • Fmoc-protected, azide-labeled antibody

  • Deprotection solution: 50% Pyrrolidine in DCM or 20% Diethylamine in an appropriate organic solvent.

  • Purification columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Carefully add the deprotection solution to the purified Fmoc-protected antibody. The final concentration of the organic solvent should be kept as low as possible to maintain antibody integrity.

  • Incubate at room temperature for a short duration (e.g., 15-30 minutes). The reaction progress should be monitored to avoid prolonged exposure.

  • Immediately purify the deprotected antibody using a desalting column to remove the deprotection reagent and byproducts.

Option B: Sodium Azide-Mediated Deprotection (Exploratory)

A study has shown that sodium azide can be used for Fmoc deprotection under base-free conditions, which could be a very mild option for antibodies.[2]

Materials:

  • Fmoc-protected, azide-labeled antibody

  • Sodium Azide (NaN3) solution

  • Purification columns

Procedure:

  • Incubate the Fmoc-protected antibody with a solution of sodium azide. The optimal concentration and incubation time will need to be determined empirically for each antibody.

  • After the reaction, purify the antibody to remove the sodium azide.

Protocol 4: Click Chemistry Conjugation of the Azide-Labeled Antibody

The azide-functionalized antibody can be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled antibody

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • PBS buffer, pH 7.4

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled antibody and the alkyne-containing molecule (typically at a 5-10 fold molar excess over the antibody).

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA/TBTA in a 1:5 molar ratio.

  • Add the copper catalyst solution to the antibody-alkyne mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final antibody conjugate using size exclusion chromatography.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

Materials:

  • Azide-labeled antibody

  • Strained alkyne (e.g., DBCO, BCN)-containing molecule of interest

  • PBS buffer, pH 7.4

Procedure:

  • Combine the azide-labeled antibody and the strained alkyne-containing molecule (typically at a 2-5 fold molar excess over the antibody) in PBS.

  • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight.

  • Purify the final antibody conjugate using size exclusion chromatography.

Protocol 5: Characterization of the Labeled Antibody

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Mass Spectrometry (MS): The most accurate method to determine the DAR and the distribution of drug-loaded species. The antibody conjugate is typically deglycosylated and may be reduced to separate heavy and light chains before analysis by LC-MS.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates antibody-drug conjugates based on their hydrophobicity. Species with different numbers of conjugated linkers/drugs will have different retention times, allowing for the calculation of the average DAR.

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the conjugated molecule).

2. Assessment of Antibody Integrity and Function:

  • Size Exclusion Chromatography (SEC-HPLC): To assess for aggregation or fragmentation of the antibody after labeling.

  • Binding Assays (e.g., ELISA, Surface Plasmon Resonance): To confirm that the labeling process has not compromised the antigen-binding affinity of the antibody.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_conjugation Conjugation & Deprotection cluster_click Click Chemistry cluster_analysis Characterization Antibody Antibody in Amine-Free Buffer Reaction Lysine Labeling (Amide Bond Formation) Antibody->Reaction Linker N-Fmoc-N'-(azido-PEG4) -L-Lysine-PFP/NHS Ester Linker->Reaction Quench Quenching Reaction->Quench Purify1 Purification 1 (SEC / Dialysis) Quench->Purify1 Deprotection Fmoc Deprotection (Mild Conditions) Purify1->Deprotection Purify2 Purification 2 (SEC) Deprotection->Purify2 Click Click Reaction (CuAAC or SPAAC) Purify2->Click Purify3 Final Purification (SEC) Click->Purify3 Analysis DAR Determination (MS, HIC) Functional Assays (ELISA) Purify3->Analysis

Caption: Experimental workflow for antibody labeling and conjugation.

Signaling_Pathway_Concept cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis

Caption: Conceptual signaling pathway for an antibody-drug conjugate.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides with fluorescent probes is a powerful tool in chemical biology, drug discovery, and diagnostics. This technique enables researchers to study peptide localization, trafficking, and interactions with biological targets in real-time. The use of N-Fmoc-N'-(azido-PEG4)-L-Lysine provides a versatile and efficient method for incorporating a bioorthogonal azide (B81097) handle into a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1][2][3] This azide group can then be selectively reacted with an alkyne-functionalized fluorescent dye via "click chemistry," a highly efficient and specific conjugation reaction.[4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting labeled peptide.[7][8]

This document provides detailed protocols for the synthesis of fluorescently labeled peptides using this compound, including solid-phase peptide synthesis, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for fluorescent labeling, and subsequent purification and characterization methods.

Key Applications

Fluorescently labeled peptides synthesized using this methodology have a wide range of applications in biomedical research and drug development:[]

  • Bioimaging: Real-time visualization of peptide localization and trafficking in living cells.[]

  • Receptor Binding Assays: Quantifying the interaction of peptides with their cellular receptors.

  • Enzyme Activity Assays: Designing fluorogenic substrates for proteases and other enzymes.

  • Protein-Protein Interaction Studies: Investigating the binding of peptides to target proteins.[]

  • High-Throughput Screening: Developing assays for the discovery of new drug candidates.[]

Experimental Workflow Overview

The overall process for generating a fluorescently labeled peptide using this compound can be broken down into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support, incorporating the this compound at the desired position.

  • Fluorescent Labeling via Click Chemistry: The azide-modified peptide is reacted with an alkyne-containing fluorescent dye.

  • Purification and Characterization: The final labeled peptide is purified and its identity and purity are confirmed.

G cluster_0 Peptide Synthesis cluster_1 Cleavage and Labeling cluster_2 Purification and Analysis a Resin Preparation b Fmoc Deprotection a->b Repeat n times c Amino Acid Coupling b->c Repeat n times e Final Deprotection b->e Final Cycle c->b Repeat n times d Incorporation of This compound c->d d->b f Cleavage from Resin e->f g Click Chemistry Reaction (CuAAC) f->g h RP-HPLC Purification g->h i Mass Spectrometry (Verification) h->i j Lyophilization i->j k Fluorescently Labeled Peptide j->k Final Product

Fig. 1: Experimental workflow for the synthesis of fluorescently labeled peptides.

Chemical Reaction Pathway

The core chemical transformations involve the initial peptide synthesis followed by the highly specific click chemistry reaction.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Click Chemistry Peptide_Resin Peptide-Resin Azido_Peptide_Resin Azido-Peptide-Resin Peptide_Resin->Azido_Peptide_Resin + this compound Azido_Peptide Azido-Peptide Azido_Peptide_Resin->Azido_Peptide TFA Cleavage Labeled_Peptide Fluorescently Labeled Peptide Azido_Peptide->Labeled_Peptide + Alkyne-Dye, Cu(I) catalyst Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->Labeled_Peptide

Fig. 2: Chemical reaction pathway for peptide synthesis and labeling.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Modified Peptide

This protocol describes the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound: Follow the standard coupling protocol (step 3) using this compound.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Fluorescent Labeling via CuAAC Click Chemistry

This protocol describes the labeling of the azide-modified peptide with an alkyne-functionalized fluorescent dye.

Materials:

Procedure:

  • Dissolve the crude azide-modified peptide in a mixture of DMSO and water (e.g., 1:1 v/v).

  • Add the alkyne-functionalized fluorescent dye (1.5 eq.) to the peptide solution.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (5 eq.) in water.

  • In another tube, prepare a solution of CuSO₄ (1 eq.) and TBTA (1 eq.) in DMSO/water.

  • Add the sodium ascorbate solution to the peptide/dye mixture, followed by the CuSO₄/TBTA solution.

  • Agitate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

  • Once the reaction is complete, the labeled peptide is ready for purification.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Materials:

  • Crude labeled peptide solution

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Purification:

    • Dilute the crude labeled peptide solution with Mobile Phase A.

    • Inject the solution onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).[10]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and the excitation wavelength of the dye).

    • Collect the fractions corresponding to the main product peak.

  • Characterization:

    • Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the fluorescently labeled peptide.[]

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize to obtain the final product as a powder.

  • Quantification:

    • Determine the concentration of the labeled peptide solution by measuring the absorbance of the fluorophore at its characteristic maximum wavelength.[11]

Data Presentation

The following tables provide an example of how to present the quantitative data obtained during the synthesis and characterization of a fluorescently labeled peptide.

Table 1: Peptide Synthesis and Labeling Summary

ParameterResult
Peptide Sequence[Specify Sequence]
Position of Azido-LysineLys(N₃)-[Position]
Crude Peptide Yield (mg)[Value]
Fluorescent Dye Used[Specify Dye]
Labeling Reaction Time (h)[Value]
Labeling Efficiency (%)[Value, determined by HPLC peak area]

Table 2: Characterization of Purified Fluorescently Labeled Peptide

ParameterResult
Purification MethodReverse-Phase HPLC
Purity (% by HPLC)>95%
Theoretical Mass (Da)[Calculated Value]
Observed Mass (Da)[Measured Value from MS]
Appearance[e.g., Colored, fluffy powder]
Excitation Wavelength (nm)[Value]
Emission Wavelength (nm)[Value]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Peptide Yield Incomplete coupling during SPPS.Double couple amino acids, especially after the azido-lysine. Use a different coupling reagent.
Premature cleavage from the resin.Use a more stable resin or linker.
Incomplete Labeling Inactive catalyst.Prepare fresh solutions of copper sulfate and sodium ascorbate.
Steric hindrance.Increase reaction time and/or temperature. Consider using a longer PEG spacer on the azido-lysine or the alkyne-dye.
Multiple Peaks in HPLC Incomplete reaction or side products.Optimize reaction conditions (time, temperature, equivalents of reagents).
Isomers of the fluorescent dye.Use a single isomer dye if available.[10]
No Product Peak in MS Ionization issues.Optimize mass spectrometer settings.
Product degradation.Handle the labeled peptide with care, protected from light and at low temperatures.

By following these detailed protocols and application notes, researchers can successfully synthesize and purify high-quality fluorescently labeled peptides for a wide array of research applications.

References

Application Notes and Protocols: Fmoc Deprotection of Peptides Containing N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG) chains and bioorthogonal handles, such as azides, into peptides is a widely used strategy to enhance their therapeutic properties, including increased solubility, prolonged plasma half-life, and opportunities for specific conjugation. The N-Fmoc-N'-(azido-PEG4)-L-Lysine residue is a valuable building block for this purpose, combining a PEG spacer to improve pharmacokinetics and an azide (B81097) group for "click" chemistry.

The successful solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid is critically dependent on the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. The presence of the PEG chain can introduce steric hindrance, making standard Fmoc deprotection conditions less effective. This document provides a detailed guide to the optimized Fmoc deprotection conditions for peptides containing this compound, including recommended protocols, methods for monitoring deprotection, and a discussion of potential side reactions.

Challenges in Fmoc Deprotection of PEGylated Peptides

The primary challenge in the Fmoc deprotection of peptides containing this compound stems from the steric bulk of the PEG chain. This can hinder the access of the deprotecting agent, typically a secondary amine like piperidine (B6355638), to the N-terminal Fmoc group.[1] This can result in slower and incomplete deprotection compared to non-PEGylated peptides. Factors that can exacerbate this issue include:

  • Aggregation of the peptide chain: The growing peptide-PEG conjugate can aggregate on the solid support, further restricting reagent access.

  • Poor solvation: Inadequate swelling of the resin and solvation of the peptide can limit the diffusion of the deprotection solution.

To overcome these challenges, modifications to standard deprotection protocols are often necessary, such as using stronger base cocktails or extending reaction times.[1]

Stability of the Azide Functionality

A key consideration when working with azido-functionalized molecules is the stability of the azide group to the reaction conditions. The azide group is generally stable under the basic conditions of Fmoc deprotection using piperidine. However, it is important to be aware of potential, albeit rare, side reactions. For instance, elimination of the azide ion has been reported when an N-terminal α-azidoaspartate residue is treated with Fmoc deprotection reagents. This specific side reaction is less likely to occur with the N'-(azido-PEG4)-L-Lysine, where the azide is located on the side chain and is not in an alpha position to a carbonyl group. Standard Fmoc deprotection conditions using piperidine are generally considered safe for peptides containing side-chain azides.

Recommended Fmoc Deprotection Protocols

Based on literature and experimental evidence for PEGylated and azido-peptides, the following protocols are recommended. The choice of protocol will depend on the specific peptide sequence and the observed efficiency of deprotection.

Standard Protocol: 20% Piperidine in DMF

This is the most common and mildest method for Fmoc deprotection and should be the first approach for non-hindered sequences.

Reagents:

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Enhanced Protocol for PEGylated Peptides: Extended Reaction Time

For peptides containing the azido-PEGylated lysine, extending the deprotection time is a common strategy to ensure complete Fmoc removal.

Reagents:

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 15 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 one more time for a total of two treatments (total deprotection time of 30 minutes).

  • Wash the resin thoroughly with DMF (5-7 times).

Stronger Deprotection Protocol: DBU/Piperidine Cocktail

For particularly difficult or aggregation-prone sequences, a stronger base cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[2][3] DBU is a non-nucleophilic base that accelerates Fmoc removal.[2]

Reagents:

  • 2% (v/v) DBU and 2% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 2% DBU/2% piperidine/DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Add a solution of 20% piperidine in DMF and agitate for another 5 minutes to ensure scavenging of the dibenzofulvene.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times).

Caution: DBU can promote side reactions such as aspartimide formation in sensitive sequences.[2] This protocol should be used judiciously.

Monitoring Fmoc Deprotection

To ensure complete Fmoc removal and to optimize deprotection conditions, it is essential to monitor the reaction. Several methods are available:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms a stable adduct with piperidine that absorbs strongly at around 301 nm.[1] By collecting the filtrate after the deprotection steps and measuring its absorbance, the extent of Fmoc removal can be quantified. A consistent and expected absorbance value from cycle to cycle indicates successful deprotection.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection.[1] A positive result (blue beads) indicates successful Fmoc removal, while a negative result (yellow beads) signifies incomplete deprotection.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved aliquot of the crude peptide by RP-HPLC can reveal the presence of deletion sequences (desired peptide minus one or more amino acids) or Fmoc-adducts (desired peptide with the Fmoc group still attached).[1] Mass spectrometry is used to confirm the identity of these byproducts.[1]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the efficiency of different Fmoc deprotection conditions on a model peptide containing N'-(azido-PEG4)-L-Lysine. These values are based on typical outcomes reported in the literature for PEGylated peptides and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Deprotection ConditionDeprotection Time (min)Deprotection Efficiency (%)Deletion Peptide Formation (%)
20% Piperidine in DMF2 x 5~95%~5%
20% Piperidine in DMF2 x 15>99%<1%
2% DBU / 2% Piperidine in DMF1 x 10>99%<1%
5% Piperazine / 2% DBU in DMF1 x 5>99%<1%

Experimental Protocols

Protocol for UV-Vis Monitoring of Fmoc Deprotection
  • Perform the Fmoc deprotection step as described in the chosen protocol.

  • Collect the combined filtrates from both deprotection treatments in a volumetric flask of known volume (e.g., 25 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.

  • The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).

Protocol for the Kaiser Test
  • After the final DMF wash following Fmoc deprotection, take a small sample of the resin (1-2 mg).

  • Wash the resin sample with ethanol (B145695) and allow it to dry briefly.

  • Place the resin in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Dark blue beads: Positive result (Fmoc group removed).

    • Yellow/colorless beads: Negative result (incomplete Fmoc deprotection).[1]

Visual Representations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 monitoring Monitoring (Optional) - UV-Vis of Filtrate - Kaiser Test on Resin Sample wash1->monitoring monitoring->deprotection If Incomplete, Repeat coupling Couple Next Fmoc-Amino Acid monitoring->coupling If Deprotection Complete wash2 Wash with DMF coupling->wash2 end Repeat Cycle or Proceed to Cleavage wash2->end

Caption: Experimental workflow for Fmoc deprotection and monitoring in SPPS.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin + Piperidine Intermediate Carbanion Intermediate + Piperidine Fmoc_Peptide->Intermediate Proton Abstraction Products H2N-Peptide-Resin + Dibenzofulvene-Piperidine Adduct Intermediate->Products β-Elimination & Adduct Formation

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols: N-Fmoc-N'-(azido-PEG4)-L-Lysine in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-Fmoc-N'-(azido-PEG4)-L-Lysine, a versatile bifunctional molecule, in modern cell biology research. Leveraging the principles of click chemistry, this reagent enables precise, bioorthogonal labeling and conjugation strategies for studying cellular processes, developing targeted therapeutics, and advancing drug discovery.

Introduction to this compound

This compound is an amino acid derivative featuring two key functional groups that make it an invaluable tool for chemical biology. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS). The azide (B81097) (N₃) group, attached to the ε-amine via a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, serves as a bioorthogonal handle for click chemistry reactions.[1][2][3] This unique structure allows for the site-specific introduction of an azide into a peptide or protein of interest.

The PEG4 linker enhances the solubility of the molecule in aqueous buffers, a crucial feature for biological applications.[3][4] The azide group is chemically inert within the cellular environment but reacts efficiently and specifically with alkyne- or cyclooctyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or through a catalyst-free strain-promoted reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[5][6]

Key Applications in Cell Biology

The unique properties of this compound open up a wide range of applications in cell biology, including:

  • Cell Surface and Intracellular Protein Labeling: Peptides or proteins containing this azido-lysine derivative can be synthesized and introduced into cells. Subsequent reaction with a fluorescently-tagged alkyne allows for the visualization and tracking of these molecules within living or fixed cells.

  • PROTAC Development: This molecule is a key component in the modular synthesis of Proteolysis-Targeting Chimeras (PROTACs). The azide group facilitates the linkage of a target protein-binding ligand to an E3 ligase-recruiting ligand via a click reaction, enabling the targeted degradation of specific proteins.[1][5][7]

  • Drug Delivery Systems: Peptides functionalized with this compound can be used to create targeted drug delivery vehicles. The azide handle allows for the attachment of therapeutic agents, imaging probes, or targeting moieties.[8][9]

  • Bioconjugation: This amino acid derivative is broadly used for the bioconjugation of probes or tags to biomolecules for a variety of research and diagnostic purposes.[1][2]

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical factor in their application. The following tables summarize quantitative data comparing different click chemistry approaches and the impact of various conditions on reaction yields in a biological context.

Table 1: Comparison of Cu(I)-Catalyzed and Strain-Promoted Click Chemistry in Cell Lysates

Click Chemistry TypeLigandAlkyne Reagent ConcentrationRelative Labeling Efficiency (%)
Cu(I)-CatalyzedTHPTA50 µM100
Cu(I)-CatalyzedTBTA50 µM85
Cu(I)-CatalyzedBTTAA50 µM95
Strain-Promoted (SPAAC)-5 µM60
Strain-Promoted (SPAAC)-50 µM75

Data adapted from a comparative analysis of click chemistry-mediated activity-based protein profiling in cell lysates.

Table 2: Effect of Biothiols on Intracellular CuAAC Reaction Yield

ConditionIntracellular Biothiol LevelCytosolic Protein Labeling Yield (%)
Untreated CellsNormal0.8
NEM-Treated CellsReduced14.9

Data adapted from studies on copper-catalyzed click reactions in live cells, demonstrating the inhibitory effect of intracellular thiols and the benefit of treatment with N-ethylmaleimide (NEM) to improve reaction efficiency.[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing the azido-lysine residue.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.

    • Add HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the peptide pellet and purify by HPLC.

Protocol 2: Fluorescent Labeling of an Azido-Peptide in Live Cells via Click Chemistry

This protocol describes the labeling of a peptide containing N'-(azido-PEG4)-L-Lysine with a fluorescent alkyne probe in live cells.

Materials:

  • Cells cultured on glass-bottom dishes

  • Azido-peptide synthesized as in Protocol 1

  • Alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixation, optional)

  • DAPI (for nuclear staining, optional)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Incubate the cultured cells with the azido-peptide at a final concentration of 10-50 µM in culture medium for 4-24 hours.

    • Wash the cells three times with warm PBS to remove excess peptide.

  • Click Reaction (SPAAC):

    • Prepare a fresh solution of the alkyne-fluorophore in PBS or culture medium at a final concentration of 5-20 µM.

    • Add the alkyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove unreacted fluorophore.

  • (Optional) Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be stained).

  • (Optional) Counterstaining:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash three times with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Visualize the fluorescently labeled peptide using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow for Peptide Synthesis and Cellular Labeling

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Live Cell Labeling spps1 Resin Swelling spps2 Fmoc Deprotection spps1->spps2 spps3 Amino Acid Coupling spps2->spps3 spps4 Incorporate This compound spps3->spps4 spps5 Chain Elongation spps4->spps5 spps6 Cleavage & Deprotection spps5->spps6 spps7 Purification (HPLC) spps6->spps7 label1 Incubate cells with Azido-Peptide spps7->label1 Purified Azido-Peptide label2 Wash excess peptide label1->label2 label3 Add Alkyne-Fluorophore label2->label3 label4 Incubate (Click Reaction) label3->label4 label5 Wash excess fluorophore label4->label5 label6 Fluorescence Imaging label5->label6

Caption: Workflow for synthesizing an azido-peptide and its use in live cell labeling.

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis via Click Chemistry cluster_moa Mechanism of Action warhead Target Protein Ligand (with Alkyne) click CuAAC Click Reaction warhead->click linker Azido-PEG4 Linker (from this compound) linker->click e3_ligand E3 Ligase Ligand protac PROTAC Molecule click->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub degradation Proteasomal Degradation ub->degradation degradation->poi Degraded

Caption: Modular synthesis and mechanism of action for a PROTAC utilizing a click chemistry linker.

References

Application Notes and Protocols for N-Fmoc-N'-(azido-PEG4)-L-Lysine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N'-(azido-PEG4)-L-Lysine is a versatile bifunctional amino acid derivative that has emerged as a powerful tool in modern drug discovery. This synthetic building block incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected α-amine, an L-lysine core, and a tetraethylene glycol (PEG4) linker terminated with an azide (B81097) (N₃) group.[1][2] This unique combination of functionalities makes it an invaluable reagent for the synthesis of complex biomolecules with enhanced therapeutic potential.

The Fmoc group provides a stable protecting group for the α-amine, rendering it compatible with standard solid-phase peptide synthesis (SPPS) methodologies. The azide functionality serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific chemical reactions.[1][2][3] This allows for the precise, site-specific conjugation of the peptide to other molecules, such as small molecule drugs, imaging agents, or targeting ligands. The hydrophilic PEG4 linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2][4]

These attributes make this compound a key component in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

Key Features and Applications

Key Features:

  • Bifunctional Nature: The Fmoc-protected amine allows for seamless integration into peptide chains during SPPS, while the terminal azide enables subsequent bioorthogonal conjugation.[1][2]

  • Bioorthogonal Reactivity: The azide group is chemically inert to most biological functional groups, ensuring that the "click" reaction proceeds with high specificity and yield, without cross-reactivity with native biomolecules.

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the resulting peptide conjugates, which can be advantageous for their formulation and in vivo behavior.[2][4]

  • Precise Control over Conjugation: The ability to incorporate the azide at a specific position in the peptide sequence allows for the creation of homogeneous and well-defined bioconjugates.

Applications in Drug Discovery:

  • Peptide Modification and Labeling: Introduction of fluorescent dyes, radiolabels, or other reporter molecules for in vitro and in vivo imaging and diagnostic applications.

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][]

  • Proteolysis-Targeting Chimeras (PROTACs): Used as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing the targeted degradation of pathogenic proteins.[1][3][7]

  • Targeted Drug Delivery: Conjugation of peptides to cell-penetrating peptides (CPPs) or other targeting moieties to enhance cellular uptake and tissue-specific delivery.

  • Development of Novel Biomaterials: Incorporation into peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of this compound and related compounds in drug discovery applications. Please note that specific results may vary depending on the experimental conditions and the nature of the reacting molecules.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₂H₄₃N₅O₉[2]
Molecular Weight641.7 g/mol [2]
Purity (typical)≥95% to ≥98%[2][4]
SolubilitySoluble in DMSO, DCM, DMF[2]

Table 2: Representative Reaction Yields and Purity in Peptide Synthesis and Conjugation

ProcessSubstrate/ReactantsTypical Yield (%)Purity (%)Reference
Solid-Phase Peptide Synthesis (incorporation of azido-amino acid)Fmoc-protected azido-amino acids>95 (coupling)>95[8]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a peptideAzide-modified peptide + Alkyne-functionalized molecule43 - >95>95[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a peptideAzide-modified peptide + Cyclooctyne-functionalized moleculeHigh>95[3]
ADC Formation (via click chemistry)Azide-functionalized antibody + Alkyne-payloadHigh>95[]

Table 3: Biological Activity of Molecules Synthesized with Azido-PEG Linkers

Molecule TypeTargetKey Moiety Conjugated via Azido-PEG LinkerBiological ReadoutResult (e.g., IC₅₀, DC₅₀)Reference
PROTACKRAS G12CMRTX849 (KRAS inhibitor) + VHL ligandProtein DegradationDC₅₀ = 0.59 µM[10]
ADCHER2Camptothecin derivativeCytotoxicityPotent in vitro activity

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Peptide Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-modified peptide using LC-MS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Modified Peptide

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide synthesized using Protocol 1.

Materials:

  • Azido-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, small molecule drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

  • DMSO (if required to dissolve the alkyne-molecule)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azido-modified peptide in PBS.

    • Dissolve the alkyne-functionalized molecule in DMSO or PBS.

    • Prepare fresh stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and THPTA/TBTA (50 mM in water/DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azido-modified peptide (1 equivalent).

    • Add the alkyne-functionalized molecule (1.5 - 5 equivalents).

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.5-2 mM.

  • Initiation of Reaction: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle agitation.

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by LC-MS/MS.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Modified Peptide

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to an azide-modified peptide.

Materials:

  • Azido-modified peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN derivatives)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the cyclooctyne-molecule)

Procedure:

  • Preparation of Solutions:

    • Dissolve the azido-modified peptide in PBS.

    • Dissolve the cyclooctyne-functionalized molecule in DMSO or PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-modified peptide (1 equivalent) with the cyclooctyne-functionalized molecule (1.5 - 3 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the specific cyclooctyne (B158145) used.

  • Reaction Monitoring and Purification: Monitor the reaction progress by LC-MS. Purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by LC-MS/MS.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Bioorthogonal Conjugation (Click Chemistry) Resin Solid Support (Resin) AA1 Couple Amino Acid 1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Lys_N3 Couple This compound Deprotect1->Lys_N3 Deprotect2 Fmoc Deprotection Lys_N3->Deprotect2 AAn Couple Amino Acid 'n' Deprotect2->AAn Cleavage Cleavage from Resin AAn->Cleavage AzidoPeptide Azido-Modified Peptide Cleavage->AzidoPeptide ClickReaction CuAAC or SPAAC AzidoPeptide->ClickReaction Alkyne Alkyne-Functionalized Molecule Alkyne->ClickReaction FinalProduct Final Bioconjugate (e.g., ADC, PROTAC) ClickReaction->FinalProduct

Caption: Workflow for synthesizing bioconjugates using this compound.

G PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degradation of POI Proteasome->Degradation mediates

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solid-Phase Synthesis with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during solid-phase peptide synthesis (SPPS) using N-Fmoc-N'-(azido-PEG4)-L-Lysine. This document provides a structured approach to troubleshooting through frequently asked questions (FAQs) and a detailed guide to problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound?

Low yield when incorporating this bulky, PEGylated amino acid is often attributed to incomplete Fmoc deprotection and inefficient coupling reactions. The polyethylene (B3416737) glycol (PEG) chain can cause steric hindrance, making it difficult for reagents to access the reactive sites. Additionally, poor solvation of the growing peptide chain on the solid support can further impede reaction efficiency.

Q2: How can I confirm that incomplete coupling or deprotection is the source of my low yield?

Several analytical techniques can be employed. A qualitative Kaiser test after the coupling step can indicate the presence of unreacted primary amines.[1] A positive (blue bead) result suggests incomplete coupling. For monitoring Fmoc deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct can be quantified. Furthermore, analysis of a small, cleaved portion of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) can reveal the presence of deletion sequences (missing the PEGylated lysine) or truncated peptides, which are definitive signs of failed coupling or deprotection steps.[2]

Q3: Are there any known side reactions associated with the azido (B1232118) group on this compound during SPPS?

While the azide (B81097) group is generally stable under standard SPPS conditions, it is important to be aware of potential, albeit less common, side reactions. In some contexts, particularly with certain reagents or prolonged exposure to basic conditions, the azide functionality could potentially undergo reduction or other transformations. However, issues related to steric hindrance from the PEG chain are far more common culprits for low yield.

Q4: What is a realistic expected yield for a peptide containing this compound?

The overall yield is highly dependent on the peptide sequence, length, and the efficiency of each synthesis step. For a relatively short peptide, a crude yield of over 70% might be considered good, with the final purified yield being significantly lower. It's important to remember that even a 99% yield at each coupling and deprotection step can lead to a substantially lower overall theoretical yield for a longer peptide.[2] For peptides with "difficult" residues like PEGylated amino acids, lower yields are often anticipated, and optimization is key.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield when using this compound.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in SPPS cluster_diagnosis Diagnosis cluster_remediation Remediation Strategies LowYield Low Crude Peptide Yield Observed TestCleavage Perform Test Cleavage and Analyze by HPLC/MS LowYield->TestCleavage KaiserTest Perform Kaiser Test on Resin After Coupling DoubleCouple Implement Double Coupling Protocol KaiserTest->DoubleCouple Positive (Blue) ModifyDeprotection Modify Fmoc Deprotection Conditions KaiserTest->ModifyDeprotection Negative (Yellow) but low yield persists TestCleavage->KaiserTest Deletion sequence at PEG-Lys position OptimizeCoupling Optimize Coupling Reagent Stoichiometry DoubleCouple->OptimizeCoupling ModifyDeprotection->OptimizeCoupling CheckReagents Verify Reagent Quality and Preparation OptimizeCoupling->CheckReagents Resynthesis Re-synthesize Peptide with Optimized Protocol CheckReagents->Resynthesis

Caption: A logical workflow to diagnose and address low peptide yield.

Table: Problem, Cause, and Solution Summary
Observed Problem Potential Cause Recommended Solution Expected Outcome
Low crude peptide yield after cleavage Incomplete coupling of this compound.Perform a double coupling for this residue. Increase the equivalents of the amino acid and coupling reagents.Increased incorporation of the PEGylated lysine (B10760008), leading to a higher proportion of the full-length product.
Incomplete Fmoc deprotection of the preceding amino acid.Increase the deprotection time or perform a double deprotection before coupling the PEGylated lysine.Complete removal of the Fmoc group, allowing for efficient coupling of the subsequent amino acid.
Steric hindrance from the PEG chain.Use a resin with a lower substitution level to increase the distance between peptide chains.Improved accessibility of reagents to the growing peptide chain, enhancing reaction efficiency.
Presence of deletion sequences in HPLC/MS Failed coupling at the PEGylated lysine position.Implement the double coupling protocol as described above. Consider using a more potent coupling reagent cocktail (e.g., HATU/HOAt/DIPEA).A significant reduction or elimination of the deletion sequence peak in the chromatogram.
Incomplete Fmoc deprotection.As above, optimize the deprotection step.A cleaner crude product with a higher percentage of the desired peptide.
Positive Kaiser test after coupling Inefficient coupling reaction.Immediately perform a second coupling reaction before proceeding to the next deprotection step.A negative Kaiser test result, indicating complete reaction of the primary amines.
Poor resin swelling or peptide solvation.Ensure adequate swelling of the resin in the appropriate solvent (e.g., DMF) before and during the reaction.Improved diffusion of reagents into the resin beads, facilitating a more complete reaction.

Experimental Protocols

Kaiser (Ninhydrin) Test Protocol

This test is used to detect free primary amines on the resin, indicating incomplete coupling.[1]

Reagents:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Standard Peptide Cleavage Protocol from Wang Resin

This protocol is for the final cleavage of the peptide from the solid support.[3][4]

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

HPLC Analysis Protocol for Peptide Purity

This is a general protocol for analyzing the purity of the crude peptide.[5][6]

Materials:

  • Reverse-phase C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • UV detector set to 214 nm or 220 nm.

Procedure:

  • Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution of the peptide and any impurities using the UV detector.

  • Integrate the peaks in the chromatogram to determine the relative purity of the desired peptide.

SPPS Workflow Diagram with this compound

SPPS_Workflow SPPS Cycle with PEGylated Amino Acid cluster_cycle Standard SPPS Cycle cluster_peg_insertion PEGylated Lysine Insertion (Troubleshooting Point) Start Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling PEG_Coupling Couple this compound Wash1->PEG_Coupling Insert PEG-Lys Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Kaiser_Test Kaiser Test PEG_Coupling->Kaiser_Test Kaiser_Test->Wash2 Kaiser_Test->PEG_Coupling Positive (Recouple)

Caption: Key steps in an SPPS cycle highlighting the critical coupling stage for the PEGylated amino acid.

References

Technical Support Center: Optimizing Fmoc Deprotection for Azido-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of peptides containing azido-lysine (Lys(N₃)).

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group on the lysine (B10760008) side chain stable to standard Fmoc deprotection conditions?

A1: The azide functional group is generally stable to standard Fmoc deprotection conditions, which typically involve treatment with 20% piperidine (B6355638) in dimethylformamide (DMF).[1] However, it is crucial to avoid sulfur-containing scavengers during deprotection or cleavage steps, as these can reduce the azide group.[1]

Q2: What are the potential side reactions to be aware of when deprotecting Fmoc-Lys(N₃) containing peptides?

A2: While the azide group is relatively stable, two potential side reactions should be considered:

  • Reduction of the azide group: This is the primary concern. The use of thiol-based scavengers, which are sometimes included in cleavage cocktails, can lead to the reduction of the azide to an amine. Therefore, it is critical to use scavenger-free cleavage cocktails or non-thiol-based scavengers if required for other residues.

  • Azide elimination: Under prolonged coupling conditions with certain activators like HBTU/DIPEA, an elimination product of the azido (B1232118) moiety has been observed.[2] While this is a coupling-related issue, it is an important consideration during the overall synthesis of azidopeptides.

Q3: Are there alternative, milder Fmoc deprotection methods that are compatible with azido-lysine?

A3: Yes, a mild, base-free method for Fmoc deprotection using sodium azide (NaN₃) has been developed. This method can be advantageous as it avoids the use of a strong base like piperidine, potentially minimizing base-catalyzed side reactions.[3][4]

Q4: How can I monitor the efficiency of Fmoc deprotection for my azido-lysine containing peptide?

A4: The efficiency of Fmoc deprotection can be monitored using semi-quantitative UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, has a characteristic absorbance at 301 nm. By measuring the absorbance of the solution after the deprotection step, you can assess the extent of Fmoc group removal.[5] Additionally, a qualitative Kaiser test can be performed on a small sample of the resin to detect the presence of free primary amines, indicating successful Fmoc removal.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Fmoc deprotection of azido-lysine containing peptides.

Symptom Possible Cause Recommended Action
Incomplete Fmoc deprotection (e.g., negative Kaiser test, low UV absorbance of dibenzofulvene adduct) 1. Steric hindrance: The peptide sequence around the azido-lysine may be sterically hindered, preventing efficient access of the deprotecting agent. 2. Peptide aggregation: The peptide chain may be aggregated on the solid support, limiting reagent diffusion.1. Increase deprotection time: Extend the deprotection time in increments of 5-10 minutes. 2. Double deprotection: Perform the deprotection step twice. 3. Use a stronger deprotection reagent: Consider using a solution of 2% DBU and 2% piperidine in DMF for difficult sequences. Use with caution as DBU is a stronger, non-nucleophilic base and may increase the risk of side reactions for other sensitive residues.
Mass spectrometry shows a mass loss of 28 Da from the expected product mass. Reduction of the azide group to an amine: The azide group (-N₃, 42 Da) has been reduced to an amine (-NH₂, 16 Da), resulting in a net loss of 26 Da (or 28 Da if considering the loss of N2). This is likely due to the presence of reducing agents.1. Review cleavage and deprotection reagents: Ensure that no thiol-containing scavengers (e.g., dithiothreitol (B142953) (DTT), ethanedithiol (EDT)) were used. 2. Use alternative scavengers: If scavengers are necessary for other residues (e.g., Trp, Cys), use non-thiol based scavengers like triisopropylsilane (B1312306) (TIS).
Presence of a byproduct with a mass corresponding to the elimination of the azide group. Azide elimination: This can occur during prolonged coupling times, especially with carbodiimide-based activating agents.1. Optimize coupling conditions: Reduce coupling times and use the minimum necessary equivalents of coupling reagents. 2. Consider alternative coupling reagents: For residues immediately preceding the azido-lysine, consider using a different coupling activator that may be less prone to inducing this side reaction.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most azido-lysine containing peptides where no significant steric hindrance or aggregation is expected.

Reagents:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Mild, Base-Free Fmoc Deprotection using Sodium Azide

This protocol is recommended for sensitive peptide sequences where the use of a strong base like piperidine is a concern.[3][4]

Reagents:

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a solution of 0.1 M Sodium Azide in DMF.

  • Add the sodium azide solution to the resin.

  • Agitate the mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the specific amino acid.[4] Monitor the reaction progress by taking small aliquots of the resin and performing a Kaiser test.

  • Once the deprotection is complete (positive Kaiser test), drain the sodium azide solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Wash the resin with water (2-3 times) to remove any residual sodium azide.

  • Wash the resin again with DMF (3-5 times) before proceeding to the next coupling step.

Data Presentation

Table 1: Comparison of Fmoc Deprotection Protocols for Azido-Lysine Containing Peptides

ParameterStandard Protocol (20% Piperidine/DMF)Mild Protocol (0.1 M NaN₃/DMF)
Reagent 20% Piperidine in DMF0.1 M Sodium Azide in DMF
Conditions Room temperature, 20 minutesRoom temperature, several hours
Mechanism Base-catalyzed eliminationNucleophilic attack
Primary Byproduct Dibenzofulvene-piperidine adductDibenzofulvene-azide adduct
Potential Side Reactions - Base-catalyzed side reactions (e.g., aspartimide formation for Asp-containing peptides)- Generally fewer base-catalyzed side reactions
Compatibility with Azide Good, provided no reducing agents are presentExcellent
Speed FastSlow

Visualizations

experimental_workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat cycle wash2->repeat for next residue final_deprotection Final Fmoc Deprotection wash2->final_deprotection at end of sequence repeat->deprotection cleavage Cleave from Resin & Global Deprotection final_deprotection->cleavage end Purified Azido-Peptide cleavage->end

Caption: Standard solid-phase peptide synthesis workflow for incorporating azido-lysine.

troubleshooting_workflow start Incomplete Deprotection Detected cause Identify Potential Cause start->cause steric_hindrance Steric Hindrance? cause->steric_hindrance aggregation Aggregation? cause->aggregation action1 Increase Deprotection Time or Double Deprotect steric_hindrance->action1 action2 Use Aggregation-Disrupting Solvents (e.g., NMP) aggregation->action2 recheck Re-check Deprotection action1->recheck action2->recheck

Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.

azide_reduction_pathway peptide_azide Peptide-Lys(N3) reduction Reduction peptide_azide->reduction stable_azide Stable Peptide-Lys(N3) (Desired) peptide_azide->stable_azide thiol Thiol Scavenger (e.g., DTT, EDT) thiol->reduction peptide_amine Peptide-Lys(NH2) (Undesired Product) reduction->peptide_amine no_thiol No Thiol Scavenger no_thiol->stable_azide

Caption: Signaling pathway illustrating the unwanted reduction of azido-lysine.

References

preventing side reactions of the azide group during peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azide-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent common side reactions involving the azide (B81097) group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group under standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions?

A: Generally, the azide group is robust and stable under the standard conditions used in Fmoc-SPPS.[1] This includes the basic conditions of Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strongly acidic conditions of final cleavage from the resin (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, certain reagents, particularly in the cleavage cocktail, can lead to unintended side reactions.[1]

Q2: What is the most common side reaction involving the azide group during peptide synthesis?

A: The most frequently encountered side reaction is the reduction of the azide group to a primary amine (-NH2). This typically occurs during the final cleavage and deprotection step, not during the routine coupling or deprotection cycles of the synthesis.

Q3: What is the primary cause of azide reduction during the final cleavage step?

A: The leading cause of azide reduction is the presence of thiol-based scavengers in the TFA cleavage cocktail.[2][3] Scavengers are necessary to quench reactive carbocations generated during the removal of side-chain protecting groups, but some can readily reduce the azide functionality.[1] 1,2-ethanedithiol (B43112) (EDT) is a particularly strong reducing agent in an acidic environment and is the most common culprit for this unwanted side reaction.[1][2]

Q4: Are all scavengers incompatible with azide-containing peptides?

A: No, the choice of scavenger is critical. While thiol-based scavengers like EDT should be avoided, several other scavengers are compatible with the azide group. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that is considered safe for azides and effectively traps carbocations.[1][2] If a thiol scavenger is deemed necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][4]

Q5: Can I perform the cleavage without any scavengers to protect the azide group?

A: This is strongly discouraged. Scavengers are crucial for preventing significant side reactions, such as the re-alkylation of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by reactive carbocations.[1] Omitting scavengers will likely lead to a highly impure final product. A minimal, azide-safe scavenger cocktail, such as TFA, TIS, and water, is a much better approach.[1][2]

Q6: Are there any other potential side reactions of the azide group I should be aware of?

A: While reduction is the most common issue, other side reactions can occur. For instance, peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion when treated with Fmoc deprotection reagents.[5][6] It is important to consider the specific sequence and amino acid composition of your peptide.

Troubleshooting Guide

Problem 1: My final peptide shows a significant amount of a byproduct with a mass corresponding to the reduction of the azide group to an amine.

  • Diagnosis: This is a classic case of unintended azide reduction, most likely caused by the composition of your cleavage cocktail. The use of a strong reducing scavenger, such as EDT, is the probable cause.

  • Solution:

    • Review your cleavage cocktail composition. If you are using EDT, immediately switch to an azide-safe alternative.

    • Employ a standard azide-safe cleavage cocktail. A widely used and effective cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[1][2]

    • If a thiol scavenger is absolutely necessary, replace EDT with DTT, which is known to be significantly less reductive towards azides.[1][4]

    • Re-synthesize the peptide using the optimized cleavage conditions.

Problem 2: I am synthesizing a peptide containing Tryptophan (Trp) and an azide, and I am concerned about both Trp oxidation and azide reduction.

  • Diagnosis: Tryptophan's indole (B1671886) side chain is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential.[1] While EDT is often used to protect Trp, it will reduce the azide group.

  • Solution: The recommended approach is to use a non-reductive scavenger cocktail that can protect Trp while preserving the azide. The combination of TIS and water is generally sufficient.[1] For added protection of sensitive residues, you can also consider including a non-thiol scavenger like thioanisole (B89551) in your cleavage cocktail.[1] A potential cocktail to test would be TFA/H2O/TIS/Thioanisole.[1]

Quantitative Data on Scavenger Impact

The choice of scavenger during TFA cleavage has a significant impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed with different thiol scavengers.

Scavenger% Azide Reduction (Estimated)Reference
1,2-ethanedithiol (EDT)High (significant reduction)[1][4]
Dithiothreitol (DTT)Low (significantly less reduction than EDT)[1][4]
ThioanisoleLow (safer option)[1]
Triisopropylsilane (TIS)Very Low (generally considered safe)[1][2]

Data are estimated from published findings and represent the conversion of the azide to the corresponding amine.[1]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from Resin

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Prepare the Cleavage Cocktail: Freshly prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Resin Treatment: Add the cleavage cocktail to the peptide-bound resin in a suitable reaction vessel.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.

  • Washing: Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Maximizing Precipitation: Place the ether suspension at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[1]

  • Washing the Pellet: Wash the peptide pellet with a small amount of cold diethyl ether and repeat the centrifugation and decanting steps.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes a method for introducing an azide group into a peptide after the peptide chain has been assembled on the solid support. This can be an alternative to using azide-containing amino acid building blocks directly.

Materials:

  • Amine-containing peptide-bound resin

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Deionized water (H₂O) or Methanol (MeOH) and Dichloromethane (DCM)

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the amine-containing peptide-bound resin in a suitable solvent (e.g., DMF).

  • Prepare the Diazotransfer Solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture such as DMF/H₂O or MeOH/DCM.[1]

  • Reaction: Add the diazotransfer solution to the swelled resin.

  • Incubation: Agitate the reaction mixture at room temperature for 8-12 hours.[1]

  • Washing: Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Drying: Dry the resin. The peptide now contains an azide group at the desired position.

  • Cleavage: Proceed with the azide-safe cleavage protocol (Protocol 1).

Visual Guides

Troubleshooting_Azide_Reduction start Problem: Azide Reduction Detected check_cocktail Review Cleavage Cocktail Composition start->check_cocktail is_edt Is EDT Present? check_cocktail->is_edt switch_scavenger Switch to Azide-Safe Scavenger (TIS/DTT) is_edt->switch_scavenger Yes use_safe_cocktail Use Standard Azide-Safe Cocktail (TFA/TIS/H2O) is_edt->use_safe_cocktail No/Unsure resynthesize Re-synthesize Peptide switch_scavenger->resynthesize use_safe_cocktail->resynthesize end_solution Solution: Azide-Intact Peptide resynthesize->end_solution

Caption: Troubleshooting logic for diagnosing and resolving azide reduction.

Azide_Safe_Cleavage_Workflow start Start: Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) start->prepare_cocktail cleavage Cleave Peptide (2-3 hours) prepare_cocktail->cleavage filter_collect Filter and Collect Filtrate cleavage->filter_collect precipitate Precipitate in Cold Diethyl Ether filter_collect->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash dry Dry Crude Peptide centrifuge_wash->dry end End: Crude Azide-Peptide dry->end

Caption: Workflow for azide-safe peptide cleavage from solid support.

References

Technical Support Center: HPLC Purification of Peptides Containing N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying peptides modified with N-Fmoc-N'-(azido-PEG4)-L-Lysine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide peak broad, tailing, or split?

Poor peak shape is a common issue that can result from several factors. The large, hydrophobic Fmoc protecting group and the flexible PEG4 linker can contribute to complex interactions with the stationary phase.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the peptide, causing peak tailing. Using a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is crucial to mask these interactions and improve peak shape.[1][2]

  • Slow Mass Transfer: The PEG chain can lead to slow mass transfer kinetics. Increasing the column temperature to 40-60°C can reduce mobile phase viscosity and improve peak symmetry.[3][4]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting the sample and injecting a smaller mass onto the column.[2][5] Overloading effects for peptides can sometimes be observed with as little as 0.1 µg on the column, depending on the conditions.[2]

  • Heterogeneity of PEG: The polydispersity of the PEG chain itself can contribute to peak broadening.[3] While PEG4 has a defined length, impurities from the reagent could be a factor.

  • Inappropriate Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% DMSO), it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a compatible solvent with low organic content.[4][5]

Q2: I'm seeing multiple peaks. Is my synthesis failing?

Multiple peaks do not always indicate a failed synthesis. Here are the likely causes:

  • Fmoc-On vs. Fmoc-Off: The desired product contains the highly hydrophobic Fmoc group, which dramatically increases its retention time compared to failure sequences where the Fmoc group was prematurely removed. This is often advantageous, as the "Fmoc-on" product will be well-separated from most impurities.[6]

  • Truncated or Deleted Sequences: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can result in shorter peptide sequences.[7] These typically lack the Fmoc group and will elute much earlier.

  • Oxidation/Disulfide Bonds: If your peptide contains residues like methionine or cysteine, they may have oxidized or formed disulfide-bridged dimers, leading to extra peaks.

  • Aggregation: Hydrophobic peptides, particularly those with an Fmoc group, can aggregate. These aggregates may appear as distinct, often broad, peaks.[8][9]

Q3: How can I improve the separation between my target peptide and closely eluting impurities?

Improving resolution is key to achieving high purity.

  • Optimize the Gradient: A shallower gradient slope (e.g., 0.5-1% change in organic solvent per minute) increases the separation window for closely eluting species.[3][4]

  • Change the Organic Modifier: While acetonitrile (B52724) is most common, substituting it with or adding alcohols like isopropanol (B130326) can alter selectivity and improve the solubility of hydrophobic peptides.[10][11]

  • Adjust TFA Concentration: Varying the TFA concentration between 0.05% and 0.2% can subtly change peptide retention times and sometimes alter the elution order of different species, which can be used to resolve overlapping peaks.[12][13][14]

  • Select a Different Stationary Phase: The this compound modification adds significant hydrophobicity. If the peptide is strongly retained or shows poor peak shape on a standard C18 column, consider a column with a less hydrophobic stationary phase, such as C8 or C4, to reduce retention and improve peak shape.[9][10][15]

Q4: My peptide recovery is very low. Where is it going?

Low recovery is often due to the peptide's properties and its interaction with the HPLC system.

  • Irreversible Binding: Highly hydrophobic peptides can bind irreversibly to the C18 stationary phase.[9] Using a C4 or C8 column or adding a different organic modifier like isopropanol may help.[9][10]

  • Precipitation/Aggregation on Column: The peptide may be precipitating upon injection when the sample solvent mixes with the aqueous mobile phase.[9] This can cause a sudden increase in system backpressure.[10] To mitigate this, dissolve the sample in a solvent like DMSO or DMF and ensure it is fully solubilized before injection.[15] Consider using a higher initial percentage of organic solvent in your gradient if precipitation is suspected.

  • Buffer Choice: Ensure the peptide is soluble in the chosen mobile phase. Sometimes, adjusting the pH or ionic strength can prevent aggregation.[16][17]

Data Summary Tables

Table 1: Effect of TFA Concentration on Peptide Retention

TFA Concentration (% v/v)Relative Retention TimePeak ShapeObservation
0.05%ShorterMay show more tailingLower ion-pairing effect; can be useful for resolving specific impurities.[13]
0.1% (Standard)BaselineGoodProvides strong ion-pairing and good peak shape for most peptides.[1]
0.2%LongerSharpIncreased hydrophobicity due to stronger ion-pairing; increases retention.[12][14]

Table 2: Column Selection Guide for Peptides with Hydrophobic Modifications

Column TypeStationary PhaseCharacteristics & Use Case
C18OctadecylsilaneHigh Hydrophobicity. Standard choice, offers maximum retention. Best for initial screening and for less hydrophobic peptides.[3]
C8OctylsilaneIntermediate Hydrophobicity. Good for peptides that are too strongly retained on C18, often improving peak shape and recovery.[15]
C4ButylsilaneLow Hydrophobicity. Recommended for very large or highly hydrophobic peptides and proteins to prevent irreversible binding and ensure elution.[9][11]
PhenylPhenyl groupsAlternative Selectivity. Can offer different elution profiles based on pi-pi interactions, useful when C18/C8/C4 fail to provide resolution.[15]

Experimental Protocols

Detailed Protocol: RP-HPLC Purification of an Fmoc-azido-PEG4-Lysine Peptide

This protocol provides a starting point and may require optimization.

  • Materials and Reagents:

    • Crude, lyophilized peptide containing this compound.

    • Solvents: HPLC-grade water, acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).[4]

    • Additive: Trifluoroacetic acid (TFA), sequencing grade.[4]

    • HPLC System: Preparative or semi-preparative HPLC with a UV detector.

    • Column: A C8 or C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 100-300 Å pore size).[10][15]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water for a 0.1% (v/v) solution. Degas thoroughly.[4]

    • Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile for a 0.1% (v/v) solution. Degas thoroughly.[4]

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the crude peptide into a clean glass vial.

    • Add 100-200 µL of DMSO to the vial.[4]

    • Vortex gently until the peptide is fully dissolved. The solution should be clear.

    • Slowly add Mobile Phase A to the dissolved sample up to a final volume of 1 mL while vortexing. If precipitation occurs, try using a diluent with a higher initial organic content (e.g., 10-20% ACN in water with 0.1% TFA).[4]

  • HPLC Method:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

    • Injection: Inject the prepared sample.

    • Gradient Elution (Example):

      • Time 0-5 min: Hold at 5% B (Isocratic).

      • Time 5-10 min: Linear gradient from 5% to 30% B (Initial wash of early impurities).

      • Time 10-50 min: Linear gradient from 30% to 60% B (Shallow gradient for separation; adjust range based on scouting runs).

      • Time 50-55 min: Linear gradient from 60% to 95% B (Column Wash).

      • Time 55-60 min: Hold at 95% B (Column Wash).

      • Time 60-65 min: Return to 5% B (Re-equilibration).

      • Time 65-75 min: Hold at 5% B (Re-equilibration).

    • Detection: Monitor absorbance at 214 nm (peptide backbone) and 265 nm or 301 nm (Fmoc group).

    • Fraction Collection: Collect fractions corresponding to the major, well-resolved peak that is highly retained (this will be the Fmoc-containing product).

Visual Guides

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Run SamplePrep Sample Preparation (Dissolve in DMSO/Mobile Phase A) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) Equilibration Column Equilibration (e.g., 95% A, 5% B) MobilePhasePrep->Equilibration Equilibration->Injection Elution Gradient Elution (Separation of Components) Injection->Elution Detection UV Detection (214nm & 265nm) Elution->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC, MS) Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: General workflow for HPLC purification of synthetic peptides.

Troubleshooting_Tree Start Observed Problem BroadPeak Broad or Tailing Peak Start->BroadPeak LowRecovery Low Recovery Start->LowRecovery PoorSep Poor Separation Start->PoorSep Cause_Overload Cause: Column Overload BroadPeak->Cause_Overload Cause_Temp Cause: Low Temperature BroadPeak->Cause_Temp Cause_TFA Cause: Insufficient Ion-Pairing BroadPeak->Cause_TFA Cause_Agg Cause: Aggregation/ Precipitation LowRecovery->Cause_Agg Cause_Bind Cause: Irreversible Binding LowRecovery->Cause_Bind Cause_Grad Cause: Gradient Too Steep PoorSep->Cause_Grad Cause_Col Cause: Suboptimal Selectivity PoorSep->Cause_Col Sol_Overload Solution: Reduce Sample Load Cause_Overload->Sol_Overload Sol_Temp Solution: Increase Temp (40-60°C) Cause_Temp->Sol_Temp Sol_TFA Solution: Use 0.1% TFA Cause_TFA->Sol_TFA Sol_Agg Solution: Dissolve in DMSO; Use organic-containing diluent Cause_Agg->Sol_Agg Sol_Bind Solution: Use C4 or C8 Column; Try Isopropanol Cause_Bind->Sol_Bind Sol_Grad Solution: Use Shallower Gradient Cause_Grad->Sol_Grad Sol_Col Solution: Try C8/C4/Phenyl Column; Change Organic Solvent Cause_Col->Sol_Col

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

challenges in coupling N-Fmoc-N'-(azido-PEG4)-L-Lysine in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fmoc-N'-(azido-PEG4)-L-Lysine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges during the solid-phase peptide synthesis (SPPS) of sequences containing this bulky, PEGylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The primary challenges stem from the molecule's significant steric bulk, which combines the large Fmoc protecting group with a flexible, hydrophilic PEG4 chain. This bulk can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete or slow coupling reactions. In sequences prone to aggregation or secondary structure formation, these issues can be magnified, resulting in low coupling efficiency and the presence of deletion sequences in the final product.[1][2]

Q2: How does the PEG4 linker affect the coupling reaction and the peptide?

A2: The polyethylene (B3416737) glycol (PEG) linker is designed to increase the hydrophilicity of the resulting peptide, which can improve solubility.[3] However, during synthesis, the flexible chain can increase the effective steric volume of the amino acid derivative, potentially interfering with coupling efficiency. While beneficial for the final peptide's properties, the linker itself contributes to the coupling difficulty.

Q3: Is the azide (B81097) (-N3) group stable during standard Fmoc-SPPS conditions?

A3: Yes, the azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of basic deprotection (e.g., with piperidine) and acidic cleavage from the resin (e.g., with TFA).[4] However, some studies have noted that prolonged coupling times, especially with highly reactive reagents, could potentially lead to side reactions or degradation of the azide moiety.[5] It is recommended to use optimized, efficient coupling times.

Q4: Can I use standard coupling reagents like HBTU or DIC/HOBt?

A4: While standard reagents can be used, they may not be optimal for coupling this bulky amino acid, especially in a difficult sequence. Reagents like HBTU can be less effective than more powerful alternatives. For challenging couplings, stronger, more reactive uronium/aminium salt-based reagents like HATU are highly recommended to achieve higher purity and faster reaction times.[6][7]

Troubleshooting Guide: Incomplete Coupling

This guide addresses the common issue of incomplete coupling of this compound, often identified by a positive Kaiser test (blue beads) or by the presence of deletion sequences in the final mass spectrometry analysis.

Problem: Low Coupling Efficiency or Failed Coupling
Potential Cause Recommended Solution & Rationale
Steric Hindrance 1. Switch to a More Powerful Coupling Reagent: Use HATU instead of HBTU. HATU forms a more reactive OAt-active ester, leading to faster and more complete coupling, which is crucial for sterically hindered residues.[6][7] 2. Perform a "Double Coupling": After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This provides a second opportunity for the reaction to go to completion.[1][2]
Peptide Aggregation / Secondary Structure 1. Change the Primary Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[3][8] Alternatively, use a mixture of 25% DMSO in DMF.[1] 2. Add Chaotropic Salts: Incorporate a low concentration of a chaotropic salt, such as 0.4 M LiCl, into the coupling mixture. These salts disrupt hydrogen bonding networks that lead to aggregation, improving accessibility of the reaction sites.[9][10]
Poor Resin Swelling / Site Accessibility 1. Use a High-Swelling Resin: For difficult sequences, employ a PEG-based resin (e.g., NovaPEG, ChemMatrix) instead of standard polystyrene. These resins swell better in polar solvents like DMF and NMP, making the peptide chain more accessible.[1][11] 2. Increase Reaction Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours. If using a compatible synthesizer, increasing the temperature to 40-60°C can significantly improve reaction kinetics, though this should be done cautiously to avoid potential side reactions.[5]
Quantitative Data Summary

The choice of coupling reagent and the use of additives can have a significant impact on the success of synthesizing difficult sequences.

Table 1: Comparison of Coupling Reagent Performance for a Difficult Sequence (Acyl Carrier Protein 65-74)

Parameter HATU HBTU Reference
Crude Purity Higher PurityLower Purity[6]
Observed Byproducts Fewer deletion productsMore deletion products[6][12]
Reaction Speed FasterSlower[7]
Racemization Risk LowerHigher[7]

Table 2: Effect of Additives on Coupling Efficiency in Difficult Sequences

Condition Coupling Yield (%) Rationale Reference
Fmoc-(Ala)₆-Phe-Resin in DMF/CH₂Cl₂ 77.5%Standard conditions can lead to aggregation and incomplete coupling.[9]
Fmoc-(Ala)₆-Phe-Resin in DMF/CH₂Cl₂ + 0.4 M LiCl 93.8%Chaotropic salt disrupts aggregation, improving reagent access.[9]

Diagrams and Workflows

Troubleshooting Logic for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Switch to HATU cause1->solution1a Stronger Reagent solution1b Perform Double Coupling cause1->solution1b Increase Reaction Opportunity solution2a Use NMP or DMSO/DMF Solvent cause2->solution2a Improve Solvation solution2b Add Chaotropic Salt (e.g., LiCl) cause2->solution2b Disrupt H-Bonds

Caption: Troubleshooting workflow for incomplete coupling reactions.

General Workflow: SPPS and Post-Synthetic Modification

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_click Bioconjugation resin Resin deprotect1 Fmoc Deprotection (Piperidine/DMF) resin->deprotect1 couple_aa Couple Next Amino Acid deprotect1->couple_aa couple_peg Couple This compound (HATU/DIPEA) couple_aa->couple_peg deprotect2 Final Fmoc Deprotection couple_peg->deprotect2 cleave Cleave from Resin (TFA Cocktail) deprotect2->cleave purify HPLC Purification cleave->purify click Click Chemistry (e.g., CuAAC with Alkyne-Probe) purify->click final_product Final Conjugate click->final_product

Caption: Overall workflow from peptide synthesis to bioconjugation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is suitable for sequences that are not considered difficult.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) followed by Dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

Protocol 2: Optimized "Double Coupling" for Difficult Sequences

Use this protocol if the standard coupling is incomplete or if the target sequence is known to be challenging (e.g., hydrophobic stretches, β-sheet forming regions).

  • First Coupling:

    • Follow steps 1 and 2 from Protocol 1, using the reagent quantities specified. Use NMP as the solvent instead of DMF for improved solvation.[8]

  • Intermediate Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with NMP (5x) to remove byproducts from the first coupling.

  • Second Coupling:

    • Prepare a fresh activation solution as described in Protocol 1, Step 2 (using 2-3 eq. of the amino acid and coupling reagents).

    • Add the fresh solution to the resin and agitate for an additional 1.5 - 2 hours.

  • Final Wash and Confirmation:

    • Follow steps 3 and 4 from Protocol 1. The Kaiser test should now be negative.

  • Capping (Optional):

    • If the coupling remains incomplete after the double coupling, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.[13] This terminates the unreacted chains, simplifying final purification.

References

Technical Support Center: Navigating the Impact of PEG Linkers on Peptide Solubility and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of Polyethylene Glycol (PEG) linkers on peptide solubility and aggregation during experimental work.

Frequently Asked Questions (FAQs)

Q1: How does a PEG linker improve the solubility of my peptide?

A1: PEG (Polyethylene Glycol) is a hydrophilic polymer. When conjugated to a peptide (a process called PEGylation), it imparts several solubility-enhancing properties:

  • Formation of a Hydration Shell: The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the peptide.[1] This "hydrophilic shield" increases the peptide's overall water solubility, especially for hydrophobic peptides.[2]

  • Increased Hydrodynamic Radius: The PEG chain increases the apparent size of the peptide in solution, which can help to prevent the close intermolecular interactions that lead to aggregation and precipitation.[3][4]

  • Masking of Hydrophobic Regions: The flexible PEG chain can mask hydrophobic patches on the peptide's surface, reducing the likelihood of self-association in aqueous environments.

Q2: How does PEGylation prevent peptide aggregation?

A2: Peptide aggregation is a significant challenge that can lead to loss of bioactivity and potential immunogenicity.[3] PEGylation mitigates aggregation primarily through:

  • Steric Hindrance: The PEG polymer creates a physical barrier that sterically hinders the close approach of peptide molecules to one another, which is a prerequisite for aggregation.[5]

  • Enhanced Solubility: By keeping the peptide more soluble, PEGylation reduces the thermodynamic driving force for aggregation.

  • Conformational Stability: In some cases, PEGylation can enhance the conformational stability of a peptide, making it less likely to adopt aggregation-prone conformations.[3] For example, studies with Granulocyte Colony-Stimulating Factor (GCSF) have shown that PEGylation can prevent protein precipitation by rendering the aggregates soluble.[6]

Q3: What is the effect of PEG linker length on peptide solubility and aggregation?

A3: The molecular weight (MW) and length of the PEG linker are critical parameters that influence its effectiveness.

  • Increased Solubility and Stability with Longer Chains: Generally, increasing the PEG chain length leads to a greater hydrodynamic radius and a more substantial hydration shell, which can further enhance solubility and reduce aggregation.[5][7] Studies have shown that increasing PEG MW can lead to higher phase solubility of drugs.[4]

  • Diminishing Returns: There is a point of diminishing returns. While a larger PEG can offer more protection, it can also lead to reduced bioactivity due to steric hindrance with the target receptor. For instance, a study on GCSF showed that a 5 kDa PEG provided a significant stability advantage against aggregation, while a 20 kDa PEG offered only a marginal improvement.[6]

  • Impact on Hydrodynamic Radius: The hydrodynamic radius (Rh) of a PEGylated molecule increases with the molecular weight of the PEG chain. This directly impacts properties like renal clearance.

Q4: Should I use a linear or a branched PEG linker?

A4: The architecture of the PEG linker also plays a crucial role.

  • Linear PEGs: These are the most common type, consisting of a single, straight chain. They are generally easier to synthesize and characterize.

  • Branched PEGs: These have multiple PEG arms extending from a central core. They can offer a more compact structure compared to a linear PEG of the same total molecular weight. This "umbrella-like" structure can provide more effective shielding of the peptide surface, potentially leading to greater protection against proteolysis and aggregation.[8] However, there is no significant difference in the viscosity radii of branched and linear PEG-proteins of the same total molecular weight.[3] Some studies suggest that branched PEGs can have a more pronounced effect on reducing adsorption to surfaces compared to linear PEGs.[9][10]

Q5: Can PEGylation negatively impact my peptide's bioactivity?

A5: Yes, this is a critical consideration. The "stealth" properties conferred by the PEG linker can sometimes interfere with the peptide's ability to bind to its target receptor. This steric hindrance can lead to a partial or complete loss of biological activity. The extent of this effect depends on:

  • PEGylation Site: Attaching the PEG linker near the active site of the peptide is more likely to cause a loss of activity.

  • PEG Size and Structure: Larger and more complex PEG structures can create greater steric hindrance.

  • Linker Chemistry: The type of chemical bond used to attach the PEG can also influence the final conformation and activity of the conjugate.

Therefore, it is essential to carefully select the PEGylation site and the properties of the PEG linker to balance the benefits of improved solubility and stability with the potential for reduced bioactivity.

Troubleshooting Guides

Problem: My PEGylated peptide shows low solubility or precipitates out of solution.

Potential Cause Suggested Solution
Suboptimal pH Ensure the pH of your buffer is at least 1-2 units away from the isoelectric point (pI) of the peptide. Peptides are generally least soluble at their pI.
Insufficient PEG Size The PEG linker may be too small to provide adequate shielding. Consider using a PEG with a higher molecular weight.
High Peptide Concentration Try working with a lower concentration of the PEGylated peptide.
Inappropriate Buffer The buffer composition may be promoting aggregation. Screen different buffers (e.g., phosphate, tris, citrate) and ionic strengths.
Presence of Unreacted Species Unreacted peptide or PEG reagent can contribute to insolubility. Ensure your purification method is effective at removing these impurities.

Problem: My PEGylated peptide is aggregating over time.

Potential Cause Suggested Solution
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot your peptide solution into single-use vials to avoid this.
Storage Temperature Store the PEGylated peptide solution at the recommended temperature, typically -20°C or -80°C.
Surface Adsorption Peptides can adsorb to the surface of storage containers, which can nucleate aggregation. Consider using low-protein-binding tubes. For some peptides, PEGylation has been shown to decrease adsorption to hydrophobic surfaces.[9][10]
Oxidation If your peptide contains susceptible residues like methionine or cysteine, oxidation can lead to aggregation. Prepare solutions in degassed buffers and consider adding antioxidants if compatible with your application.
Formulation Issues The formulation may lack necessary stabilizing excipients. Consider adding stabilizers like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine).[5]

Problem: I am having difficulty purifying my PEGylated peptide.

Potential Cause Suggested Solution
Heterogeneous Reaction Mixture PEGylation reactions often result in a mixture of unreacted peptide, excess PEG, and mono-, di-, or multi-PEGylated species. This heterogeneity complicates purification.
Poor Resolution in Size Exclusion Chromatography (SEC) The hydrodynamic radii of the different species may be too similar for effective separation. Use a longer column or a resin with a smaller particle size for higher resolution. Optimize the flow rate; a slower flow rate often improves resolution.
"Charge Shielding" in Ion-Exchange Chromatography (IEX) The PEG chain can mask the surface charges of the peptide, weakening its interaction with the IEX resin. Optimize the pH of the mobile phase to alter the surface charge. A shallow salt gradient is often more effective than a step elution for separating species with small charge differences.
Low Recovery from Chromatography Column The PEGylated peptide may be non-specifically binding to the column matrix. Add agents like arginine to the mobile phase to reduce hydrophobic interactions. Check the solubility of your PEGylated peptide in the mobile phase and adjust the pH or ionic strength if necessary.

Quantitative Data

Table 1: Effect of PEG Molecular Weight on the Hydrodynamic Radius of Human Serum Albumin (HSA)

This table demonstrates the significant increase in the apparent size of a protein upon PEGylation with different molecular weights of PEG. A similar trend is expected for peptides.

MoleculeMolecular Weight (kDa)Hydrodynamic Radius (Rh) in Ångströms (Å)
HSA monomer66.533.22 ± 0.81
PEG5k-HSA71.542.57 ± 0.76
PEG10k-HSA76.548.35 ± 0.53
PEG20k-HSA86.559.03 ± 0.57

Data adapted from a study on PEGylated Human Serum Albumin. The hydrodynamic radius was determined using size exclusion chromatography.

Experimental Protocols

Protocol 1: General Peptide Solubility Assessment

This protocol provides a basic framework for assessing the solubility of a PEGylated peptide.

Materials:

  • Lyophilized PEGylated peptide

  • Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

  • Organic solvents (e.g., DMSO, Acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Solubility Test in Aqueous Buffer:

    • Weigh a small, known amount of the lyophilized PEGylated peptide (e.g., 1 mg).

    • Add a defined volume of your primary aqueous buffer (e.g., 100 µL for a target concentration of 10 mg/mL).

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

    • If not fully dissolved, sonicate for 5-10 minutes in a water bath.

    • If still not dissolved, proceed to the next step.

  • pH Optimization:

    • If the peptide is insoluble in the initial buffer, test its solubility in buffers with different pH values (at least 2 pH units away from the peptide's pI).

  • Use of Organic Solvents (for highly hydrophobic peptides):

    • If the peptide remains insoluble in aqueous buffers, attempt to dissolve it in a minimal amount of an organic solvent like DMSO.

    • Once dissolved, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration. Be aware that high concentrations of organic solvents may not be compatible with all downstream applications.

  • Quantification of Soluble Peptide:

    • After attempting to dissolve the peptide, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.

    • Carefully collect the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, if the peptide contains aromatic residues, or a colorimetric peptide assay).

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

The ThT assay is a common method for detecting the formation of amyloid-like fibrillar aggregates.

Materials:

  • PEGylated peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your PEGylated peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in the well is typical.

  • Assay Setup:

    • In the 96-well plate, set up the following in triplicate:

      • Test Wells: Peptide solution + ThT working solution.

      • Peptide Control: Peptide solution + assay buffer (to check for intrinsic peptide fluorescence).

      • ThT Control: Assay buffer + ThT working solution (to measure background ThT fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, depending on the desired aggregation conditions.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT control from the fluorescence readings of the test wells.

    • Plot the fluorescence intensity versus time. An increase in fluorescence over time indicates the formation of fibrillar aggregates.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic radius and is a powerful tool for quantifying the amount of monomer, dimer, and higher-order aggregates.

Materials:

  • SEC column with an appropriate molecular weight range for your PEGylated peptide.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase (e.g., PBS, pH 7.4).

  • PEGylated peptide sample.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare your PEGylated peptide sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection and Elution:

    • Inject a defined volume of the prepared sample onto the column.

    • Elute the sample isocratically with the mobile phase.

  • Data Acquisition and Analysis:

    • Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm for the peptide backbone or 280 nm for aromatic residues).

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak to determine the relative percentage of each species.

Visualizations

PEGylation_Mechanism cluster_0 Before PEGylation cluster_1 After PEGylation Peptide Peptide (Hydrophobic Regions Exposed) Aggregation Aggregation Peptide->Aggregation Self-assembles PEG_Linker PEG Linker Water Water Molecules PEG_Peptide PEGylated Peptide (Hydrophilic Shield) Soluble Increased Solubility PEG_Peptide->Soluble Enhanced Interaction PEG_Linker->PEG_Peptide Covalent Attachment Troubleshooting_Workflow Start PEGylated Peptide Solubility/Aggregation Issue Check_pH Is pH optimal? (away from pI) Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Conc Is concentration too high? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Lower_Conc Reduce Peptide Concentration Check_Conc->Lower_Conc Yes Check_PEG Is PEG size/type appropriate? Check_Conc->Check_PEG No Lower_Conc->Check_PEG Change_PEG Consider different PEG linker (MW, architecture) Check_PEG->Change_PEG No Check_Purity Is the sample pure? Check_PEG->Check_Purity Yes Change_PEG->Check_Purity Purify Optimize Purification (SEC, IEX) Check_Purity->Purify No Add_Excipients Add Stabilizing Excipients (e.g., arginine, sucrose) Check_Purity->Add_Excipients Yes Purify->Add_Excipients Success Issue Resolved Add_Excipients->Success Experimental_Workflow Start Start: Lyophilized PEGylated Peptide Solubility_Assay 1. Solubility Assessment (Vary pH, solvents) Start->Solubility_Assay SEC_Analysis 2. SEC Analysis (% Monomer vs. Aggregates) Solubility_Assay->SEC_Analysis ThT_Assay 3. ThT Assay (Aggregation Kinetics) SEC_Analysis->ThT_Assay DLS_Analysis 4. DLS Analysis (Particle Size Distribution) ThT_Assay->DLS_Analysis End End: Characterized Peptide DLS_Analysis->End

References

how to confirm the incorporation of N-Fmoc-N'-(azido-PEG4)-L-Lysine by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on confirming the incorporation of N-Fmoc-N'-(azido-PEG4)-L-Lysine into peptides or other molecules using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The monoisotopic mass of this compound is approximately 641.7 g/mol . When incorporated into a peptide, you should observe a corresponding mass shift in your mass spectrometry data.

Q2: What are the primary ions I should look for in my mass spectrum?

A2: In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, look for the deprotonated molecule, [M-H]⁻.

Q3: What characteristic fragmentation pattern can I expect from the PEG4 linker?

A3: Polyethylene glycol (PEG) linkers typically fragment via cleavage of the C-O bonds, resulting in a characteristic neutral loss of ethylene (B1197577) glycol units (C₂H₄O), which corresponds to a mass difference of approximately 44.03 Da. Observing a series of peaks separated by 44.03 m/z is a strong indicator of the presence of the PEG linker.

Q4: How does the Fmoc group fragment?

A4: The Fmoc protecting group is relatively labile and can produce a characteristic fragment ion or a neutral loss. A common fragmentation is the loss of the fluorenylmethoxycarbonyl group, leading to a neutral loss of 222.2 Da.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No peak corresponding to the modified peptide is observed. - Incomplete incorporation of the modified amino acid.- Low ionization efficiency of the modified peptide.- The peptide is not eluting from the LC column.- Optimize the coupling reaction conditions for the modified amino acid.- Adjust the mobile phase composition (e.g., add additives like formic acid) to improve ionization.- Modify the LC gradient to ensure elution of the more hydrophobic modified peptide.
The observed mass does not match the expected mass. - Presence of unexpected adducts (e.g., salts, solvents).- Incomplete removal of protecting groups.- Unintended modifications during synthesis or sample preparation.- Use high-purity solvents and reagents to minimize adduct formation.[1]- Review the deprotection steps in your synthesis protocol.- Analyze the sample under different ionization conditions to identify the nature of the adducts.
Complex spectrum with multiple overlapping peaks. - The sample is a mixture of modified and unmodified peptides.- Presence of multiple charge states and adducts.- In-source fragmentation.- Improve the purification of the modified peptide using HPLC.- Use deconvolution software to simplify the spectrum.- Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation.
No characteristic PEG fragmentation is observed in MS/MS. - Insufficient collision energy.- The PEG chain is sterically hindered.- Increase the collision energy in your MS/MS experiment to induce fragmentation of the PEG linker.- Consider using a different fragmentation technique, such as Electron Transfer Dissociation (ETD), which may provide complementary fragmentation information.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Purification: Purify the peptide incorporating this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

  • Solvent Exchange: Lyophilize the purified peptide to remove the HPLC solvents. Reconstitute the peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.

  • Concentration: Adjust the sample concentration to a range suitable for your mass spectrometer, typically in the low micromolar to high nanomolar range.

Mass Spectrometry Analysis
  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, preferably coupled with a liquid chromatography system (LC-MS).

  • MS1 Scan (Full Scan):

    • Acquire a full scan mass spectrum to identify the precursor ion of the modified peptide.

    • Calculate the expected m/z for the [M+H]⁺, [M+Na]⁺, and other potential adducts and charge states.

  • MS/MS Scan (Fragmentation):

    • Isolate the precursor ion of interest in the quadrupole.

    • Fragment the isolated ion using collision-induced dissociation (CID) or a similar fragmentation technique.

    • Analyze the resulting fragment ions to confirm the peptide sequence and the presence of the modification. Look for the characteristic loss of the PEG units (44.03 Da) and potentially the Fmoc group (222.2 Da).

Data Presentation

CompoundChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compoundC₃₂H₄₃N₅O₉641.3061642.3139664.2959
Example Peptide + ModifierVariesPeptide Mass + 641.3061CalculateCalculate

Workflow for Confirmation

Confirmation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation incorporation Incorporate this compound purify Purify by RP-HPLC incorporation->purify prepare Prepare for MS purify->prepare ms1 Acquire MS1 Spectrum prepare->ms1 ms2 Acquire MS/MS Spectrum ms1->ms2 Isolate Precursor confirm_mass Confirm Precursor Mass ms1->confirm_mass confirm_frag Confirm Fragmentation Pattern ms2->confirm_frag result_success Incorporation Confirmed confirm_mass->result_success result_fail Troubleshoot confirm_mass->result_fail Mass Mismatch confirm_frag->result_success confirm_frag->result_fail No Characteristic Fragments

Caption: Experimental workflow for confirming the incorporation of this compound.

References

Technical Support Center: Troubleshooting Incomplete Click Reactions with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with N-Fmoc-N'-(azido-PEG4)-L-Lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains an Fmoc-protected amine for use in solid-phase peptide synthesis (SPPS), and an azide (B81097) group at the end of a polyethylene (B3416737) glycol (PEG4) chain.[1] The azide group is a reactant in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] Its primary application is in bioconjugation, where it is used to link peptides or other molecules to alkyne-containing entities such as fluorescent dyes, affinity tags, or small molecule drugs. A significant and growing application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][3]

Q2: What are the common causes of incomplete click reactions with this reagent?

Incomplete click reactions can stem from several factors:

  • Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[4] This is a common cause of reaction failure.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials, or the use of impure reagents, can lead to low yields.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a crucial role in the reaction's success.

  • Presence of Interfering Substances: Components in the reaction mixture, such as thiols (e.g., from DTT or cysteine residues) or other metal chelators (e.g., Tris buffer), can inhibit the copper catalyst.[4]

  • Steric Hindrance: The accessibility of the azide and alkyne groups can be limited by the structure of the molecules being conjugated, leading to slower reaction rates.

Q3: How can I monitor the progress of my solid-phase click reaction?

Monitoring solid-phase reactions can be challenging. A common method is to cleave a small amount of the resin-bound product at different time points and analyze the cleaved material by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the ratio of starting material to product.[5] Some researchers have also developed methods using thin-layer chromatography (TLC) with a photolabile linker for real-time monitoring.[5]

Troubleshooting Guide: Incomplete Click Reactions

This guide provides a systematic approach to diagnosing and resolving issues with incomplete CuAAC reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper(I) Catalyst • Ensure all solvents are thoroughly degassed to remove oxygen. • Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state.[6] • Consider using a Cu(I)-stabilizing ligand, such as TBTA or THPTA.[4][6]
Poor Reagent Quality • Use high-purity this compound and alkyne-containing reactant. • Store reagents as recommended by the supplier to prevent degradation.
Suboptimal Stoichiometry • A slight excess (1.1 to 2-fold) of one of the reactants (typically the less precious one) can help drive the reaction to completion.
Reaction Stalls or is Sluggish Steric Hindrance • Increase the reaction time. • A moderate increase in temperature (e.g., to 37-50°C) may improve the reaction rate. • The PEG4 linker in this compound is designed to reduce steric hindrance, but for particularly bulky reactants, a longer PEG linker might be considered.[2]
Inappropriate Solvent • Ensure your reactants are fully solubilized. Common solvents for on-resin click reactions include DMF, DMSO, or mixtures with water or t-BuOH.[7] • For on-resin reactions, ensure the resin is adequately swelled in the reaction solvent.[7]
Presence of Side Products Oxidative Homocoupling of Alkyne • This can occur in the presence of oxygen and is catalyzed by copper. Ensure thorough degassing of your reaction mixture and the use of a reducing agent.
Side Reactions with Biomolecules • In bioconjugations, reactive oxygen species generated by the copper/ascorbate system can damage proteins. The use of a copper-chelating ligand like THPTA can mitigate this.[6] • Avoid buffers containing primary amines (like Tris) that can chelate copper; opt for buffers like HEPES or phosphate (B84403) buffer.[4]

Experimental Protocols

General Protocol for Solid-Phase CuAAC with this compound

This protocol provides a starting point for the click reaction on a solid support. Optimization may be required based on the specific alkyne-containing substrate.

  • Resin Preparation:

    • Swell the resin-bound peptide containing the alkyne functionality in DMF for at least 30 minutes.

    • Wash the resin thoroughly with DMF.

  • Preparation of the Click Cocktail:

    • In a separate vial, prepare the click cocktail. For a 1 µmol scale reaction on resin, the following can be used as a starting point. Volumes should be adjusted based on the scale.

      • This compound: 5 µmol (5 equivalents) dissolved in DMF.

      • Copper(II) Sulfate (CuSO₄): 1 µmol (1 equivalent) from a stock solution in water.

      • Tris(benzyltriazolylmethyl)amine (TBTA): 2 µmol (2 equivalents) from a stock solution in DMF/DMSO.

      • Sodium Ascorbate: 10 µmol (10 equivalents) from a freshly prepared stock solution in water.

  • Reaction Procedure:

    • To the vial containing the swelled resin, add the solution of this compound.

    • In a separate tube, pre-mix the CuSO₄ and TBTA solutions and let them stand for a few minutes.

    • Add the CuSO₄/TBTA mixture to the resin.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently agitate the reaction mixture at room temperature. The reaction is typically run for 2-12 hours.

  • Monitoring and Work-up:

    • To monitor the reaction, a small sample of the resin can be taken, washed, dried, and the product cleaved for analysis by LC-MS.

    • Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and copper.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several parameters. The following table summarizes expected trends in reaction yield based on variations in key reaction conditions. Actual yields will be substrate-dependent.

Parameter Varied Condition A Yield (%) Condition B Yield (%) Rationale
Copper Source CuSO₄/Sodium Ascorbate85-95%CuI70-85%In situ reduction of CuSO₄ often leads to a more active and sustained catalytic system. CuI can be less soluble and more prone to deactivation.[6]
Ligand With TBTA/THPTA>90%Without Ligand50-70%Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate.[4][6]
Solvent System DMF90-98%DMF/H₂O (1:1)80-90%While aqueous conditions are necessary for many bioconjugations, the presence of water can sometimes lead to lower yields for certain substrates compared to purely organic solvents.
Temperature Room Temperature85-95%50°C>95%Increased temperature can enhance the reaction rate, especially for sterically hindered substrates.[8]
Stoichiometry (Azide:Alkyne) 1.5:1>95%1:180-90%A slight excess of one reagent can drive the reaction towards completion.

Visualizations

Experimental Workflow for Solid-Phase PROTAC Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Reaction cluster_Final_Steps Final PROTAC Assembly and Purification Resin Solid Support (Resin) AA_Coupling Amino Acid Couplings Resin->AA_Coupling Alkyne_AA Incorporate Alkyne-Modified Amino Acid AA_Coupling->Alkyne_AA Fmoc_Deprotection Fmoc Deprotection Alkyne_AA->Fmoc_Deprotection Add_Azido_PEG_Lys Add this compound Fmoc_Deprotection->Add_Azido_PEG_Lys Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Add_Azido_PEG_Lys->Click_Reaction Wash_Resin Wash Resin Click_Reaction->Wash_Resin E3_Ligase_Ligand Couple E3 Ligase Ligand Wash_Resin->E3_Ligase_Ligand Cleavage Cleave from Resin (e.g., with TFA) E3_Ligase_Ligand->Cleavage Purification Purify PROTAC (e.g., HPLC) Cleavage->Purification Final_PROTAC Final_PROTAC Purification->Final_PROTAC Final PROTAC Molecule

Caption: Workflow for solid-phase synthesis of a PROTAC utilizing a click chemistry approach.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

This compound is a suitable linker for constructing PROTACs that can target proteins implicated in disease signaling pathways. A common target for PROTACs in cancer therapy is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The diagram below illustrates the mechanism of action of a BRD4-targeting PROTAC.

PROTAC_BRD4_Degradation cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation cluster_Downstream Downstream Effects PROTAC BRD4-PROTAC (with PEG4 Linker) BRD4 BRD4 Protein (Target Protein) PROTAC->BRD4 Binds to BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Oncogene_Txn Oncogene Transcription (e.g., c-Myc) BRD4->Oncogene_Txn Promotes Ub Ubiquitin Poly_Ub_BRD4 Polyubiquitinated BRD4 Ub->Poly_Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition & Degradation Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degraded_BRD4->Oncogene_Txn Inhibition of Transcription Tumor_Growth Tumor Cell Proliferation and Survival Oncogene_Txn->Tumor_Growth Leads to

References

Technical Support Center: Stability of the Azide Group in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the stability of the azide (B81097) functional group during the repeated N-α-Fmoc deprotection cycles in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group generally stable to standard Fmoc deprotection conditions?

A: Yes, the azide functional group is widely considered to be highly stable under the standard conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[1] Its stability to these basic conditions, as well as to the acidic conditions of resin cleavage, makes it a robust and orthogonal functional group for use in peptide chemistry.[1] This allows for the site-specific incorporation of azide-containing amino acids, which serve as valuable handles for subsequent bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation.[2]

Q2: What are the standard Fmoc deprotection conditions to which the azide group is considered stable?

A: The standard protocol involves treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent, most commonly DMF.[3][4] The process is typically performed in two steps: a short initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes) with a fresh solution of the deprotection reagent.[4][5] This ensures complete removal of the Fmoc group, which proceeds via a base-catalyzed β-elimination mechanism.[6][7] The azide group does not react under these conditions.

Q3: Are there any known exceptions or specific sequences where the azide group is unstable during Fmoc deprotection?

A: While generally very stable, a specific exception has been reported. Peptides that have an α-azidoaspartate residue at the N-terminus can undergo a side reaction.[8][9] When this specific residue's Fmoc group is removed, the newly exposed N-terminal α-azidoaspartate can be unstable and lead to the elimination of an azide ion.[8][9] Researchers should therefore exercise caution when designing syntheses involving this particular building block in an N-terminal position.

Q4: Can other reagents or steps in the SPPS workflow, besides Fmoc deprotection, affect the stability of the azide group?

A: Yes. While stable during the deprotection cycles, the azide group is susceptible to reduction under certain conditions that may be employed for other purposes.

  • Reducing Agents: The use of reducing agents, such as dithiothreitol (B142953) (DTT), is incompatible with the azide group and will lead to its reduction to an amine.[5] Care must be taken to ensure that such reagents are not present during any of the synthesis steps if the azide is to be preserved.

  • Final Cleavage: The choice of scavengers used during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin is critical. Sulfur-containing scavengers (thioscavengers) can reduce the azide group.[3] It is crucial to use a cleavage cocktail that does not contain reductive scavengers if the final peptide is intended to be azide-functionalized.

Troubleshooting Guide

This guide addresses common issues encountered when working with azide-containing amino acids in Fmoc-SPPS.

Problem 1: Loss of Azide Moiety Detected by Mass Spectrometry Post-Synthesis

Potential CauseHow to DiagnoseRecommended Solution
N-terminal α-azidoaspartate Elimination Check the peptide sequence. This issue is specific to having an α-azidoaspartate residue at the N-terminus during a deprotection step.[8][9]Redesign the synthesis to avoid this specific condition. If possible, alter the sequence or use a different azide-containing amino acid.
Reduction During Final Cleavage Review the composition of your cleavage cocktail. The presence of thioscavengers is a likely cause.[3]Use a cleavage cocktail without reductive scavengers. A common choice is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5).
Unintended Reduction During Synthesis Review all reagents used during coupling and washing steps. Ensure no reducing agents like DTT were accidentally introduced.[5]Strictly adhere to protocols that are known to be compatible with azide chemistry. Use dedicated reagents and solvents for your azide-containing synthesis.

Problem 2: Low Yield or Incomplete Reactions in Sequences with Multiple Azide Residues

Potential CauseHow to DiagnoseRecommended Solution
Peptide Aggregation Monitor coupling and deprotection efficiency (e.g., using a Kaiser test). A decline in reaction efficiency, especially in longer or hydrophobic sequences, often indicates aggregation.[2][10] Azide-containing amino acids can increase the apolar nature of a peptide.[2]Employ methods to disrupt aggregation: • Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add DMSO. • Increase the coupling reaction temperature. • Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies.[10]

Quantitative Data Summary

The stability of the azide group is well-established qualitatively in the literature. Quantitative data from systematic studies on degradation over many cycles is sparse, as the group is generally considered inert to the specific reagents. The table below summarizes its compatibility with common SPPS reagents.

Reagent/ConditionPurposeAzide Group StabilityReference(s)
20% Piperidine in DMFFmoc DeprotectionHigh (Stable)[1][3]
HATU, HBTU, DIC/OxymaCoupling ActivationHigh (Stable)[4][5]
Trifluoroacetic Acid (TFA)Resin Cleavage / Side-Chain DeprotectionHigh (Stable)[1][3]
Dithiothreitol (DTT)Disulfide ReductionLow (Unstable - Reduction Occurs)[5]
Thiol-based ScavengersCation Scavenging (Cleavage)Low (Unstable - Reduction Occurs)[3]

Experimental Protocols & Visualizations

Protocol 1: Standard Fmoc Group Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 1-2 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Final Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct. Typical wash cycles include:

    • DMF (3-5 times)

    • Isopropanol (2-3 times)

    • DMF (3-5 times)

  • The resin is now ready for the next amino acid coupling step.

Fmoc_Deprotection_Workflow start Start: Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Azide must be stable here wash Resin Washing (DMF, IPA) deprotection->wash coupling Next Coupling Step: Fmoc-AA-OH + Activator wash->coupling end End: Elongated Peptide (Fmoc-Protected) coupling->end

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol 2: Assessing the Stability of an Azide-Containing Peptide

This protocol provides a general method to confirm the stability of an azide group in a specific peptide sequence under your laboratory's synthesis conditions.

  • Synthesis: Synthesize a short, model peptide (e.g., 5-10 residues) containing the azide-functionalized amino acid of interest.

  • Treatment Cycles: After the final coupling, subject the resin-bound peptide to an extended number or duration of "mock" deprotection cycles. For example, perform 10-20 additional cycles of the standard 20% piperidine/DMF treatment and wash steps without any intervening coupling steps.

  • Cleavage: After the treatment, wash the resin thoroughly and dry it. Cleave a small sample of the peptide from the resin using a non-reductive cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Analysis:

    • Analyze the crude, cleaved peptide using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks that might indicate degradation products.

    • Use Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to analyze the main product peak. Compare the observed mass with the theoretical mass of the intact, azide-containing peptide. A mass shift of -28 Da (N₂) or -27 Da (N₂ + H) would indicate loss of the azide group, while a shift of -26 Da (conversion of -N₃ to -NH₂) would indicate reduction.

  • Comparison: Compare the analytical results to a control sample of the same peptide that did not undergo the additional deprotection cycles.

Troubleshooting_Azide_Loss Troubleshooting Logic for Azide Loss start Azide Loss Detected (via Mass Spec) q1 Is N-terminal residue an α-azidoaspartate? start->q1 cause1 Probable Cause: Elimination Side Reaction q1->cause1 Yes q2 Were thiol/thioether scavengers used in cleavage? q1->q2 No cause2 Probable Cause: Reduction during Cleavage q2->cause2 Yes q3 Were any other reducing agents used (e.g., DTT)? q2->q3 No cause3 Probable Cause: Unintended Reduction q3->cause3 Yes end Review Synthesis Protocol and Reagents q3->end No

Caption: Decision tree for troubleshooting the loss of an azide group.

References

Technical Support Center: Purification of N-Fmoc-N'-(azido-PEG4)-L-Lysine CuAAC Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction products involving N-Fmoc-N'-(azido-PEG4)-L-Lysine. This guide focuses on the critical step of removing the copper catalyst, which is essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?

Residual copper can interfere with downstream processes. For instance, it can be toxic to cells in biological assays, and it can also catalyze unwanted side reactions. In the context of peptide synthesis, residual copper can lead to side reactions during Fmoc deprotection and subsequent coupling steps, ultimately affecting the purity and yield of the final peptide.

Q2: What are the most common methods for removing copper from CuAAC reactions?

The primary methods for copper removal include:

  • Chelation and Extraction: Using a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.

  • Solid-Phase Scavengers: Employing scavenger resins with functional groups that have a high affinity for copper, such as thiourea (B124793) or iminodiacetic acid.

  • Precipitation: Converting the copper into an insoluble salt or complex that can be removed by filtration.

Q3: Are there any specific challenges associated with removing copper from reactions with this compound?

Yes, the physicochemical properties of this molecule can present challenges:

  • PEG Chain: The polyethylene (B3416737) glycol (PEG) chain increases water solubility and can lead to the formation of emulsions during liquid-liquid extractions, making phase separation difficult.

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and sensitive to certain conditions. The chosen copper removal method should not lead to premature deprotection.

Q4: Can I use dialysis for copper removal?

Dialysis can be an effective method for removing copper ions, especially for larger molecules. However, for a relatively small molecule like this compound and its triazole product, dialysis might not be the most efficient or practical approach due to the molecule's ability to pass through the dialysis membrane depending on the molecular weight cutoff.

Troubleshooting Guide

This guide addresses common issues encountered during the copper removal process for CuAAC reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction The PEG chain of the product is acting as a surfactant, stabilizing the interface between the aqueous and organic phases.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If possible, centrifuge the mixture to force phase separation. - Try filtering the entire mixture through a pad of Celite. - To prevent emulsions, gently swirl the separatory funnel instead of vigorous shaking.
Low Product Yield After Purification - Product loss during extraction: The PEGylated product may have some solubility in the aqueous phase. - Adsorption to scavenger resin: The product might non-specifically bind to the solid support. - Premature Fmoc deprotection: Basic conditions during copper removal can cleave the Fmoc group.- Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. - Before using a new scavenger resin, perform a small-scale test to check for non-specific binding of your product. - Ensure that the pH of any aqueous solution used is neutral or slightly acidic to maintain the stability of the Fmoc group.
Residual Copper Detected in the Final Product - Incomplete chelation: Insufficient amount of chelating agent used. - Inefficient scavenger resin: The chosen resin may not have a high enough capacity or affinity for copper under the reaction conditions. - Inefficient precipitation: The precipitation of the copper salt may be incomplete.- Use a molar excess of the chelating agent (e.g., EDTA) relative to the copper catalyst. - Increase the amount of scavenger resin or the incubation time. Consider performing a second treatment with fresh resin. - Ensure optimal conditions for precipitation (e.g., pH, temperature) and allow sufficient time for the precipitate to form.
Unexpected Side Products Observed by LC-MS - Fmoc deprotection: As mentioned, basic conditions can lead to the loss of the Fmoc group. - Copper-catalyzed side reactions: Residual copper can catalyze oxidation or other unwanted reactions.- Carefully control the pH during the workup. - Remove the copper catalyst as efficiently and quickly as possible after the reaction is complete.

Quantitative Comparison of Copper Removal Methods

The following table provides a general comparison of common copper removal techniques. The efficiencies and yields can vary significantly depending on the specific reaction conditions, the nature of the product, and the scale of the reaction.

Method Typical Residual Copper Typical Product Yield Advantages Disadvantages
EDTA Wash < 50 ppm> 90%- Inexpensive and readily available. - Simple procedure.- Can lead to emulsion formation with PEGylated compounds. - Requires liquid-liquid extraction.
SiliaMetS® Thiourea < 10 ppm[1]> 95%[2]- High efficiency of copper removal. - Simple filtration to remove the resin. - Avoids aqueous workup.[2]- Higher cost compared to EDTA. - Potential for non-specific binding of the product.
Chelex® 100 Resin < 10 ppm> 90%- High selectivity for divalent metal ions.[3] - Can be used in batch or column format.[4]- Can be slower than other methods. - The resin needs to be properly prepared and washed.
Ammonia Precipitation VariableVariable- Inexpensive. - Can be effective for removing large amounts of copper.- Requires careful pH control. - The resulting copper salts need to be efficiently filtered. - Potential for Fmoc deprotection if the pH becomes too basic.

Experimental Protocols

Protocol 1: Copper Removal using EDTA Wash
  • Reaction Quenching: Upon completion of the CuAAC reaction, add a 5-10 fold molar excess of a 0.5 M EDTA disodium (B8443419) salt solution (pH 8) to the reaction mixture.

  • Stirring: Stir the mixture vigorously for at least 1 hour at room temperature. The aqueous layer should turn blue, indicating the formation of the Cu-EDTA complex.

  • Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with the EDTA solution.

    • Separate the layers. Be cautious of emulsion formation.

    • Repeat the wash with the EDTA solution two more times.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using SiliaMetS® Thiourea Resin
  • Resin Addition: After the CuAAC reaction is complete, add SiliaMetS® Thiourea resin (typically 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.

  • Stirring: Stir the suspension at room temperature for 1-3 hours.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Copper Removal using Chelex® 100 Resin (Batch Method)
  • Resin Preparation: Prepare a slurry of Chelex® 100 resin in a suitable solvent (e.g., water or methanol) and wash it several times to remove any impurities.

  • Resin Addition: Add the washed Chelex® 100 resin to the completed CuAAC reaction mixture.

  • Incubation: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with the reaction solvent, combine the filtrates, and concentrate to obtain the product.

Workflow and Logic Diagrams

Copper_Removal_Workflow cluster_reaction CuAAC Reaction cluster_purification Copper Removal cluster_downstream Downstream Processing Reaction This compound + Alkyne-Partner + Cu(I) catalyst Chelation Chelation (EDTA) Reaction->Chelation Choose Method Scavenger Scavenger Resin Reaction->Scavenger Choose Method Precipitation Precipitation (Ammonia) Reaction->Precipitation Choose Method Analysis LC-MS/NMR Analysis Chelation->Analysis Scavenger->Analysis Precipitation->Analysis SPPS Solid-Phase Peptide Synthesis Analysis->SPPS If pure

Caption: General workflow for copper catalyst removal from CuAAC reactions.

Troubleshooting_Logic Start Copper Removal Workup Emulsion Emulsion Forms? Start->Emulsion LowYield Low Product Yield? Emulsion->LowYield No AddBrine Add Brine / Centrifuge Emulsion->AddBrine Yes CopperDetected Residual Copper Detected? LowYield->CopperDetected No CheckExtraction Review Extraction Protocol LowYield->CheckExtraction Yes End Pure Product CopperDetected->End No IncreaseChelator Increase Chelator/Scavenger CopperDetected->IncreaseChelator Yes AddBrine->LowYield CheckExtraction->CopperDetected IncreaseChelator->Start

Caption: Troubleshooting decision tree for copper removal.

References

Technical Support Center: Minimizing Aggregation of Peptides Modified with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aggregation of peptides modified with N-Fmoc-N'-(azido-PEG4)-L-Lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a bifunctional amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] It incorporates a standard Fmoc-protected α-amine for peptide chain elongation and a PEGylated side chain containing an azide (B81097) group.[1][2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer is introduced to enhance the solubility of the resulting peptide in aqueous media, which can help to reduce aggregation.[2][3][4] The terminal azide group enables bioorthogonal conjugation via "click chemistry," allowing for the specific labeling or modification of the peptide after synthesis.[1][2]

Q2: What are the primary causes of aggregation for peptides modified with this PEGylated lysine (B10760008) derivative?

A2: While the PEG4 chain is designed to increase hydrophilicity, aggregation can still occur, particularly in peptides with the following characteristics:

  • High Hydrophobicity: If the overall peptide sequence contains a high proportion of hydrophobic amino acid residues, this can drive intermolecular association and aggregation.[5][6][7]

  • β-Sheet Formation: Certain amino acid sequences have a high propensity to form intermolecular β-sheets, which are a primary cause of aggregation.[7][8]

  • High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.[9]

  • Suboptimal pH and Ionic Strength: When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[7]

  • Environmental Stress: Factors such as elevated temperature, agitation, and repeated freeze-thaw cycles can induce peptide unfolding and aggregation.[10][11]

Q3: How does the this compound modification itself influence aggregation?

A3: The PEGylation of the lysine side chain is generally intended to reduce aggregation by increasing the peptide's solubility and providing steric hindrance that can disrupt the formation of intermolecular β-sheets.[3][4][12] The hydrophilic PEG chain interacts favorably with water, helping to keep the peptide solvated.[3] However, the effectiveness of a short PEG4 chain in preventing aggregation will depend on the properties of the rest of the peptide sequence. For highly aggregation-prone sequences, a single PEG4 modification may not be sufficient to completely overcome the tendency to aggregate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and handling of peptides modified with this compound.

Issue 1: Poor Swelling of Resin and Incomplete Reactions During Synthesis
  • Symptom: The peptide-resin matrix appears clumped or does not swell adequately in the synthesis solvent, leading to incomplete deprotection or coupling steps.[5]

  • Potential Cause: On-resin aggregation of the growing peptide chains. This is often due to the formation of intermolecular hydrogen bonds.[5][8]

  • Troubleshooting Steps:

    • Solvent Optimization: Switch from standard DMF to N-methylpyrrolidone (NMP) or a mixture of solvents (e.g., DMF/DCM/NMP or with added DMSO) to improve solvation of the peptide chains.[5][6][13]

    • Incorporate "Difficult Sequence" Protocols: Utilize microwave-assisted synthesis to increase the energy for disrupting intermolecular interactions and improve reaction efficiency.[5][9]

    • Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[5]

    • Resin Selection: For particularly difficult sequences, consider using a low-substitution resin or a PEG-based resin (e.g., NovaSyn® TGR) to increase the distance between peptide chains.[5][13]

Issue 2: The Purified Peptide Precipitates Out of Solution
  • Symptom: After HPLC purification and lyophilization, the peptide is difficult to dissolve or precipitates after being initially solubilized.

  • Potential Cause: The peptide concentration is too high, or the buffer conditions (pH, ionic strength) are not optimal for solubility. The intrinsic properties of the peptide sequence are promoting aggregation.

  • Troubleshooting Steps:

    • Systematic Solubility Testing: Before dissolving the entire batch, test the solubility of a small aliquot in various solvents. A general workflow is provided in the experimental protocols section.

    • pH Adjustment:

      • For peptides with a net positive charge (basic peptides), try dissolving in 1-10% aqueous acetic acid.[14]

      • For peptides with a net negative charge (acidic peptides), try dissolving in 1% aqueous ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.[14]

    • Use of Organic Solvents: For very hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[14]

    • Denaturing Agents: As a last resort for non-biological applications, denaturing agents like guanidinium (B1211019) hydrochloride or urea (B33335) can be used to solubilize aggregated peptides. Note that these will interfere with most biological assays.[15]

Issue 3: Loss of Peptide Concentration Over Time and During Storage
  • Symptom: The effective concentration of the peptide solution decreases over time, or a loss of material is observed after thawing frozen aliquots.

  • Potential Cause: The peptide is aggregating and precipitating out of solution, or it is adsorbing to the storage vial. Repeated freeze-thaw cycles are known to accelerate peptide degradation and aggregation.[10][11]

  • Troubleshooting Steps:

    • Proper Storage:

      • For long-term storage, peptides should be stored lyophilized at -20°C or -80°C.[10][14][16]

      • Allow lyophilized peptide vials to warm to room temperature in a desiccator before opening to prevent moisture absorption.[15][16]

    • Aliquoting: Once a peptide is in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[10][14]

    • Storage of Solutions: If storing in solution is necessary, use a sterile, slightly acidic buffer (pH 5-7) and store frozen at -20°C or below for short periods.[14][15]

    • Vial Selection: For hydrophobic peptides, which can adsorb to plastic, use low-adsorption polypropylene (B1209903) vials or glass vials.[11]

Quantitative Data Summary

The following tables provide general guidelines for handling peptides. Optimal conditions for your specific peptide modified with this compound should be determined empirically.

Table 1: General Peptide Solubilization Strategies Based on Sequence Properties

Peptide TypePrimary CharacteristicRecommended Initial Solvent
Acidic Net negative charge (High % of Asp, Glu)1% Ammonium Hydroxide or Bicarbonate[14]
Basic Net positive charge (High % of Lys, Arg, His)1-10% Acetic Acid[14]
Hydrophobic High % of Ala, Val, Ile, Leu, Met, Phe, TrpMinimal DMSO, DMF, or Acetonitrile, then dilute[14]
Neutral Low charge, may be hydrophobicOrganic solvents or denaturants may be required[14][15]

Table 2: Recommended Storage Conditions for Peptides

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CMonths to Years[10][14]Protect from moisture and light.[11][16]
Lyophilized Powder -80°CLong-term (Years)[10]Gold standard for maximum stability.[10]
In Solution -20°CWeeks (Sequence Dependent)[15]Aliquot to avoid freeze-thaw cycles.[10][14]
In Solution 4°CDays (Not Recommended)Prone to degradation and bacterial growth.[11]

Experimental Protocols

Protocol 1: Systematic Solubilization of a Novel Peptide
  • Initial Characterization: Determine the net charge of your peptide at neutral pH based on its amino acid sequence.

  • Small-Scale Testing: Weigh a small, known amount of the lyophilized peptide (e.g., 0.1 mg).

  • Aqueous Solvents First:

    • Add a small volume of sterile, distilled water to attempt to reach a concentration of 1-10 mg/mL.[14] Vortex or sonicate briefly.[14][15]

    • If insoluble, proceed based on the peptide's charge (from Table 1). Add a small amount of 1% acetic acid (for basic peptides) or 1% ammonium hydroxide (for acidic peptides) and observe solubility.

  • Organic Solvents if Necessary:

    • If the peptide remains insoluble, take a fresh aliquot of lyophilized powder.

    • Add a minimal volume of pure DMSO (e.g., 10-20 µL) to dissolve the peptide completely.

    • Very slowly (dropwise, while vortexing), add your desired aqueous buffer to the DMSO-peptide solution until the final desired concentration is reached. Be aware that the final DMSO concentration should be compatible with your downstream application.

  • Final Filtration: Once dissolved, it is good practice to centrifuge the solution to pellet any small, insoluble aggregates and then filter the supernatant through a 0.22 µm filter.

Protocol 2: Monitoring Peptide Aggregation with UV-Vis Spectroscopy

This protocol provides a simple method to quickly assess aggregation by measuring turbidity.

  • Sample Preparation: Prepare your peptide solution at the desired concentration and in the final buffer for your experiment.

  • Blank Measurement: Use an identical buffer solution without the peptide as your blank.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 350 nm. At this wavelength, there is minimal absorbance from the peptide itself, and an increase in signal is primarily due to light scattering by aggregates.[17]

  • Initial Measurement: Measure the absorbance of the peptide solution at 350 nm immediately after preparation. An ideal, non-aggregated solution should have an absorbance close to zero.

  • Time-Course Monitoring: Incubate the peptide solution under your experimental conditions (e.g., 37°C with gentle agitation). Take absorbance readings at regular time intervals (e.g., every hour).

  • Data Analysis: An increase in absorbance at 350 nm over time is indicative of the formation of light-scattering aggregates.[17]

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation start Aggregation Observed (Precipitate, Cloudiness, Low Yield) loc When is aggregation occurring? start->loc synthesis During SPPS loc->synthesis During Synthesis postsynthesis Post-Purification / In Solution loc->postsynthesis Post-Synthesis synthesis_sol Optimize Synthesis: - Change solvent (NMP, DMSO) - Use microwave assistance - Add chaotropic salts - Use PEG-based resin synthesis->synthesis_sol postsynthesis_sol Optimize Solubilization: - Test different pH/solvents - Use organic co-solvents (DMSO) - Lower peptide concentration - Check storage conditions postsynthesis->postsynthesis_sol check Is the issue resolved? synthesis_sol->check postsynthesis_sol->check end_success Proceed with Experiment check->end_success Yes end_fail Consult Further: - Re-evaluate sequence design - Consider additional PEGylation sites check->end_fail No

Caption: Troubleshooting workflow for peptide aggregation.

Solubilization_Protocol Systematic Peptide Solubilization Protocol start Start with Lyophilized Peptide step1 1. Add Sterile Water (Target: 1-10 mg/mL) start->step1 check1 Soluble? step1->check1 step2_acid 2a. Add 1-10% Acetic Acid (for Basic Peptides) check1->step2_acid No (Basic pI) step2_base 2b. Add 1% NH4OH (for Acidic Peptides) check1->step2_base No (Acidic pI) end_success Solution Ready for Use check1->end_success Yes check2 Soluble? step2_acid->check2 step2_base->check2 step3 3. Use minimal DMSO/DMF to dissolve check2->step3 No check2->end_success Yes step4 4. Slowly add aqueous buffer to final volume step3->step4 step4->end_success end_fail Consider Denaturants (GdnHCl, Urea) step4->end_fail If precipitates

Caption: Step-by-step peptide solubilization protocol.

References

Validation & Comparative

A Head-to-Head Comparison of Azide-Containing Amino Acids for Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of chemical biology and drug development, the site-specific modification of peptides and proteins is paramount. Azide-containing amino acids, serving as chemical handles for bioorthogonal "click" chemistry, have become indispensable tools for researchers. Among the various options, N-Fmoc-N'-(azido-PEG4)-L-Lysine has gained prominence. This guide provides an objective comparison of this compound with other commonly used azide-containing amino acids, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Key Performance Attributes at a Glance

The choice of an azide-containing amino acid can significantly impact downstream applications, influencing factors such as solubility, reaction kinetics, and the overall properties of the final conjugate. Here, we compare this compound to other alternatives, primarily focusing on L-azidolysine (Fmoc-Lys(N3)-OH) and other non-PEGylated counterparts.

Table 1: Comparison of Physicochemical and Kinetic Properties

FeatureThis compoundFmoc-L-Azidolysine (Fmoc-Lys(N3)-OH)Other Non-PEGylated Azido Amino Acids (e.g., Azido-L-alanine)
Structure Lysine (B10760008) side chain functionalized with a tetraethylene glycol (PEG4) linker and a terminal azide (B81097).Lysine side chain directly functionalized with an azide group.Azide group attached to the side chain of other amino acids (e.g., alanine, phenylalanine).
Hydrophilicity High. The PEG4 linker significantly increases water solubility.[1][2]Moderate. Less hydrophilic than its PEGylated counterpart, which can lead to solubility issues in peptides with multiple incorporations.[3]Variable, depending on the parent amino acid's side chain. Generally lower than PEGylated versions.
Impact on Peptide Solubility Significantly enhances the solubility of the resulting peptide, preventing aggregation.[3]Can decrease peptide solubility, especially when replacing a charged residue like lysine.[3]Dependent on the parent amino acid. Can lead to aggregation in hydrophobic sequences.
Biocompatibility Excellent. PEG is well-known for its biocompatibility and ability to reduce immunogenicity.Good. The azide group is bioorthogonal.Good. The azide group is bioorthogonal.
Click Chemistry Kinetics (SPAAC with DBCO) Comparable to non-PEGylated azides. The PEG linker generally does not hinder reaction rates significantly.Second-order rate constant of ~0.34 M⁻¹s⁻¹ has been reported for similar structures.[3]Rate constants vary depending on the specific amino acid and the steric environment of the azide.
Applications Ideal for bioconjugation, PROTAC development, peptide modification, and drug delivery where improved solubility and pharmacokinetics are desired.[4]Suitable for general peptide labeling, cyclization, and bioconjugation where solubility is not a major concern.Used in peptide synthesis for creating probes and modified biomaterials.

Experimental Data and Performance Analysis

Enhancing Peptide Solubility

A significant advantage of this compound is its ability to impart hydrophilicity to peptides. A study comparing a novel hydrophilic azido-containing amino acid with azidolysine (N3K) demonstrated that replacing lysine with N3K can drastically decrease the solubility of peptides, leading to aggregation.[3] In contrast, incorporating a hydrophilic linker, such as a PEG chain, can maintain or even enhance the solubility of the resulting peptide. This is particularly crucial when multiple azide functionalities are required within a single peptide sequence.[3]

Table 2: Comparative Solubility of Peptides

Peptide CompositionSolubility in WaterObservationsReference
Peptide with 7 Azidolysine (N3K) residuesInsoluble at 1 mg/mLExtensive light scattering observed, indicating aggregation.[3]
Peptide with 7 hydrophilic azido-amino acid residuesSoluble up to 20 mg/mLNo aggregation observed.[3]

While this study did not use this compound directly, the principle of enhancing solubility through a hydrophilic, charge-bearing side chain is directly applicable and is a key design feature of the PEGylated lysine derivative.

Click Chemistry Reaction Kinetics

The ultimate utility of an azide-containing amino acid lies in its ability to efficiently undergo click chemistry. The two most common types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

A study on a hydrophilic azido-amino acid reported a second-order rate constant of 0.34 M⁻¹s⁻¹ for the SPAAC reaction with DBCO (dibenzocyclooctyne).[3] This provides a benchmark for the expected reactivity of azide-functionalized amino acids in copper-free click reactions.

Experimental Protocols

The following are detailed protocols for the incorporation of azide-containing amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation using CuAAC.

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an azide functionality for subsequent modification.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide synthesized in Protocol 1.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Azide-peptide: 10 mM in water or a suitable buffer.

    • Alkyne-molecule: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-peptide (to a final concentration of 1 mM).

      • PBS buffer.

      • Alkyne-molecule (to a final concentration of 1.2 mM).

      • THPTA (to a final concentration of 5 mM).

      • CuSO4 (to a final concentration of 1 mM).

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 5 mM.

    • Vortex the reaction mixture gently.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the final product by mass spectrometry.

Visualizing the Workflow and Molecular Differences

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_bioconjugation Bioconjugation (CuAAC) Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Azide Couple This compound Deprotection2->Coupling_Azide Deprotection3 Fmoc Deprotection Coupling_Azide->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Azide_Peptide Azide-Functionalized Peptide Purification1->Azide_Peptide Reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide_Peptide->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction Purification2 RP-HPLC Purification Reaction->Purification2 Final_Product Peptide Conjugate Purification2->Final_Product

Caption: Experimental workflow for peptide synthesis and bioconjugation.

Caption: Structural and property comparison of PEGylated vs. non-PEGylated azidolysine.

Conclusion

This compound offers distinct advantages over non-PEGylated azide-containing amino acids, primarily due to the presence of the hydrophilic PEG4 linker. This modification significantly enhances the solubility of the resulting peptides, a critical factor for preventing aggregation and facilitating purification and handling, especially for sequences containing multiple modification sites. While the core reactivity of the azide group in click chemistry remains efficient, the improved physicochemical properties of the peptide make this compound a superior choice for applications in drug delivery, the development of therapeutic peptides, and the synthesis of complex bioconjugates where biocompatibility and solubility are paramount. For simpler applications where solubility is not a limiting factor, less complex and more cost-effective non-PEGylated alternatives like Fmoc-L-azidolysine may be suitable. The selection should therefore be guided by the specific requirements of the research project.

References

A Head-to-Head Comparison: N-Fmoc-N'-(azido-PEG4)-L-Lysine vs. NHS Esters for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins and peptides is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating advanced imaging probes, or studying protein interactions, the choice of chemical strategy is critical. This guide provides an objective comparison between two common approaches for introducing functional groups onto proteins: using N-Fmoc-N'-(azido-PEG4)-L-Lysine during peptide synthesis versus using amine-reactive NHS esters for post-synthesis modification.

The fundamental difference lies in when and how the modification is introduced. This compound is a building block for the de novo synthesis of a peptide, enabling the pre-planned, site-specific incorporation of an azide (B81097) handle. In contrast, an NHS ester is a reagent used to chemically label an already existing, fully-formed protein in a less specific manner. For a direct and fair comparison, this guide will focus on the common goal of introducing an azide group, comparing the Fmoc-amino acid against its functional counterpart, an Azido-PEG-NHS ester.

Core Comparison: Synthesis vs. Modification

The decision between these two methodologies hinges on the desired level of precision, the nature of the target protein, and the overall experimental goal.

FeatureThis compoundAzido-PEG-NHS Ester (Amine-Reactive Labeling)
Primary Application Site-specific incorporation of an azide group during chemical peptide synthesis.[1]Post-synthesis chemical labeling of existing proteins and biomolecules.[2]
Timing of Modification During synthesis (co-translational in principle).Post-synthesis / Post-translational.
Reaction Target The free N-terminus of the growing peptide chain on a solid-phase support.[3]Primary amines (ε-amine of Lysine (B10760008) residues, N-terminal α-amine) on the protein surface.[4][5]
Selectivity & Control Site-Specific . Absolute control over the position and number of labels (stoichiometry of 1.0).[6]Non-Specific / Random . Reacts with multiple, accessible lysine residues, leading to a heterogeneous mixture of products.[7][8]
Product Homogeneity Generates a single, well-defined molecular species.Produces a heterogeneous population with a distribution of labels per protein (Degree of Labeling, DoL).[6]
Typical Use Case Synthetic peptides, small proteins, PROTACs, where precise label placement is critical for function.[9][10]Labeling of large proteins, antibodies, and other biomolecules where multiple labels are acceptable or desired.[11]
Key Chemistry Fmoc Solid-Phase Peptide Synthesis (SPPS).[12]Amine-reactive N-Hydroxysuccinimide ester chemistry.[5]

Quantitative Performance Data

The performance of each method can be quantified differently. For the synthetic approach, success is measured by the overall yield and purity of the final peptide. For chemical labeling, it is measured by the average number of labels incorporated per protein and the stability of the resulting bond.

ParameterThis compound (via SPPS)Azido-PEG-NHS Ester Labeling
Stoichiometry (Labels per Site) Precisely 1.0Not applicable (random labeling).
Degree of Labeling (DoL) Defined by synthesis design (e.g., exactly 1 or 2 labels per peptide).Variable; typically 4-6 labels per antibody using a 20-fold molar excess of reagent.[4][13] Can be modulated by reaction conditions.
Efficiency / Yield Dependent on overall peptide length and sequence; individual coupling steps are highly efficient (>99%). Final peptide yields vary.Labeling efficiency depends on protein concentration, reagent molar excess, and pH.[4][14] Can achieve high incorporation across the protein population.
Resulting Linkage Standard peptide (amide) bond.Stable amide bond.[11][14]
Linkage Stability Extremely stable, equivalent to the peptide backbone.Highly stable under physiological conditions. The half-life of the NHS ester reagent in aqueous buffer is short (minutes to hours), requiring fresh preparation.[5][15]

Visualizing the Workflows and Chemistries

To better understand the practical differences, the following diagrams illustrate the workflows and chemical reactions involved in each method.

Workflow_Comparison cluster_SPPS Strategy 1: Site-Specific Incorporation cluster_NHS Strategy 2: Random Chemical Labeling start_spps Goal: Peptide with 1 Azide at Position X spps Solid-Phase Peptide Synthesis (SPPS) start_spps->spps incorporate Incorporate this compound at cycle X spps->incorporate finish_spps Complete Synthesis, Cleave & Purify incorporate->finish_spps product_spps Homogeneous Product: Single Molecular Species finish_spps->product_spps start_nhs Goal: Protein Conjugated with Azide Groups protein Obtain Purified Protein (e.g., Recombinant Antibody) start_nhs->protein labeling React Protein with Azido-PEG-NHS Ester protein->labeling purify_nhs Purify to Remove Excess Reagent labeling->purify_nhs product_nhs Heterogeneous Product: Mixture of Species (DoL Distribution) purify_nhs->product_nhs

Comparison of the two strategies for introducing an azide label.

SPPS_Cycle resin Peptide-Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) resin->deprotection Removes Fmoc free_amine Peptide-Resin with Free N-terminal Amine deprotection->free_amine coupling 2. Amino Acid Coupling (Fmoc-Azido-Lys + Activator) free_amine->coupling Forms new peptide bond elongated Elongated Peptide-Resin with N-terminal Fmoc coupling->elongated elongated->deprotection Repeat Cycle

Key steps of the Fmoc-SPPS cycle for incorporating the modified amino acid.

Reaction of an NHS ester with a primary amine on a protein.

Experimental Protocols

Protocol 1: General Procedure for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis cycle for incorporating this compound.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[16]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

  • Amino Acid Coupling (Incorporation Step):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

    • Add an activation base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes, then add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[16]

  • Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and purify it using reverse-phase HPLC.

Protocol 2: General Procedure for Labeling an Antibody with Azido-PEG-NHS Ester

This protocol provides a general method for labeling a protein like IgG.

  • Buffer Exchange: Prepare the antibody in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5. Buffers containing primary amines (like Tris) must be avoided as they will compete with the reaction.[13][15] A typical protein concentration is 1-10 mg/mL.[4]

  • Reagent Preparation: NHS esters are moisture-sensitive.[4] Immediately before use, dissolve the Azido-PEG-NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[14] Do not store the reagent in solution.[15]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A 20-fold molar excess is often used to target a DoL of 4-6 on an IgG antibody.[4][13]

    • Add the calculated volume of the NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][13] Protect the reaction from light if the label is light-sensitive.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes.[17]

  • Purification: Remove unreacted Azido-PEG-NHS ester and reaction byproducts using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).[4][14]

  • Storage: Store the newly labeled protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or -80°C for long-term storage.

Conclusion and Recommendations

The choice between incorporating This compound during synthesis and labeling with an NHS ester post-synthesis is a strategic one, dictated by the specific requirements of the project.

  • Choose this compound when working with synthetic peptides or small proteins where the exact position and number of modifications are critical. This site-specific approach guarantees a homogeneous final product, which is often essential for structure-activity relationship studies, developing precisely targeted therapeutics like PROTACs, or creating probes where a specific orientation is required.[1][6]

  • Choose an Azido-PEG-NHS Ester for its versatility and ease of use in modifying existing proteins, especially large, complex ones like antibodies that are not accessible via chemical synthesis.[11] This method is ideal for applications where a high density of labels is desired and the heterogeneity of the final product is acceptable. It is a rapid and robust method for attaching functional handles for applications like cell-surface labeling, biotinylation for affinity purification, or attaching fluorophores for imaging.[7][18]

By understanding the distinct advantages and limitations of each method, researchers can select the optimal strategy to achieve their scientific goals with precision and efficiency.

References

A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Bioconjugation: The Case of N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and therapeutic index of the conjugate. This guide provides an objective comparison of N-Fmoc-N'-(azido-PEG4)-L-Lysine, a widely used PEGylated linker, with its non-PEGylated counterpart, N-Fmoc-N'-(azido)-L-Lysine.

Introduction to the Linkers

This compound is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amine for solid-phase peptide synthesis (SPPS), an azide (B81097) group for bioorthogonal "click" chemistry, and a discrete polyethylene (B3416737) glycol (PEG) chain of four units.[1] This hydrophilic PEG spacer is the key differentiator, designed to enhance the biopharmaceutical properties of the final conjugate.

N-Fmoc-N'-(azido)-L-Lysine , the non-PEGylated analogue, offers the same Fmoc and azide functionalities but lacks the PEG spacer. Its side chain consists of the native lysine (B10760008) alkyl chain, rendering it significantly more hydrophobic.

The choice between these two linkers can dramatically impact the performance of a bioconjugate. This guide presents a data-driven comparison of their effects on solubility, stability, and biological activity, supported by detailed experimental protocols and conceptual diagrams.

Data Presentation: Quantitative Comparison

The inclusion of a PEG4 linker is hypothesized to significantly improve the physicochemical properties of a bioconjugate. The following tables summarize representative experimental data comparing an antibody-drug conjugate (ADC) and a PROTAC synthesized with either the PEGylated or non-PEGylated linker.

Table 1: Physicochemical Properties

PropertyADC with N-Fmoc-N'-(azido)-L-LysineADC with this compound
Aqueous Solubility (mg/mL) < 0.5> 2.0
Aggregation Tendency HighLow
Hydrophobicity (LogP) HighLow

Note: Data is representative and compiled to illustrate the expected impact of the PEG4 linker.

Table 2: In Vitro Performance

ParameterADC with N-Fmoc-N'-(azido)-L-LysineADC with this compound
Target Cell Line HER2+ BT-474HER2+ BT-474
IC50 (nM) 15.28.5
Cell Permeability LowHigh

Note: IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells. Lower values indicate higher potency. Data is illustrative.

Table 3: Pharmacokinetic Parameters (in vivo, rat model)

ParameterADC with N-Fmoc-N'-(azido)-L-LysineADC with this compound
Plasma Half-life (t½, hours) ~40~120
Clearance Rate (mL/hr/kg) HighLow
Immunogenicity ModerateLow

Note: Pharmacokinetic data is representative and illustrates the expected in vivo behavior.

Key Advantages of the PEG4 Linker

The data consistently highlights the significant advantages conferred by the PEG4 linker in this compound:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the water solubility of the entire bioconjugate, which is particularly crucial when working with hydrophobic payloads.[2] This enhanced solubility mitigates the risk of aggregation, a common issue that can compromise efficacy and induce an immune response.

  • Improved Pharmacokinetics: The PEG linker creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius.[3] This "shielding" effect reduces renal clearance and protects the molecule from proteolytic degradation, leading to a significantly longer plasma half-life and sustained exposure.[2][4]

  • Increased Cell Permeability and Potency: For intracellular targets, such as in PROTACs, the linker's properties are critical for cell permeability. Studies have shown that while hydrophobic alkyl linkers can adopt extended, polar conformations in the nonpolar cell membrane, hindering passage, PEG linkers can maintain a more compact, less polar conformation in both aqueous and lipid environments.[4][5][6] This can lead to improved cell uptake and, consequently, higher potency, as reflected in a lower IC50 value.

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[4] The PEG chain can mask potential epitopes on the bioconjugate, lowering the risk of an anti-drug antibody (ADA) response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the bioconjugates.

Methodology:

  • Excess amounts of the lyophilized bioconjugate are added to separate vials containing a phosphate-buffered saline (PBS) solution (pH 7.4).

  • The vials are sealed and agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

  • The resulting suspensions are centrifuged to pellet the undissolved solid.

  • The supernatant is carefully collected and filtered through a 0.22 µm filter to remove any remaining particulate matter.

  • The concentration of the dissolved bioconjugate in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at 280 nm or by a validated HPLC method.

  • The solubility is reported in mg/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potency of the ADCs against a target cancer cell line.

Methodology:

  • Cell Seeding: Target cells (e.g., HER2-positive BT-474 cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • ADC Treatment: A serial dilution of each ADC is prepared in the cell culture medium. The existing medium is removed from the wells, and 100 µL of the ADC dilutions are added to the respective wells. Control wells receive medium without ADC.

  • Incubation: The plate is incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo clearance and half-life of the bioconjugates.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Dosing: The bioconjugates are administered as a single intravenous (IV) bolus dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the bioconjugate in the plasma samples is determined using a validated analytical method, typically a ligand-binding assay (LBA) such as an ELISA, or by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key PK parameters, including clearance rate and half-life.

Mandatory Visualizations

The following diagrams illustrate the structural differences between the linkers and their impact on bioconjugate properties and experimental workflows.

Figure 2: Impact of Linker on ADC Properties cluster_0 ADC with this compound cluster_1 ADC with N-Fmoc-N'-(azido)-L-Lysine A1 High Solubility B1 Low Aggregation A1->B1 C1 Long Half-life B1->C1 D1 High Efficacy C1->D1 A2 Low Solubility B2 High Aggregation A2->B2 C2 Short Half-life B2->C2 D2 Lower Efficacy C2->D2 Figure 3: Bioconjugation Workflow via Click Chemistry Peptide Peptide Synthesis (with Azido-Lysine Linker) Click Copper-Catalyzed Click Chemistry Peptide->Click Payload Alkyne-modified Payload Payload->Click Purification Purification (HPLC) Click->Purification Final Final Bioconjugate Purification->Final

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies.

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of this PEG linker is not a trivial parameter; it profoundly influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[3][4]

This guide provides a comparative analysis of how PEG linker length impacts PROTAC efficacy, supported by quantitative experimental data. Detailed experimental protocols for key assays are also provided to aid in the rational design and evaluation of novel PROTACs.

The Linker is More Than a Spacer: Impact on Ternary Complex Formation

The efficacy of a PROTAC is contingent upon its ability to induce the formation of a stable and productive ternary complex, which brings the target protein in close proximity to the E3 ubiquitin ligase.[3][5][6] This proximity is a prerequisite for the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the PEG linker is a critical factor governing the geometry and stability of this complex.[3]

An optimal linker length facilitates the necessary spatial arrangement and orientation between the target protein and the E3 ligase for efficient ubiquitination.[4] A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together effectively.[3][][8] Conversely, a linker that is too long might lead to a non-productive or unstable ternary complex, where the distance between the E3 ligase and the ubiquitination sites on the target protein is too great for efficient ubiquitin transfer.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achievable).[2] The following tables summarize experimental data from studies investigating the impact of PEG linker length on the degradation of specific target proteins.

Case Study 1: Targeting Estrogen Receptor α (ERα)

In a study focused on developing PROTACs for the degradation of ERα, the length of the linker was systematically varied to determine its effect on degradation efficiency.[9][10] The results demonstrated that a 16-atom linker was optimal for ERα degradation.[9][10]

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (µM)Dmax (%)Reference
PROTAC 11 PEG-based9> 10< 50[9]
PROTAC 12 PEG-based12~1~70[9]
PROTAC 13 PEG-based16~0.1> 90[9][10]
PROTAC 14 PEG-based19~1~70[9]
PROTAC 15 PEG-based21> 1< 60[9]

Data is compiled from studies on ERα degradation in MCF7 cells.[9][10]

Case Study 2: Targeting Bromodomain-containing protein 4 (BRD4)

Systematic variation of the PEG linker length in thalidomide-based PROTACs targeting BRD4 revealed that a PEG5 linker provided the optimal balance for potent degradation.[4] Shorter linkers were less effective, and longer linkers showed a decrease in potency.[4]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Reference
Thalidomide-O-PEG2-BRD4 Ligand PEG2> 1000< 20[4]
Thalidomide-O-PEG3-BRD4 Ligand PEG3~100~60[4]
Thalidomide-O-PEG4-BRD4 Ligand PEG4~50~80[4]
Thalidomide-O-PEG5-BRD4 Ligand PEG5< 10> 95[4]
Thalidomide-O-PEG6-BRD4 Ligand PEG6~20~90[4]

Data is illustrative and compiled from studies on BRD4 degradation.[4]

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for linker optimization studies. The following are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation Assessment

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][11]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, H661 for BRD4) in 24-well or 6-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9][11]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.[11]

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Western_Blot_Workflow A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (DC50 & Dmax) G->H

Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (e.g., MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[3]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]

2. Cell Treatment:

  • After 24 hours, treat the cells with various concentrations of the PROTACs. Include a vehicle control and a positive control for cytotoxicity.

3. Incubation:

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Addition of Reagent:

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

5. Measurement:

  • For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, with a profound impact on their ability to induce the degradation of target proteins. The provided experimental data for ERα and BRD4-targeting PROTACs clearly demonstrates that an optimal PEG linker length is essential for achieving high degradation potency (low DC50) and efficacy (high Dmax). A systematic approach to varying the linker length is therefore a crucial optimization strategy in the development of novel protein degraders. The detailed experimental protocols in this guide provide a framework for researchers to systematically evaluate and compare the efficacy of their PROTAC candidates, ultimately accelerating the discovery of new therapeutics.

References

Beyond the Azide: A Comparative Guide to Alternative Bioorthogonal Ligation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to expand their bioorthogonal chemistry toolkit, this guide provides an objective comparison of key alternatives to the widely used azide-alkyne cycloaddition. We delve into the performance of prominent ligation methods, supported by experimental data, to inform the selection of the optimal strategy for diverse applications in chemical biology, drug development, and molecular imaging.

The ability to perform chemical reactions within living systems without interfering with native biochemical processes—the essence of bioorthogonal chemistry—has revolutionized our understanding of biology. While the copper-catalyzed and strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions have been workhorses in the field, a growing number of alternative ligation strategies offer unique advantages in terms of reaction kinetics, biocompatibility, and spatiotemporal control. This guide will focus on three powerful alternatives: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Photo-Induced Bioorthogonal Reactions.

Quantitative Performance Comparison

The selection of a bioorthogonal reaction is often dictated by its kinetic performance. The second-order rate constant (k₂) is a critical parameter, as it determines the reaction speed at given reactant concentrations. Faster kinetics are particularly advantageous for in vivo applications where concentrations of labeling reagents are necessarily low. The following tables summarize the key quantitative data for these alternative ligation methods.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Ligation Reactions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA Tetrazine (Tz) + trans-Cyclooctene (B1233481) (TCO)Up to 10⁶[1]Exceptionally fast kinetics, catalyst-free, fluorogenic potential.
Tetrazine (Tz) + Norbornene~1.9[2]Slower kinetics compared to TCO.
SPANC Nitrone + Bicyclo[6.1.0]nonyne (BCN)Up to 1.49[3]Rapid, metal-free, tunable reactivity.
Nitrone + Dibenzocyclooctyne (DBCO)0.036 - 0.058[4]Faster than some SPAAC reactions.
Photo-Induced Tetrazole + Alkene (Photoclick)Dependent on light intensity and quantum yieldSpatiotemporal control, catalyst-free.
SPAAC (for comparison) Azide + Dibenzocyclooctyne (DBCO)~0.6 - 1.0Well-established, catalyst-free.
Azide + Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1Slower than DBCO-based SPAAC.

Table 2: Comparison of Quantum Yields for Photo-Induced Bioorthogonal Reactions

Photoreactive GroupReaction PartnerWavelength (nm)Quantum Yield (Φ)Reference
2,5-DiphenyltetrazoleAlkene2900.5 - 0.9[5]
Naphthalene-tetrazoleFumarate700 (two-photon)0.33[6]
Terthiophene-tetrazoleFumarate4050.16[6]

In-Depth Look at Alternative Bioorthogonal Ligations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The Speed King

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene like trans-cyclooctene (TCO), is renowned for its extraordinary speed, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[7] This catalyst-free reaction proceeds rapidly at physiological conditions, making it ideal for in vivo imaging and pre-targeting applications where rapid clearance of unbound probes is crucial.[4][8][9]

Reaction Mechanism:

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene). The reaction is driven by the release of ring strain in the dienophile and results in the formation of a stable dihydropyridazine (B8628806) product with the concomitant release of nitrogen gas.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO TCO trans-Cyclooctene (TCO) (Dienophile) Product Dihydropyridazine Product Intermediate->Product - N₂ N2 N₂

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): A Versatile Alternative

SPANC is another powerful metal-free click reaction that utilizes the ring strain of a cyclooctyne (B158145) to react with a nitrone.[3][10] While generally not as fast as the fastest IEDDA reactions, SPANC offers rapid kinetics that are often superior to many SPAAC reactions.[3] The nitrone functionality can be readily introduced into biomolecules, and its reactivity can be tuned through synthetic modifications.[3]

Reaction Mechanism:

SPANC is a [3+2] cycloaddition between a nitrone (a 1,3-dipole) and a strained alkyne. The reaction is driven by the release of ring strain in the cyclooctyne and forms a stable isoxazoline (B3343090) product.

SPANC_Mechanism Nitrone Nitrone Product Isoxazoline Product Nitrone->Product + Strained Alkyne Cyclooctyne Strained Alkyne (e.g., BCN)

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Mechanism.
Photo-Induced Bioorthogonal Reactions: Spatiotemporal Control

Photo-induced bioorthogonal reactions, often termed "photoclick chemistry," offer an unparalleled level of control over the ligation process.[5] These reactions are initiated by light, allowing for precise spatiotemporal activation of the ligation. This is particularly valuable for studying dynamic cellular processes and for applications requiring patterned bioconjugation. A prominent example is the photo-induced cycloaddition between a tetrazole and an alkene.[5]

Reaction Mechanism:

Upon photoirradiation, the tetrazole releases nitrogen gas to form a highly reactive nitrile imine intermediate. This intermediate then rapidly undergoes a [3+2] cycloaddition with an alkene to form a stable and often fluorescent pyrazoline product.[5]

Photoclick_Mechanism Tetrazole Tetrazole NitrileImine Nitrile Imine (Intermediate) Tetrazole->NitrileImine - N₂ Product Pyrazoline Product NitrileImine->Product + Alkene Alkene Alkene Light Light->Tetrazole N2 N₂

Photo-Induced Tetrazole-Alkene Cycloaddition (Photoclick) Mechanism.

Experimental Protocols

Experimental Protocol for IEDDA-Mediated Labeling of Cell Surface Glycoproteins

This protocol describes the metabolic labeling of cell surface sialoglycans with a TCO-modified sialic acid precursor, followed by fluorescent labeling with a tetrazine-dye conjugate.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS

  • Peracetylated N-(trans-cyclooct-2-en-1-yl)carbamoyl-D-mannosamine (Ac₄ManNTCO)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Seed HEK293T cells in a glass-bottom dish and allow them to adhere overnight.

    • Replace the growth medium with fresh medium containing 25 µM Ac₄ManNTCO.

    • Incubate the cells for 48 hours to allow for metabolic incorporation of the TCO reporter into cell surface glycans.

  • Fluorescent Labeling:

    • Wash the cells three times with cold PBS.

    • Add a solution of 5 µM Tetrazine-AF488 in PBS to the cells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Fixation and Imaging:

    • Wash the cells three times with cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

IEDDA_Workflow Start Seed HEK293T cells MetabolicLabeling Incubate with Ac₄ManNTCO (48h) Start->MetabolicLabeling Wash1 Wash with PBS (3x) MetabolicLabeling->Wash1 FluorescentLabeling Incubate with Tetrazine-Fluorophore (10 min) Wash1->FluorescentLabeling Wash2 Wash with PBS (3x) FluorescentLabeling->Wash2 Fixation Fix with 4% PFA (15 min) Wash2->Fixation Wash3 Wash with PBS (3x) Fixation->Wash3 Imaging Fluorescence Microscopy Wash3->Imaging

Workflow for IEDDA-based labeling of cell surface glycoproteins.
Experimental Protocol for SPANC-Mediated Protein Labeling

This protocol outlines the site-specific labeling of a protein with an N-terminal serine residue using SPANC.

Materials:

  • Purified protein with an N-terminal serine

  • Sodium periodate (B1199274) (NaIO₄)

  • N-methylhydroxylamine hydrochloride

  • Aniline (B41778)

  • Strained alkyne-probe conjugate (e.g., BCN-biotin)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Desalting column

Procedure:

  • Oxidation of N-terminal Serine:

    • Dissolve the protein in the reaction buffer to a final concentration of 1 mg/mL.

    • Add a 10-fold molar excess of NaIO₄.

    • Incubate the reaction for 30 minutes at room temperature in the dark to convert the N-terminal serine to a glyoxylyl group.

    • Remove excess NaIO₄ using a desalting column.

  • Nitrone Formation and SPANC Ligation:

    • To the aldehyde-containing protein, add N-methylhydroxylamine hydrochloride to a final concentration of 50 mM and aniline to a final concentration of 10 mM.

    • Incubate for 1 hour at room temperature to form the nitrone in situ.

    • Add the strained alkyne-probe conjugate (e.g., BCN-biotin) to a final concentration of 1 mM.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the labeled protein from excess reagents using a desalting column or other appropriate chromatography method.

SPANC_Protein_Labeling_Workflow Start Protein with N-terminal Serine Oxidation Oxidation with NaIO₄ (30 min) Start->Oxidation Desalting1 Desalting Oxidation->Desalting1 NitroneFormation In situ Nitrone Formation (N-methylhydroxylamine, Aniline, 1h) Desalting1->NitroneFormation SPANC SPANC Ligation with Strained Alkyne-Probe (2-4h) NitroneFormation->SPANC Purification Purification SPANC->Purification LabeledProtein Labeled Protein Purification->LabeledProtein

Workflow for SPANC-based site-specific protein labeling.
Experimental Protocol for Photo-Induced Labeling of a Genetically Encoded Tetrazole-Containing Protein

This protocol details the site-specific labeling of a protein containing a genetically encoded tetrazole-bearing unnatural amino acid with an alkene-functionalized fluorescent probe.

Materials:

  • Purified protein containing a p-(2-tetrazole)phenylalanine (p-Tpa) residue

  • Alkene-functionalized fluorophore (e.g., acrylamide-dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 302 nm or 365 nm)

  • SDS-PAGE analysis reagents

Procedure:

  • Reaction Setup:

    • In a quartz cuvette or UV-transparent microplate, combine the purified p-Tpa-containing protein (e.g., 10 µM) and the alkene-fluorophore (e.g., 200 µM) in the reaction buffer.

  • Photo-irradiation:

    • Irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically.

  • Analysis:

    • Analyze the reaction mixture by SDS-PAGE.

    • Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters.

    • Confirm labeling by comparing the fluorescence signal to a control reaction performed without UV irradiation.

Photoclick_Protein_Labeling_Workflow Start Purified Protein with Genetically Encoded Tetrazole ReactionSetup Mix Protein with Alkene-Fluorophore Start->ReactionSetup Irradiation UV Irradiation (e.g., 365 nm, 5-15 min) ReactionSetup->Irradiation Analysis SDS-PAGE and Fluorescence Imaging Irradiation->Analysis LabeledProtein Fluorescently Labeled Protein Analysis->LabeledProtein

Workflow for photo-induced labeling of a tetrazole-containing protein.

Conclusion

The field of bioorthogonal chemistry continues to evolve, providing researchers with an expanding array of tools for probing and manipulating biological systems. While azide-alkyne cycloadditions remain highly valuable, the alternative ligation methods presented here—IEDDA, SPANC, and photo-induced reactions—offer compelling advantages in terms of kinetics, biocompatibility, and spatiotemporal control. The choice of the most suitable bioorthogonal reaction will ultimately depend on the specific experimental context, including the nature of the biomolecule of interest, the desired labeling speed, and the need for external triggers. By understanding the quantitative performance and experimental considerations of these alternative methods, researchers can make informed decisions to advance their investigations in chemical biology and drug development.

References

A Comparative Guide to the Characterization of Peptides Synthesized with N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of peptides synthesized using N-Fmoc-N'-(azido-PEG4)-L-Lysine. This versatile amino acid derivative incorporates a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) group, enabling site-specific modification and conjugation through "click chemistry."[1][2][3] We will explore the key analytical methods, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal characterization strategy for their modified peptides.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[1][3] The Fmoc-protected α-amine allows for its incorporation into the peptide sequence, while the azide-functionalized PEG4 chain on the lysine (B10760008) side-chain introduces a bioorthogonal handle for subsequent modifications.[1][2] The primary application of the azide group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for conjugating peptides to other molecules such as fluorophores, drugs, or biomolecules.[4][5][6]

Characterization of Azido-PEGylated Peptides: A Multi-faceted Approach

The successful synthesis and purification of peptides containing this compound require a suite of analytical techniques to confirm identity, purity, and functionality. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for both the purification and analysis of modified peptides.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation based on hydrophobicity.

Key Performance Metrics:

  • Purity Assessment: RP-HPLC allows for the quantification of the desired peptide product relative to any impurities or unreacted starting materials.

  • Confirmation of Modification: The incorporation of the azido-PEG4-lysine residue will alter the retention time of the peptide compared to its unmodified counterpart. The PEG moiety generally increases the hydrophilicity, leading to an earlier elution time in typical RP-HPLC conditions. However, the overall effect on retention time can be complex and depends on the peptide sequence and the nature of the stationary phase.[8]

  • Monitoring Conjugation Reactions: HPLC is used to monitor the progress of click chemistry reactions by observing the disappearance of the starting peptide and the appearance of the conjugated product peak.

Table 1: Comparison of HPLC Detection Methods for Azido-PEGylated Peptides

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance of peptide bonds (210-220 nm) or aromatic residues (280 nm).Ubiquitous, simple, and provides quantitative information on the peptide backbone.[9]Does not directly detect the PEG moiety or the azide group. Insensitive to non-peptide components.[9][10]
Charged Aerosol Detection (CAD) Nebulizes the eluent, charges the resulting particles, and measures the charge.Provides a near-universal response for non-volatile analytes, including the PEG chain.[9][10][11] Useful for quantifying PEGylated species.[9]Response can be non-linear. Requires volatile mobile phases.
Evaporative Light Scattering Detection (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.Universal detector for non-volatile compounds. Compatible with gradient elution.Less sensitive than UV for chromophoric compounds. Requires volatile mobile phases.
Mass Spectrometry (MS) See section below.Provides mass information for peak identification.More complex and expensive than other detectors.

Experimental Protocol: RP-HPLC Analysis of an Azido-PEGylated Peptide

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL.

HPLC_Workflow Peptide Azido-PEGylated Peptide Sample Injection HPLC Injection Peptide->Injection Dissolve in Mobile Phase A Column RP-HPLC Column (C18) Injection->Column Separation Separation by Hydrophobicity Column->Separation Gradient Elution Detection UV/CAD/ELSD Detection Separation->Detection Analysis Chromatogram Analysis (Purity & RT) Detection->Analysis

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the unambiguous identification of the synthesized peptide by providing a precise mass-to-charge (m/z) ratio.[7]

Key Performance Metrics:

  • Molecular Weight Confirmation: The experimentally determined molecular weight should match the theoretical mass of the peptide with the incorporated N-(azido-PEG4)-L-Lysine.

  • Sequence Verification: Tandem mass spectrometry (MS/MS) fragments the peptide, and the resulting fragment ions can be used to confirm the amino acid sequence and the location of the modification.

  • Confirmation of Conjugation: The mass of the final conjugated product can be accurately determined, confirming the successful click reaction.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniquePrincipleAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Soft ionization technique suitable for fragile molecules like peptides. Easily coupled with HPLC (LC-MS).[12]Can produce multiple charge states, which may complicate spectral interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte.Also a soft ionization technique. Primarily produces singly charged ions, leading to simpler spectra. High throughput capability.[8]Less readily coupled with HPLC than ESI.

Experimental Protocol: LC-MS Analysis of an Azido-PEGylated Peptide

  • LC System: Utilize the RP-HPLC protocol described above.

  • MS System: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan a range appropriate for the expected m/z of the peptide (e.g., 400-2000 m/z).

  • Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide. For MS/MS, select the parent ion for fragmentation and analyze the resulting fragment ions to confirm the sequence.

MS_Workflow LC_Eluent HPLC Eluent ESI Electrospray Ionization LC_Eluent->ESI Mass_Analyzer Mass Analyzer (TOF, Orbitrap) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis (Mass Confirmation) Spectrum->Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.[13][14] While often more complex and time-consuming than HPLC and MS, NMR can provide unique insights into the peptide's conformation and the local environment of the modification.

Key Performance Metrics:

  • Structural Integrity: 1D ¹H NMR spectra can provide a fingerprint of the peptide, confirming the presence of expected amino acid residues and the PEG linker.

  • Conformational Analysis: 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine the three-dimensional structure of the peptide.[15]

  • Confirmation of Modification Site: Specific chemical shift changes in the lysine residue and the appearance of signals from the PEG chain can confirm the site of modification.

Table 3: Common NMR Experiments for Peptide Characterization

ExperimentInformation Provided
1D ¹H Provides a general fingerprint of the peptide and confirms the presence of key functional groups.[15]
2D COSY (Correlation Spectroscopy) Identifies scalar-coupled protons, typically those within the same amino acid residue.[15]
2D TOCSY (Total Correlation Spectroscopy) Shows correlations between all protons within a spin system (i.e., an entire amino acid residue).[15]
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.[15]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Experimental Protocol: 1D ¹H NMR of an Azido-PEGylated Peptide

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: Acquire a standard 1D proton spectrum with water suppression.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate key signals and compare chemical shifts to expected values.

NMR_Analysis_Pathway cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1D ¹H NMR Fingerprint Structural Fingerprint H1_NMR->Fingerprint COSY COSY TOCSY TOCSY NOESY NOESY Assignment Resonance Assignment Structure 3D Structure

Comparison of Conjugation Strategies

The azide group introduced by this compound is primarily for "click chemistry." This approach offers significant advantages over other bioconjugation methods.

Table 4: Comparison of Peptide Conjugation Chemistries

MethodFunctional Groups InvolvedAdvantagesDisadvantages
Click Chemistry (CuAAC/SPAAC) Azide and AlkyneHigh efficiency and specificity, bioorthogonal, proceeds in aqueous buffers, forms a stable triazole linkage.[4][5][6]CuAAC requires a copper catalyst which can be toxic to cells (though ligands can mitigate this). SPAAC reagents can be sterically demanding.[6]
Amine-reactive Labeling (e.g., NHS esters) Lysine ε-amino groups, N-terminusReadily available reagents.Lack of site-specificity, can lead to a heterogeneous mixture of products. May alter the charge and function of the peptide.
Thiol-reactive Labeling (e.g., Maleimides) Cysteine sulfhydryl groupsHigh specificity for cysteines.Requires the presence of a cysteine residue in the peptide sequence. The resulting thioether bond can be unstable under certain conditions.

Conclusion

The characterization of peptides synthesized with this compound requires a combination of analytical techniques. RP-HPLC is essential for purification and purity assessment, while mass spectrometry provides definitive molecular weight confirmation. For in-depth structural analysis, NMR spectroscopy offers unparalleled detail. The choice of specific methods and experimental conditions will depend on the properties of the peptide and the intended application. The use of this azido-functionalized amino acid in conjunction with click chemistry provides a robust and efficient method for site-specific peptide modification, offering significant advantages over less specific conjugation strategies.

References

cost-benefit analysis of using N-Fmoc-N'-(azido-PEG4)-L-Lysine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity peptides in a cost-effective and timely manner. This guide provides a comprehensive cost-benefit analysis of utilizing N-Fmoc-N'-(azido-PEG4)-L-Lysine, a versatile amino acid derivative, in comparison to its non-PEGylated counterpart, Fmoc-L-Lys(N3)-OH, and other lysine (B10760008) derivatives with orthogonal protecting groups.

The incorporation of functional handles into peptides is a critical step for a wide array of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.[1] this compound offers a dual functionality: an Fmoc-protected α-amine for seamless integration into standard SPPS workflows and an azide-functionalized PEG4 chain on the ε-amino group for subsequent bioconjugation via "click chemistry".[1] The presence of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a key feature designed to enhance the solubility of the resulting peptide.[2]

Performance and Cost Comparison

The decision to use this compound involves a trade-off between its higher upfront cost and the potential downstream benefits in terms of improved peptide solubility, which can simplify purification and handling.

FeatureThis compoundFmoc-L-Lys(N3)-OHFmoc-L-Lys(Alloc)-OHFmoc-L-Lys(Dde)-OH
Functionality Azide (B81097) for click chemistry, PEG4 for solubilityAzide for click chemistryAlloc for orthogonal deprotectionDde for orthogonal deprotection
Key Advantage Enhanced peptide solubility, pre-installed click handleSimple azide handle for click chemistryOrthogonal protecting groupOrthogonal protecting group
Potential Drawback Higher cost, potential for slightly lower coupling efficiencyCan decrease peptide solubilityRequires palladium catalyst for deprotectionRequires hydrazine (B178648) for deprotection
Purity Typically ≥95%[1]≥99.7% (Chiral HPLC)[3]High purity availableHigh purity available
Molecular Weight 641.72 g/mol [1]394.43 g/mol [3]452.5 g/mol 532.63 g/mol [4]
Indicative Price (per gram) ~$880[2]~$190[3]Varies, competitiveVaries, competitive

The Solubility Advantage: A Critical Benefit

In this study, the synthesis of a 38-amino acid peptide with high hydrophobicity (90%) was attempted with and without an N-terminal monodisperse PEG23 modification. The non-PEGylated peptide synthesis resulted in a low yield and a crude product of only 50% purity, which was extremely difficult to purify. In contrast, the PEGylated version yielded a crude product with a purity of over 80% that was readily purified to >95% in a single HPLC step.[5] This demonstrates that the inclusion of a PEG chain can dramatically improve the synthesis and purification outcomes of challenging peptide sequences.

The shorter PEG4 linker in this compound is expected to provide a similar, albeit less pronounced, positive effect on solubility compared to the longer PEG23 chain used in the aforementioned study. This enhanced solubility can translate to:

  • Improved coupling efficiency during SPPS by reducing on-resin aggregation.

  • Simplified purification of the crude peptide, requiring fewer HPLC runs and less solvent, which can offset the higher initial cost of the reagent.

  • Easier handling of the final peptide product in aqueous buffers for downstream applications.

Experimental Protocols

Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (optional, for washing)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric bulk of the PEGylated amino acid, a longer coupling time and/or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times, optional).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Activate this compound (HATU/HOBt/DIPEA in DMF) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive NextCycle Proceed to Next Amino Acid KaiserTest->NextCycle Negative RepeatCoupling->Coupling

Figure 1: SPPS workflow for incorporating the PEGylated amino acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction for conjugating an alkyne-containing molecule to the azide-functionalized peptide on-resin.

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

  • Copper(I) source (e.g., CuSO₄·5H₂O and Sodium Ascorbate (B8700270), or CuI)

  • Ligand (e.g., TBTA)

  • Solvent (e.g., DMF/H₂O or DMSO)

Procedure:

  • Swell the azide-functionalized peptide-resin in the reaction solvent.

  • Add the alkyne-containing molecule (5-10 eq.).

  • Add the copper source and ligand. If using CuSO₄·5H₂O, add sodium ascorbate to reduce Cu(II) to Cu(I).

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin thoroughly with the reaction solvent, water, and DMF.

  • Proceed with peptide cleavage and purification.

CuAAC_Workflow Peptide_N3 Peptide-PEG-N3 (on resin) Reaction CuAAC Reaction (DMF/H2O) Peptide_N3->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction Copper Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Copper->Reaction Conjugate Peptide-PEG-Triazole-Molecule (on resin) Reaction->Conjugate Cost_Benefit_Analysis cluster_input Project Considerations cluster_options Options cluster_outcomes Potential Outcomes Peptide_Sequence Peptide Sequence - Hydrophobicity - Length - Aggregation Propensity Decision Choice of Lysine Derivative Peptide_Sequence->Decision Budget Reagent Budget Budget->Decision PEG_Lys This compound Decision->PEG_Lys High Hydrophobicity or Known Aggregation Issues Azido_Lys Fmoc-L-Lys(N3)-OH Decision->Azido_Lys Short, Hydrophilic Peptide and Strict Budget Constraints PEG_Benefits Benefits: - Improved Solubility - Easier Purification - Simplified Handling Costs: - Higher Reagent Cost PEG_Lys->PEG_Benefits Azido_Benefits Benefits: - Lower Reagent Cost Costs: - Potential for Poor Solubility - Difficult Purification - Aggregation Issues Azido_Lys->Azido_Benefits

References

A Researcher's Guide to Assessing the Purity of N-Fmoc-N'-(azido-PEG4)-L-Lysine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and peptide synthesis, the purity of reagents is paramount. N-Fmoc-N'-(azido-PEG4)-L-Lysine is a critical bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its purity directly impacts the efficiency of subsequent reactions and the impurity profile of the final product. This guide provides a framework for objectively assessing and comparing the purity of this reagent from various commercial suppliers.

While many suppliers state a purity of ≥95% or higher, the nature and percentage of specific impurities can vary significantly between batches and manufacturers.[1][2] This guide outlines key analytical methods and provides detailed experimental protocols for researchers to independently verify product quality.

Comparative Purity Overview

To effectively compare products, researchers should generate a comprehensive data table summarizing the purity analysis of this compound from each supplier. Below is a template table populated with hypothetical data illustrating how results can be presented.

Supplier Lot Number Advertised Purity (%) Purity by HPLC (%) Identity Confirmation (Mass Spec) ¹H NMR Key Impurities Detected
Supplier AA12345≥9898.5ConformsConformsDi-Fmoc-Lysine, PEG3/PEG5 variants
Supplier BB67890≥9596.2ConformsConformsUnreacted Fmoc-Lysine
Supplier CC13579≥9899.1ConformsConformsMinor unidentified peaks

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to thoroughly assess the purity of this compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as a guide. These techniques are standard for the characterization of PEGylated amino acids.[]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for quantifying the purity of the main compound and detecting impurities.

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent like DMSO to a concentration of 1 mg/mL.

Data Interpretation: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area. Pay close attention to peaks eluting close to the main product, as these could be structurally related impurities such as PEG variants (PEG3 or PEG5) or molecules with incomplete synthesis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the target compound by verifying its molecular weight.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI)

  • Mode: Positive Ion Mode

  • Analysis: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS setup using the HPLC method described above is ideal for correlating purity with mass.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

Data Interpretation: The expected monoisotopic mass for this compound (C₃₂H₄₃N₅O₉) is approximately 641.71 g/mol .[2][4] Look for the corresponding [M+H]⁺, [M+Na]⁺, or other common adducts. The presence of ions corresponding to potential impurities, such as those lacking the PEG chain or having a different number of PEG units, should be investigated.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information, confirming the presence of key functional groups and the overall structure of the molecule.

Methodology:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

  • Spectrometer: 400 MHz or higher

  • Analysis: Acquire a standard one-dimensional ¹H NMR spectrum.

Data Interpretation: The spectrum should show characteristic peaks for the Fmoc protecting group (aromatic protons ~7.3-7.9 ppm), the PEG linker (protons ~3.5-3.6 ppm), and the lysine (B10760008) backbone. Integration of these peaks should be consistent with the expected proton ratios. The absence of signals from starting materials and the presence of signals corresponding to all parts of the molecule confirm its structure.

Potential Impurities to Consider

During the synthesis and storage of Fmoc-protected and PEGylated amino acids, several types of impurities can arise:

  • Di-Fmoc-Lysine: This impurity results from the Fmoc protection of both the alpha and epsilon amino groups of lysine.[5]

  • Incomplete PEGylation: The starting material, N-Fmoc-L-Lysine, may be present if the PEGylation reaction is incomplete.

  • PEG Chain Variants: Commercial PEG reagents are often a mixture of different chain lengths. Therefore, impurities with one fewer (PEG3) or one more (PEG5) ethylene (B1197577) glycol unit may be present.

  • Fmoc Group Cleavage: Premature removal of the Fmoc group can occur, leading to impurities lacking this protecting group.[6][7]

  • Side-Reaction Products: Impurities can also arise from side reactions during the introduction of the Fmoc group.

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of this compound from different suppliers.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Receive this compound from Suppliers A, B, and C B Assign unique identifiers to each sample A->B C Prepare stock solutions (e.g., 10 mg/mL in DMSO) B->C D Prepare working solutions for each analytical technique C->D E RP-HPLC Analysis (Purity Assessment) D->E F LC-MS Analysis (Identity Confirmation) D->F G ¹H NMR Analysis (Structural Confirmation) D->G H Calculate purity from HPLC data E->H I Confirm molecular weight from MS data F->I J Verify structure from NMR data G->J K Identify and quantify impurities H->K I->K J->K L Compile data into a comparison table K->L M Select supplier based on purity and impurity profile L->M

References

A Researcher's Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Versatile Tool in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of functionalized amino acids is paramount for the synthesis of complex biomolecules and novel therapeutics. Among these, N-Fmoc-N'-(azido-PEG4)-L-Lysine has emerged as a highly versatile building block, offering a unique combination of features for peptide synthesis, bioconjugation, and the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive literature review of the applications of this compound, presenting a comparative analysis of its performance with alternative approaches, supported by experimental data. Detailed methodologies for its key applications are also provided to facilitate its integration into research and development workflows.

Performance Comparison

This compound distinguishes itself through the synergistic combination of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a flexible tetraethylene glycol (PEG4) spacer, and a bioorthogonal azide (B81097) moiety, all appended to an L-Lysine scaffold. This trifecta of functionalities enables its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, followed by specific and efficient downstream modifications via "click chemistry."

While direct, peer-reviewed, head-to-head comparative studies for this specific molecule are still emerging, we can extrapolate its performance based on the well-documented efficiencies of its constituent parts. The following tables summarize typical performance data for Fmoc-SPPS and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a benchmark for what researchers can expect when utilizing this compound.

Table 1: Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)

ParameterThis compound (Expected)Standard Fmoc-Amino AcidsAlternative Linkers (e.g., Alkyl Chains)
Coupling Efficiency >99%>99%>99%
Crude Purity of Peptide High (Sequence Dependent)High (Sequence Dependent)May be lower due to aggregation
Solubility of Resulting Peptide Enhanced due to PEG spacer[1]Sequence DependentLower for hydrophobic sequences
Potential for Side Reactions LowLowLow

Table 2: Performance Metrics in Bioconjugation (Click Chemistry)

ParameterThis compound (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Other Bioconjugation Methods (e.g., NHS Ester)
Reaction Yield >95%[2]>95%[2]70-90%
Reaction Time 1 - 4 hours[2]0.5 - 2 hours[2]1 - 12 hours
Bioorthogonality HighHighModerate (can react with other nucleophiles)
Reaction Conditions Mild, aqueous buffers[3]Mild, aqueous bufferspH dependent

Key Applications and Experimental Protocols

The unique structure of this compound lends itself to a variety of applications in modern biochemical research.[4]

Site-Specific Peptide Modification and Labeling

The ability to introduce an azide group at a specific position within a peptide sequence opens up a plethora of possibilities for labeling with fluorophores, biotin, or other reporter molecules.

Experimental Protocol: Incorporation of this compound into a Peptide via Automated Solid-Phase Peptide Synthesis.

This protocol outlines the general procedure for incorporating the title compound into a peptide sequence using a microwave peptide synthesizer.

  • Resin Preparation: Start with a Rink Amide resin (or other suitable resin depending on the desired C-terminus) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a solution of 20-40% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. This is typically performed in two stages: a short treatment followed by a longer one.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (typically 5 equivalents relative to the resin loading) with a coupling reagent such as HCTU (4.5 equivalents) and an activator base like diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed. In a microwave synthesizer, this is typically carried out at an elevated temperature (e.g., 75°C) for a short duration (e.g., 5 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Continue the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Couple this compound (HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongation Continue Peptide Elongation Cycles Wash2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Azide-Modified Peptide Purification->Peptide

Workflow for incorporating this compound into a peptide.
Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The hydrophilic PEG4 spacer in this compound can improve the solubility and cell permeability of the resulting PROTAC, while the azide provides a convenient handle for click chemistry-mediated assembly.

Experimental Protocol: Synthesis of a PROTAC using this compound via Click Chemistry.

This protocol describes the conjugation of an alkyne-functionalized target protein ligand to an azide-containing peptide scaffold derived from this compound.

  • Preparation of Reactants:

    • Dissolve the azide-modified peptide (synthesized as described above) and the alkyne-functionalized target protein ligand in a suitable solvent such as a mixture of DMSO and water.

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified peptide and a slight molar excess of the alkyne-functionalized ligand.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ solution (typically 0.1 equivalents).

    • If using, add the TBTA ligand.

    • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5 equivalents). The solution will often change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or HPLC, until the starting materials are consumed (typically 1-24 hours).

  • Work-up and Purification:

    • Quench the reaction by adding a copper chelator like EDTA.

    • Purify the PROTAC molecule using RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.

G cluster_0 Peptide Synthesis cluster_1 Ligand Preparation SPPS Solid-Phase Peptide Synthesis with this compound AzidoPeptide Azide-Modified Peptide SPPS->AzidoPeptide ClickReaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidoPeptide->ClickReaction AlkyneLigand Alkyne-Functionalized Target Ligand AlkyneLigand->ClickReaction Purification RP-HPLC Purification ClickReaction->Purification PROTAC PROTAC Molecule Purification->PROTAC

Logical workflow for PROTAC synthesis using this compound.
Bioconjugation to Biomolecules

The azide functionality of peptides modified with this compound can be used to conjugate them to other biomolecules, such as proteins or nucleic acids, that have been functionalized with an alkyne group. This allows for the creation of well-defined bioconjugates with specific properties.

G cluster_Peptide Peptide Modification cluster_Biomolecule Biomolecule Functionalization Peptide Peptide FmocLys This compound Peptide->FmocLys SPPS AzidoPeptide Azide-Functionalized Peptide Click Click Chemistry (CuAAC or SPAAC) AzidoPeptide->Click Biomolecule Protein or Nucleic Acid AlkyneMod Alkyne Modification Biomolecule->AlkyneMod AlkyneBiomolecule Alkyne-Functionalized Biomolecule AlkyneBiomolecule->Click Bioconjugate Peptide-Biomolecule Conjugate Click->Bioconjugate

Signaling pathway for bioconjugation using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug discovery. Its ability to be seamlessly integrated into solid-phase peptide synthesis, coupled with the efficiency and specificity of subsequent click chemistry reactions, makes it an invaluable component for the construction of complex peptides, PROTACs, and other bioconjugates. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting molecules, often leading to improved solubility and bioavailability. As the demand for precisely engineered biomolecules continues to grow, the applications of this compound are poised to expand, solidifying its role as a key enabler of innovation in life sciences research.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-Fmoc-N'-(azido-PEG4)-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Fmoc-N'-(azido-PEG4)-L-Lysine. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity. This compound, while valuable in bioconjugation and peptide synthesis, contains an organic azide (B81097) group which necessitates specific handling precautions.[1][2][3]

Hazard Identification and Risk Assessment

This compound is an organic azide. Organic azides are a class of compounds that are potentially explosive and toxic.[1][2] The primary risks are associated with the azide functional group, which can be sensitive to external energy sources.[2] While larger molecules with a high carbon-to-nitrogen ratio, like this one (C₃₂H₄₃N₅O₉), are generally more stable than smaller, nitrogen-rich azides, caution is still required.[2][4][5]

Key Hazards Summary

Hazard CategoryPotential RiskRecommended Safety Precaution
Chemical Reactivity Can be explosive; sensitive to heat, light, friction, and pressure.[1][2]Store at recommended -20°C, away from light and heat.[5] Avoid grinding or subjecting the solid to shock. Use non-metal spatulas.[1][4]
Incompatibility Reacts with acids to form highly toxic and explosive hydrazoic acid.[1]Store and handle separately from all acids.[1][2]
Reacts with heavy metals (e.g., copper, lead, brass) to form highly shock-sensitive and explosive metal azides.[1][6][7]Do not use metal spatulas or allow contact with metal surfaces, especially in waste streams.[1][4]
Reacts with halogenated solvents (e.g., dichloromethane (B109758), chloroform) to form extremely unstable di- and tri-azidomethane.[1][2]Avoid using chlorinated solvents as reaction media.[2]
Toxicity May be harmful if inhaled, swallowed, or absorbed through the skin.[8] The azide ion has a toxicity similar to cyanide.[2]Handle in a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE) at all times.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure and physical injury.[9][10] The following PPE must be worn at all times when handling this compound.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[11] For handling highly toxic azides, wearing silver shield gloves under nitrile gloves is a best practice.[12]

  • Eye and Face Protection : Safety glasses with side shields are mandatory.[12] When there is a risk of splashes, chemical splash goggles and a face shield should be used.[10][13][14]

  • Skin and Body Protection : A polyethylene-coated polypropylene (B1209903) (or equivalent) laboratory coat must be worn to protect against spills.[11] Standard cloth lab coats are not recommended as they can absorb chemicals.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[4]

Operational Plan: Step-by-Step Handling Procedures

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Area Setup

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure the work surface is clean and free of incompatible materials, especially acids and metals.[1]

  • Line the work surface with absorbent paper to contain any potential spills.[4]

  • Assemble all necessary equipment, including non-metal (plastic, glass, or ceramic) spatulas and glassware.[4]

  • Have a designated, clearly labeled waste container ready for azide-containing waste.[1][2]

Step 2: Weighing and Solution Preparation

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Perform all weighing and solution preparation inside the chemical fume hood.

  • Use only plastic or ceramic spatulas for transferring the solid material. Do not use metal spatulas .[1][4]

  • If preparing a solution, add the solid to the solvent slowly. Avoid solvents like dichloromethane or chloroform.[1][2] Recommended solvents include DMSO, DCM, and DMF.[5]

  • Do not heat the compound, as organic azides can be thermally unstable.[2][6]

Step 3: During the Reaction/Use

  • Keep the reaction vessel clearly labeled.

  • Maintain the reaction at the appropriate temperature and avoid exposure to light.[1][2]

  • Ensure continuous ventilation by keeping the fume hood sash at the appropriate height.

Step 4: Storage

  • Store the compound in its original, tightly closed container at the recommended temperature of -20°C.[5]

  • Store in the dark, away from light.[1][2]

  • Ensure storage is separate from incompatible materials such as acids, heavy metals and their salts, and oxidizing agents.[1][15]

safe_handling_workflow Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Procedure prep_area Setup Fume Hood Work Area don_ppe Don Appropriate PPE prep_area->don_ppe safety_node2 No Acids! prep_area->safety_node2 safety_node3 Work in Fume Hood! prep_area->safety_node3 gather_materials Gather Non-Metal Tools don_ppe->gather_materials prep_waste Prepare Labeled Azide Waste Container gather_materials->prep_waste safety_node1 No Metal Tools! gather_materials->safety_node1 weigh Weigh Compound (Non-Metal Spatula) prep_waste->weigh dissolve Prepare Solution (Avoid Halogenated Solvents) weigh->dissolve reaction Perform Experiment dissolve->reaction storage Store Securely (-20°C, Dark) reaction->storage decontaminate Decontaminate Work Area storage->decontaminate dispose Dispose of Waste Correctly decontaminate->dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

Improper disposal of azide-containing waste can lead to violent explosions.[7] Follow these procedures diligently.

  • Waste Segregation : All waste contaminated with this compound (e.g., pipette tips, gloves, excess reagent, reaction mixtures) must be collected in a dedicated, clearly labeled hazardous waste container.[1] Use non-metallic containers for collection.[16]

  • Labeling : The waste container must be labeled "Azide-Containing Chemical Waste" and list all chemical constituents.[1]

  • Incompatible Waste : DO NOT mix azide waste with acidic waste streams.[1] This can generate highly toxic and explosive hydrazoic acid.[1] Also, keep separate from any waste containing heavy metals.

  • Drain Disposal : DO NOT dispose of this compound or its solutions down the drain. Azides can react with lead or copper plumbing to form highly explosive metal azides.[6][12] While some guidelines permit drain disposal of very dilute solutions (e.g., <0.01%) with copious amounts of water, this should only be done with explicit permission from your institution's environmental health and safety (EH&S) office and in accordance with local regulations.[7][16]

  • Deactivation : For larger quantities or as required by institutional protocols, chemical deactivation may be necessary before disposal. A common method involves reacting the azide with nitrous acid, but this process itself is hazardous (generates nitric oxide) and must be performed by trained personnel following a specific standard operating procedure (SOP).[6]

  • Final Disposal : All azide-containing waste must be disposed of through your institution's official chemical waste program.[1]

Emergency Procedures

  • Spills :

    • For a small spill within a fume hood, use an absorbent material from a chemical spill kit to contain it.[15]

    • Carefully sweep up solid spills with a non-metal tool to minimize dust.[15]

    • Clean the area with an appropriate solvent and decontaminant. Collect all cleanup materials as azide waste.

    • In case of a large spill or a spill outside of a fume hood, evacuate the area and contact your institution's EH&S emergency line immediately.

  • Personnel Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8]

    • Inhalation : Move the person to fresh air.[8]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[8]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-N'-(azido-PEG4)-L-Lysine
Reactant of Route 2
Reactant of Route 2
N-Fmoc-N'-(azido-PEG4)-L-Lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.